Adapalene sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C28H28NaO3 |
|---|---|
Poids moléculaire |
435.5 g/mol |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30); |
Clé InChI |
JGZYHPLAOKOZHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.[Na] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Adapalene Sodium Salt
This technical guide provides a comprehensive overview of the synthesis and purification processes for Adapalene (B1666599) sodium salt, a third-generation topical retinoid. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a logical workflow for the manufacturing process.
Introduction
Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent retinoid receptor agonist widely used in the treatment of acne vulgaris.[1][2][3][4] Its sodium salt form offers advantages in formulation and delivery. The synthesis of Adapalene and its subsequent conversion to the sodium salt involves multi-step chemical reactions and rigorous purification to meet pharmaceutical standards. This guide outlines the key methodologies employed in its production.
Synthesis of Adapalene Precursors
The synthesis of Adapalene typically begins with the preparation of key intermediates. One common route involves the preparation of Adapalene methyl ester, which is then hydrolyzed to form Adapalene.
A prevalent method for synthesizing Adapalene methyl ester is through a Suzuki coupling reaction. This involves the reaction of 4-methoxy-3-(1-adamantyl)phenylboronic acid with a methyl 6-substituted-2-naphthoate.
Experimental Protocol:
A round-bottom flask is charged with nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml). Tris(hydroxypropyl)phosphine (B1588583) (1.53 g; 7.3 mmol) is added, and the mixture is refluxed for one hour. After cooling to 50°C, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium phosphate (B84403) (10.38 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (7 g; 24.4 mmol), water (0.88 g; 48.8 mmol), and additional THF (50 ml) are added in succession. The mixture is then heated under reflux for 24 hours. Following this, it is cooled to 50-55°C, and water is added, with the pH adjusted to below 7 using acetic acid. After cooling to 15°C, the resulting product is filtered to obtain crystalline Adapalene methyl ester.[5]
| Parameter | Value | Reference |
| Reactants | ||
| Nickel (II) chloride | 0.158 g (1.2 mmol) | [5] |
| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [5] |
| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [5] |
| Potassium phosphate | 10.38 g (48.8 mmol) | [5] |
| 4-methoxy-3-adamantyl-phenylboronic acid | 7 g (24.4 mmol) | [5] |
| Water | 0.88 g (48.8 mmol) | [5] |
| THF | 20 ml + 50 ml | [5] |
| Reaction Conditions | ||
| Initial Reflux (Catalyst preparation) | 1 hour | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 24 hours | [5] |
| Yield | 8.5 g (20.08 mmol) | [5] |
| Percentage Yield | 82% | [5] |
Table 1: Quantitative data for the synthesis of Adapalene methyl ester via Suzuki Coupling.
An alternative method utilizes potassium carbonate as the base.
Experimental Protocol:
Nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml) are mixed in a round-bottom flask, followed by the addition of tris(hydroxypropyl)phosphine (1.53 g; 7.3 mmol). The mixture is refluxed for one hour and then cooled to 50°C. Subsequently, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium carbonate (6.75 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (9.1 g; 31.8 mmol), water (8.11 g; 450.5 mmol), and THF (30 ml) are added. The reaction mixture is refluxed for 24 hours, cooled to 50-55°C, and then water is added. The pH is adjusted to below 7 with acetic acid. Upon cooling to 15°C, the product is filtered to yield Adapalene methyl ester.[6]
| Parameter | Value | Reference |
| Reactants | ||
| Nickel (II) chloride | 0.158 g (1.2 mmol) | [6] |
| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [6] |
| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [6] |
| Potassium carbonate | 6.75 g (48.8 mmol) | [6] |
| 4-methoxy-3-adamantyl-phenylboronic acid | 9.1 g (31.8 mmol) | [6] |
| Water | 8.11 g (450.5 mmol) | [6] |
| THF | 20 ml + 30 ml | [6] |
| Reaction Conditions | ||
| Initial Reflux (Catalyst preparation) | 1 hour | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 24 hours | [6] |
| Yield | 9.37 g (21.96 mmol) | [6] |
| Percentage Yield | 90% | [6] |
Table 2: Quantitative data for the alternative synthesis of Adapalene methyl ester.
Synthesis of Adapalene Sodium Salt
The final step in the synthesis is the hydrolysis of the Adapalene methyl ester to form Adapalene, which is then converted to its sodium salt.
Experimental Protocol:
Adapalene methyl ester (7 g; 16.41 mmol) is placed in a round-bottom flask with THF (42 ml), water (7 ml), and a 50% w/w sodium hydroxide (B78521) aqueous solution (1.44 g; 18.05 mmol). The mixture is refluxed for 6 hours. After this period, water (133 ml) is added, and the THF is distilled off to a residual content of approximately 5% w/w. The mixture is then heated to about 80°C until all solid dissolves, and subsequently cooled to 15°C. The crystallized product is filtered and dried under vacuum at 50°C to yield this compound.[5][6]
| Parameter | Value | Reference |
| Reactants | ||
| Adapalene methyl ester | 7 g (16.41 mmol) | [5][6] |
| THF | 42 ml | [5][6] |
| Water | 7 ml + 133 ml | [5][6] |
| 50% w/w Sodium hydroxide solution | 1.44 g (18.05 mmol) | [5][6] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux | [5][6] |
| Reaction Time | 6 hours | [5][6] |
| Crystallization Temperature | 15°C | [5][6] |
| Drying Temperature | 50°C (under vacuum) | [5][6] |
| Yield | 6.7 g (15.42 mmol) | [5][6] |
| Percentage Yield | 94% | [5][6] |
Table 3: Quantitative data for the synthesis of this compound.
Purification of Adapalene
Purification is a critical step to ensure the final product meets the required purity standards for pharmaceutical use. Common impurities include by-products from the coupling reaction, such as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl.
Recrystallization is a common method for purifying Adapalene.
Experimental Protocol:
Crude Adapalene can be recrystallized from a mixture of tetrahydrofuran (B95107) (THF) and ethyl acetate.[7] Another method involves dissolving Adapalene in a mixed solvent of an aprotic polar solvent and an ester solvent (volume ratio of 3:1 to 1:1), heating until the solution is clear, cooling, and then adding water for crystallization.[8] A pilot-scale synthesis reported recrystallizing Adapalene twice from THF to achieve 99% purity as determined by HPLC.
| Method | Solvents | Purity Achieved | Reference |
| Recrystallization | Tetrahydrofuran / Ethyl Acetate | Not specified | [7] |
| Recrystallization | Aprotic polar solvent / Ester solvent / Water | High purity | [8] |
| Double Recrystallization | Tetrahydrofuran | 99% (HPLC) |
Table 4: Purification methods for Adapalene.
Logical Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Workflow for this compound Synthesis and Purification
Conclusion
The synthesis and purification of this compound can be achieved through robust and scalable chemical processes. The Suzuki coupling reaction provides an efficient route to the key intermediate, Adapalene methyl ester, which can be subsequently hydrolyzed to the final product. Proper purification, primarily through recrystallization, is essential to achieve the high purity required for pharmaceutical applications. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and manufacturing.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. data.epo.org [data.epo.org]
- 6. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 8. CN112724011B - A method for refining adapalene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Adapalene on Retinoic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene (B1666599), a third-generation synthetic retinoid, represents a cornerstone in the topical treatment of acne vulgaris and other dermatological conditions. Its therapeutic efficacy is intrinsically linked to its unique interaction with retinoic acid receptors (RARs), members of the nuclear receptor superfamily that function as ligand-dependent transcription factors. This technical guide provides a comprehensive examination of the molecular mechanism of adapalene, focusing on its selective binding to RARs, the subsequent downstream signaling cascades, and its anti-inflammatory properties. Detailed experimental protocols and quantitative binding data are presented to offer a complete resource for researchers in dermatology, pharmacology, and drug development.
Introduction
Retinoids exert their profound effects on cellular proliferation, differentiation, and inflammation by modulating gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Adapalene, a naphthoic acid derivative, was specifically designed to be more stable and to exhibit a more selective receptor binding profile compared to earlier generation retinoids like tretinoin, thereby offering an improved therapeutic window with reduced irritation.[2][3] This guide will dissect the nuanced mechanism of action of adapalene at the molecular level.
Retinoic Acid Receptor Binding and Selectivity
Adapalene's primary mechanism of action is its function as a potent and selective agonist for specific RAR subtypes. It demonstrates a preferential binding affinity for RARβ and RARγ, with significantly lower affinity for RARα.[4][] This selectivity is a key differentiator from first-generation retinoids, such as tretinoin, which bind to all three RAR subtypes with less discrimination.[] The agonistic binding of adapalene to RARβ and RARγ is crucial for its therapeutic effects, as the activity of adapalene can be blocked by an RARβ-γ antagonist.[4]
Quantitative Binding Affinity
The binding affinity of adapalene and other retinoids to RAR subtypes can be quantified using various in vitro assays, with results typically reported as 50% maximal effective concentration (EC50) or 50% maximal inhibitory concentration (IC50) values. The available data underscores adapalene's selectivity.
| Compound | Receptor | AC50 (nM) | Reference |
| Adapalene | RARβ | 2.2 | [6] |
| Adapalene | RARγ | 9.3 | [6] |
| Adapalene | RARα | 22 | [6] |
| Adapalene | RXRα | >1000 | [6] |
| Compound | Cell Line | IC50 (µM) - Anti-proliferative Effect | Reference |
| Adapalene | CCRF-CEM | 1.83 ± 0.46 | [] |
| Adapalene | CEM/ADR5000 | 2.30 ± 0.09 | [] |
| Adapalene | AMO1 | 1.76 ± 0.39 | [] |
| Adapalene | JJN3 | 9.10 ± 1.85 | [] |
Downstream Signaling Pathways
Upon binding to RARs, adapalene initiates a cascade of molecular events that lead to the modulation of gene expression.
RAR-RXR Heterodimerization and Gene Transcription
The adapalene-RAR complex heterodimerizes with a retinoid X receptor (RXR).[7] This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding event can either activate or repress gene transcription, depending on the recruitment of co-activator or co-repressor proteins.[8] This modulation of gene expression is central to adapalene's ability to normalize keratinocyte differentiation, a key factor in the pathogenesis of acne.[9][10]
Anti-Inflammatory Mechanisms
Beyond its effects on cellular differentiation, adapalene exhibits significant anti-inflammatory properties through distinct molecular pathways.
Adapalene has been shown to inhibit the activity of the transcription factor activator protein-1 (AP-1).[7] AP-1 plays a critical role in mediating inflammatory responses. By inhibiting AP-1, adapalene reduces the expression of pro-inflammatory genes.
Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne, can activate Toll-like receptor 2 (TLR-2) on keratinocytes, leading to a pro-inflammatory cascade.[7] Adapalene down-regulates the expression of TLR-2, thereby dampening the inflammatory response to C. acnes.[7][11] This mechanism involves the MyD88-dependent signaling pathway, ultimately leading to reduced activation of NF-κB and subsequent production of inflammatory cytokines.[12][13]
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., adapalene) to a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid)
-
Unlabeled competitor (adapalene, tretinoin, etc.)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 75 mM NaCl, 75 mM KCl, 2 mM CHAPS, 4 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.[6]
-
Wash Buffer: Ice-cold PBS
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor.
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound ligand.[14]
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene.
Materials:
-
Expression vector for the RAR of interest
-
Reporter plasmid containing a RARE upstream of a luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., FuGene HD)[15]
-
Cell culture medium (e.g., DMEM with 10% FBS)[17]
-
Lysis buffer
-
Luciferase assay substrate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.[18]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., adapalene).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[19][20]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the ligand concentration to determine the EC50.
Co-regulator Recruitment Assay
This assay determines whether a ligand promotes the interaction of a nuclear receptor with co-activators or co-repressors. A common method is co-immunoprecipitation followed by Western blotting.
Materials:
-
Cells expressing the RAR of interest and a tagged co-regulator (e.g., FLAG-tagged SRC-1)
-
Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors.
-
Antibody against the RAR
-
Protein A/G agarose (B213101) beads
-
Antibody against the co-regulator tag (e.g., anti-FLAG)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the test compound or vehicle.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with an antibody against the RAR overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-receptor complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the co-regulator tag to detect the presence of the co-regulator in the immunoprecipitated complex.
Conclusion
Adapalene's mechanism of action is a well-defined process characterized by its selective agonism of RARβ and RARγ. This targeted interaction, leading to the modulation of gene expression through RAR-RXR heterodimers, underpins its efficacy in normalizing keratinocyte differentiation. Furthermore, its ability to suppress inflammatory pathways, specifically by inhibiting AP-1 and down-regulating TLR-2 signaling, contributes significantly to its therapeutic profile. The detailed methodologies provided herein offer a robust framework for the continued investigation of retinoid pharmacology and the development of novel dermatological therapies.
References
- 1. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cell culture, transfection and imaging [protocols.io]
- 16. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Content Not Available [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
An In-Depth Technical Guide to the Retinoid Receptor Selectivity of Adapalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene (B1666599), a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its therapeutic efficacy is intrinsically linked to its specific interaction with nuclear retinoid acid receptors (RARs), particularly its selective affinity for RAR-beta (RARβ) and RAR-gamma (RARγ) subtypes. This technical guide provides a comprehensive overview of the receptor selectivity profile of adapalene, presenting quantitative data on its binding and transactivation potencies. Detailed methodologies for the key experiments used to determine this selectivity are provided, along with visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Retinoids exert their biological effects by binding to and activating nuclear receptors, which are ligand-activated transcription factors. There are two main families of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). Adapalene's clinical success, particularly its favorable tolerability profile compared to earlier retinoids, is largely attributed to its selective binding to RARβ and RARγ.[1][2][3] This selectivity is a key differentiator, as it is believed to mediate the desired therapeutic effects on cellular differentiation and proliferation while minimizing the side effects associated with broader RAR activation.[4][5] This document will delve into the specifics of this selectivity, providing the quantitative data and experimental context necessary for a thorough understanding.
Adapalene's Selectivity Profile: Quantitative Data
The selectivity of adapalene for RARβ and RARγ has been quantified through various in vitro assays. The following tables summarize the available data on the transactivation potency of adapalene and its sodium salt. It is important to note that in the context of biological activity, "adapalene" and "adapalene sodium salt" are often used interchangeably to refer to the active retinoid molecule.
Table 1: Adapalene Transactivation Potency (AC50)
The half-maximal activation concentration (AC50) is a measure of the concentration of an agonist that is required for 50% of the maximal response. In the context of RARs, it reflects the potency of adapalene in activating gene transcription through a specific receptor subtype.
| Receptor Subtype | AC50 (nM) |
| RARα | 22 |
| RARβ | 2.3 |
| RARγ | 9.3 |
Data sourced from publicly available information on this compound.[6]
Table 2: this compound Transactivation Potency (AC50)
This table presents the AC50 values specifically for this compound, demonstrating its potent agonist activity at RARβ and RARγ.
| Receptor Subtype | AC50 (nM) |
| RARα | 22 |
| RARβ | 2.3 |
| RARγ | 9.3 |
Data sourced from publicly available information on this compound.[6]
Note on Binding Affinity Data (Ki/Kd): While transactivation data (AC50) is readily available and clearly demonstrates functional selectivity, specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) for adapalene's binding to RARβ and RARγ are not consistently reported in publicly accessible literature. The focus of many studies has been on the functional consequence of binding (transactivation) rather than the binding affinity itself.
Signaling Pathway and Mechanism of Action
Adapalene exerts its effects by modulating gene expression. The process begins with its diffusion into the cell and subsequent binding to nuclear RARs. This initiates a cascade of molecular events leading to changes in cellular function.
RAR-Mediated Gene Transcription
Once inside the nucleus, adapalene binds to RARβ and RARγ.[7][8] This ligand-receptor complex then forms a heterodimer with a retinoid X receptor (RXR).[7] This RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] This binding initiates the transcription of genes involved in regulating cellular differentiation, proliferation, and inflammation, which are key processes in the pathogenesis of acne.[7][9]
Experimental Protocols
The determination of adapalene's receptor selectivity relies on specialized in vitro assays. The following sections provide detailed methodologies for the two primary types of assays used: competitive binding assays and transactivation assays.
RAR Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., adapalene) to a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) of adapalene for RARβ and RARγ.
Materials:
-
Recombinant human RARβ and RARγ proteins
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)
-
Unlabeled adapalene
-
Assay buffer (e.g., Tris-HCl buffer with additives like DTT, KCl, and BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Workflow:
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant RAR proteins to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare a stock solution of the radiolabeled retinoic acid and dilute it in assay buffer to a final concentration typically at or below its Kd for the receptor.
-
Prepare a series of dilutions of unlabeled adapalene in the assay buffer.
-
-
Incubation:
-
In a 96-well microplate, combine the diluted RAR protein, the radiolabeled retinoic acid, and a specific concentration of unlabeled adapalene.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled retinoic acid).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The RAR proteins and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the adapalene concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
RAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a specific RAR subtype, leading to the transcription of a reporter gene (in this case, luciferase).
Objective: To determine the half-maximal effective concentration (EC50) of adapalene for activating RARβ and RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vectors for human RARβ and RARγ
-
A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Cell culture medium and reagents
-
Transfection reagent
-
Adapalene
-
Luciferase assay reagent
-
Luminometer
Workflow:
Procedure:
-
Cell Culture and Transfection:
-
Culture the mammalian cells in appropriate medium.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After allowing time for receptor and reporter expression (typically 24 hours), treat the transfected cells with a range of concentrations of adapalene.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known RAR agonist).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for transcriptional activation and luciferase protein expression (typically 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase assay reagent, which contains the substrate for the luciferase enzyme (luciferin).
-
Measure the luminescence produced by the firefly luciferase using a luminometer.
-
If using a dual-luciferase system, subsequently add the reagent for the Renilla luciferase and measure its luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the logarithm of the adapalene concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value.
-
Conclusion
The selective affinity of adapalene for RARβ and RARγ is a defining characteristic that underpins its therapeutic efficacy and favorable safety profile in the treatment of acne vulgaris. The quantitative data from transactivation assays clearly demonstrate its potent agonist activity at these receptor subtypes, with significantly lower activity at RARα. The detailed experimental protocols provided in this guide offer a framework for the robust and reproducible assessment of retinoid receptor selectivity, which is crucial for the development of new and improved dermatological therapies. A thorough understanding of these principles and methodologies is essential for researchers and drug development professionals working in the field of retinoid pharmacology.
References
- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology and chemistry of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adapalene - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Physicochemical properties of Adapalene sodium salt for pre-formulation studies
Physicochemical Properties of Adapalene (B1666599) Sodium Salt: A Pre-formulation Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of Adapalene sodium salt, a third-generation synthetic retinoid. A thorough understanding of these characteristics is fundamental for the successful pre-formulation and subsequent development of stable, effective, and safe pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, and stability under various stress conditions. Methodologies for determining these properties are outlined, and quantitative data are presented for ease of reference.
Introduction
Adapalene is a potent naphthoic acid derivative with retinoid-like activity, selectively targeting retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma.[1][2] It is widely used in the topical treatment of acne vulgaris.[2][3] The sodium salt of Adapalene is often considered during formulation development to enhance solubility and dissolution characteristics compared to the free acid form. Pre-formulation studies are the cornerstone of rational drug development, providing the necessary data to design robust dosage forms. This guide focuses on the critical physicochemical attributes of this compound to support these foundational research and development activities.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Adapalene and its sodium salt is provided below. These identifiers are crucial for sourcing and regulatory documentation.
| Property | Adapalene | This compound | Reference(s) |
| IUPAC Name | 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | Sodium 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [4][5] |
| CAS Number | 106685-40-9 | 911110-93-5 | [4][6] |
| Molecular Formula | C₂₈H₂₈O₃ | C₂₈H₂₇NaO₃ | [4][5] |
| Molecular Weight | 412.52 g/mol | 434.50 g/mol | [4][5] |
| Appearance | White to off-white powder | Not explicitly found, but expected to be a white to off-white solid | [4][7] |
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. Adapalene, as a free acid, is practically insoluble in water, which presents challenges for formulation.[7][8] The sodium salt is synthesized to improve aqueous solubility.
| Solvent | Solubility (Adapalene) | Reference(s) |
| Water | Practically insoluble (4.01 x 10⁻⁶ g/L) | [3][8] |
| Ethanol (B145695) | Sparingly soluble | [7][8] |
| Tetrahydrofuran (THF) | Soluble | [7][8] |
| DMSO | 12.5 mg/mL to 17 mg/mL | [9][10] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of a compound in a specific solvent system.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material must be confirmed visually at the end of the experiment.
-
Sample Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.[11][12]
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and distribution.
| Parameter | Value (Adapalene) | Method | Reference(s) |
| pKa (Strongest Acidic) | 3.99 - 4.2 | Chemaxon / Experimental | [1][13][14] |
Note: The pKa refers to the equilibrium for the parent acid, Adapalene. This value indicates it is a weak acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
For sparingly soluble drugs, a co-solvent approach is often required for potentiometric titration.[15]
-
Dissolution: Dissolve an accurately weighed amount of this compound in a suitable co-solvent mixture (e.g., various ratios of water and a miscible organic solvent like ethanol or methanol) where the compound is fully soluble.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 N HCl), adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa' is the pH at the half-equivalence point. To determine the aqueous pKa, this process is repeated with several different co-solvent ratios, and the resulting pKa' values are extrapolated to 0% organic solvent (pure water) using a Yasuda-Shedlovsky plot.[15]
Melting Point
The melting point is a key indicator of purity and is important for processing and stability assessments.
| Parameter | Value (Adapalene) | Reference(s) |
| Melting Point | 319 - 322 °C | [13][14] |
Note: The melting point of this compound may differ significantly from the free acid. It is common for salts to have higher melting points or to decompose rather than melt cleanly.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[16]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2°C per minute.
-
Melting Range Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Stability Profile
Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[17][18]
Summary of Adapalene Degradation Behavior:
-
Acidic Conditions: Degrades in the presence of acid (e.g., 0.1 N and 0.5 N HCl).[19]
-
Alkaline Conditions: Stable in 0.1 N NaOH but shows degradation in 0.5 N NaOH over 24 hours.[19]
-
Oxidative Conditions: Degrades in the presence of hydrogen peroxide (e.g., 3% H₂O₂).[19]
-
Photostability: Adapalene is noted to be stable to light, which is an advantage over other retinoids.[13][14] However, photolytic degradation studies are still a standard part of forced degradation.
-
Thermal Stability: Thermal degradation is also assessed as part of stress testing.[20]
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).[11][19]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N HCl. Keep at room temperature or heat (e.g., 60°C) for a specified time.[12][19]
-
Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N NaOH. Keep at room temperature for a specified time.[19]
-
Oxidation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.[19]
-
Thermal Degradation: Keep a solution of the drug at an elevated temperature (e.g., 80°C) for several hours.[20]
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) or light conditions specified by ICH Q1B guidelines.
-
-
Neutralization: After the specified exposure time, neutralize the acidic and basic samples.
-
Analysis: Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or HPTLC method.[12][20] Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the percentage of degradation and identify degradation products.
Conclusion
The pre-formulation data for this compound, built upon the well-characterized properties of its parent acid, provides a solid foundation for formulation development. Key considerations include its nature as a salt of a weakly acidic, poorly soluble compound. While the sodium salt form is anticipated to improve aqueous solubility, comprehensive characterization of its solubility profile, melting behavior, and stability is paramount. The experimental protocols and data outlined in this guide serve as a critical resource for scientists and researchers, enabling an informed, data-driven approach to the development of topical and other advanced delivery systems for Adapalene.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adapalene - Wikipedia [en.wikipedia.org]
- 3. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemignition.com [chemignition.com]
- 5. Adapalene (sodium salt) | C28H27NaO3 | CID 23672377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uspnf.com [uspnf.com]
- 9. Adapalene | Apoptosis | Autophagy | Retinoid Receptor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Adapalene [drugfuture.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. scribd.com [scribd.com]
- 17. Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 20. ejpmr.com [ejpmr.com]
Adapalene's Effect on Keratinocyte Differentiation and Proliferation: An In Vitro Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adapalene (B1666599), a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy stems from its ability to modulate key pathological factors in acne, namely abnormal follicular keratinocyte proliferation and differentiation. This technical guide provides an in-depth analysis of the in vitro effects of Adapalene on human keratinocytes, focusing on its molecular mechanisms, impact on specific biomarkers, and the experimental protocols used for its evaluation. Adapalene exerts its effects by selectively binding to nuclear retinoic acid receptors (RARs), primarily RAR-γ, which in turn modulates the transcription of target genes responsible for regulating cell growth and differentiation. This document synthesizes current research to offer a comprehensive resource on Adapalene's cellular and molecular pharmacology in a keratinocyte context.
Core Mechanism of Action
Adapalene's therapeutic action is initiated by its passive diffusion into the keratinocyte and subsequent binding to specific nuclear receptors. Unlike first-generation retinoids, Adapalene exhibits high selectivity for retinoic acid receptors beta (RAR-β) and gamma (RAR-γ).[1][2] Within human keratinocytes, where RAR-β is not expressed, the biological effects are mediated almost exclusively through RAR-γ.[2]
Upon binding Adapalene, the RAR-γ receptor undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).[1][3] This activated Adapalene-RAR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4] This binding modulates gene transcription, leading to the normalization of keratinocyte differentiation and a decrease in microcomedone formation.[1][4][5] This targeted action on gene expression is central to its comedolytic and anti-inflammatory properties.[3][6]
References
In Vitro Anti-Proliferative Effects of Adapalene on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene (B1666599), a third-generation synthetic retinoid, has demonstrated significant anti-proliferative effects across a diverse range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current research, detailing the cytotoxic and cytostatic effects of Adapalene, its impact on cell cycle progression, and its ability to induce apoptosis. The document summarizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and visualizes the elucidated molecular signaling pathways. This in-depth guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development who are exploring the therapeutic potential of Adapalene.
Introduction
The repurposing of existing drugs for new therapeutic indications has emerged as a cost-effective and time-efficient strategy in drug discovery. Adapalene, a naphthoic acid derivative, is an established and well-tolerated treatment for acne vulgaris. Its mechanism of action in dermatology involves the modulation of cellular differentiation, proliferation, and inflammation through interaction with retinoic acid receptors (RARs).[1][2] Recent preclinical studies have unveiled a promising new application for Adapalene as an anti-cancer agent. A growing body of evidence from in vitro studies indicates that Adapalene can inhibit the proliferation of various cancer cell lines, suggesting its potential as a repurposed therapeutic for oncology.[3] This guide synthesizes the key findings on the in vitro anti-proliferative effects of Adapalene, providing a detailed examination of its mechanisms of action and the experimental methodologies used to elucidate them.
Quantitative Analysis of Adapalene's Anti-Proliferative Effects
The efficacy of Adapalene in inhibiting cancer cell proliferation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of Adapalene in various cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of Adapalene in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 |
| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 |
| CEM/ADR5000 | Multidrug-Resistant T-ALL | 2.30 ± 0.09 | 72 |
Table 2: IC50 Values of Adapalene in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| RM-1 | Prostate Cancer | 8.23 | 24 |
| RM-1 | Prostate Cancer | 3.08 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 17.57 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.54 | Not Specified |
| 4T1 | Triple-Negative Breast Cancer (Murine) | 14.7 | Not Specified |
| MCF-7 | Breast Cancer (ER+) | 24.28 | Not Specified |
| Bladder Cancer (Mean of 5 lines, 2D) | Bladder Cancer | 6.84 | Not Specified |
| Bladder Cancer (Mean of 5 lines, 3D) | Bladder Cancer | 14.01 | Not Specified |
Adapalene's Impact on Cell Cycle and Apoptosis
Adapalene exerts its anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis. The specific phase of cell cycle arrest and the extent of apoptosis can vary depending on the cancer cell type and the concentration of Adapalene used.
Table 3: Effects of Adapalene on Cell Cycle and Apoptosis in Prostate Cancer Cells (RM-1)
| Adapalene Conc. (µM) | % Cells in S Phase (12h) | % Cells in S Phase (24h) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| 0 | 28.7 | 12.6 | 2.23 | 6.52 |
| 1.25 | 36.7 | 35.5 | 6.95 | 19.3 |
| 2.5 | 44.9 | 61.1 | 23.6 | 50.1 |
| 5.0 | 61.2 | 70.9 | 38.3 | 72.3 |
Molecular Mechanisms of Adapalene's Anti-Cancer Activity
Adapalene's anti-proliferative effects are mediated through its interaction with several key signaling pathways that regulate cell survival, proliferation, and death.
Induction of DNA Damage and Activation of the p53 Pathway
In several cancer cell lines, including prostate and melanoma, Adapalene has been shown to induce DNA damage.[4][5] This is evidenced by the increased expression of the DNA damage marker γ-H2AX.[6][7] The DNA damage response can activate the ATM kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[4][8] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest.[4][8]
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Adapalene has been identified as an inhibitor of CDK2.[9] In colorectal cancer cells, Adapalene was shown to reside in the ATP-binding site of CDK2, leading to a decrease in its kinase activity.[9] The inhibition of CDK2, a key regulator of the G1 to S phase transition, results in G1 cell cycle arrest.[9] This is often accompanied by a decrease in the expression of Cyclin E and the phosphorylation of the Retinoblastoma protein (Rb).[9]
Modulation of the Bax/Bcl-2 Ratio and Induction of Apoptosis
A common mechanism by which Adapalene induces apoptosis is through the regulation of the Bcl-2 family of proteins.[4] Specifically, Adapalene has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death.
Downregulation of c-MYC
In hematological malignancies such as multiple myeloma, Adapalene has been shown to decrease the expression and transcriptional activity of the c-MYC oncogene.[10] The downregulation of c-MYC, a critical driver of cell proliferation and metabolism in many cancers, contributes to the anti-proliferative effects of Adapalene.
Detailed Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the anti-proliferative effects of Adapalene.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Adapalene (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with Adapalene for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with Adapalene as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Conclusion
The in vitro evidence presented in this technical guide strongly supports the anti-proliferative effects of Adapalene across a variety of cancer cell lines. Adapalene's ability to induce cell cycle arrest and apoptosis through multiple mechanisms, including DNA damage, p53 activation, CDK2 inhibition, and modulation of the Bax/Bcl-2 ratio, underscores its potential as a repurposed anti-cancer agent. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy of Adapalene in the treatment of cancer. This guide provides a foundational resource for researchers to design and interpret future studies aimed at advancing Adapalene towards clinical application in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapalene suppressed the proliferation of melanoma cells by S-phase arrest and subsequent apoptosis via induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The third-generation retinoid adapalene triggered DNA damage to induce S-phase arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis [frontiersin.org]
- 9. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico, In Vitro, and In Vivo Investigations on Adapalene as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Pathways of Adapalene Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene (B1666599), a third-generation synthetic retinoid, is a well-established topical treatment for acne vulgaris.[1] While its comedolytic properties are widely recognized, its significant anti-inflammatory effects are crucial to its therapeutic efficacy. This technical guide provides a comprehensive overview of the molecular pathways through which Adapalene sodium salt exerts its anti-inflammatory actions. This document details the key signaling cascades modulated by Adapalene, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of these mechanisms to support further research and drug development.
Core Anti-inflammatory Mechanisms of Adapalene
Adapalene's anti-inflammatory properties stem from its ability to selectively bind to nuclear retinoic acid receptors (RARs), primarily RARγ and to a lesser extent RARβ.[2] This interaction initiates a cascade of transcriptional regulation that ultimately dampens inflammatory responses in the skin. The key pathways affected include the inhibition of the Activator Protein-1 (AP-1) signaling pathway, downregulation of Toll-like Receptor 2 (TLR2) expression, modulation of the mitogen-activated protein kinase (MAPK) pathway, and interference with arachidonic acid metabolism.
Inhibition of the AP-1 Signaling Pathway
The transcription factor AP-1 plays a pivotal role in mediating inflammation, cell proliferation, and differentiation. Adapalene has been shown to inhibit AP-1 activity, thereby reducing the expression of pro-inflammatory genes.[3][4]
Signaling Pathway:
Experimental Protocol: AP-1 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of AP-1 in response to Adapalene treatment.
-
Cell Culture and Transfection:
-
Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing AP-1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control.
-
Induce AP-1 activity with a known stimulator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
Luciferase Assay:
-
After the desired incubation period (typically 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percentage inhibition of AP-1 activity by Adapalene compared to the stimulated control.
-
Downregulation of Toll-like Receptor 2 (TLR2)
TLR2 is a key pattern recognition receptor involved in the innate immune response to pathogens like Cutibacterium acnes (C. acnes), a bacterium implicated in acne. Activation of TLR2 triggers a pro-inflammatory cascade. Adapalene has been demonstrated to downregulate the expression of TLR2 on keratinocytes.[5][6]
Signaling Pathway:
Experimental Protocol: TLR2 Expression Analysis by Western Blot
This method is used to quantify the protein levels of TLR2 in keratinocytes following treatment with Adapalene.
-
Cell Culture and Treatment:
-
Culture normal human epidermal keratinocytes (NHEK) in keratinocyte growth medium.
-
Treat the cells with different concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for TLR2, followed by an HRP-conjugated secondary antibody.[7]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TLR2 protein levels to a loading control (e.g., β-actin or GAPDH).
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including inflammation. Adapalene has been shown to influence the phosphorylation status of key proteins in the MAPK cascade, suggesting a modulatory role in this pathway. Specifically, Adapalene has been shown to increase the phosphorylation of p38 MAPK in the context of adipose browning, though its direct inhibitory effect on inflammatory p38 activation in keratinocytes requires further specific elucidation.[8]
Signaling Pathway:
Experimental Protocol: Analysis of p38 MAPK Phosphorylation by Western Blot
This protocol details the assessment of p38 MAPK activation by measuring its phosphorylation state.
-
Cell Culture and Treatment:
-
Culture human keratinocytes.
-
Pre-treat cells with this compound at various concentrations for a designated time.
-
Stimulate the cells with a known p38 MAPK activator, such as UV radiation or a pro-inflammatory cytokine (e.g., TNF-α).[9]
-
-
Protein Extraction and Quantification:
-
Follow the same procedure as described for TLR2 Western Blotting.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Incubate separate membranes with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signals.
-
-
Data Analysis:
-
Quantify the band intensities for both p-p38 and total p38.
-
Calculate the ratio of p-p38 to total p38 to determine the relative level of p38 MAPK activation.
-
Interference with Arachidonic Acid Metabolism
Inflammatory processes are often mediated by the metabolites of arachidonic acid, which is converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, respectively. Adapalene has been shown to inhibit the lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[4][10]
Signaling Pathway:
Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay
This assay measures the ability of Adapalene to inhibit the activity of lipoxygenase enzymes.
-
Reagents and Enzyme Preparation:
-
Prepare a solution of linoleic acid (substrate) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Prepare a solution of soybean lipoxygenase (or purified human 5-LOX/15-LOX).
-
-
Assay Procedure:
-
In a quartz cuvette, mix the enzyme solution with different concentrations of this compound or vehicle control and incubate for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of Adapalene.
-
Determine the percentage inhibition of lipoxygenase activity compared to the control.
-
If possible, calculate the IC50 value of Adapalene for lipoxygenase inhibition.
-
Quantitative Data on the Anti-inflammatory Effects of Adapalene
While detailed quantitative data for in vitro studies are not always consistently reported across the literature, clinical trial data provides valuable insights into the anti-inflammatory efficacy of Adapalene.
Table 1: Clinical Efficacy of Adapalene Gel in Reducing Acne Lesions
| Study/Parameter | Adapalene Gel 0.1% | Adapalene Gel 0.3% | Vehicle/Control | Reference |
| Mean % Reduction in Inflammatory Lesions (12 weeks) | 47-75% | - | 38-73% (Tretinoin 0.025%) | [11] |
| Mean % Reduction in Non-inflammatory Lesions (12 weeks) | 46-83% | - | 33-83% (Tretinoin 0.025%) | [11] |
| Median Reduction in Inflammatory Lesions | - | -61% | - | [12] |
| Median Reduction in Non-inflammatory Lesions | - | -51% | - | [12] |
| Reduction in Total Lesion Count (vs. baseline) | Significant (p < 0.001) | - | - | [13] |
Note: The comparator in the first entry was an active control (Tretinoin), not a vehicle, which is important for interpretation.
Conclusion
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating gene expression via retinoic acid receptors. Its ability to inhibit the AP-1 pathway, downregulate TLR2 expression, influence the MAPK signaling cascade, and interfere with the pro-inflammatory arachidonic acid metabolism collectively contributes to its clinical efficacy in treating inflammatory acne. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these pathways and elucidate the full spectrum of Adapalene's anti-inflammatory properties. Future research should focus on generating more precise quantitative data, such as IC50 values for specific inflammatory targets, to allow for more direct comparisons and a deeper understanding of its mechanism of action.
References
- 1. Adapalene. A review of its pharmacological properties and clinical potential in the management of mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Expression of Toll-like Receptor 2 in Cultured Human Keratinocytes: The Effect of Bacterial Antigens, Cytokines and Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adapalene induces adipose browning through the RARβ-p38 MAPK-ATF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Adapalene Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The MORE trial: effectiveness of adapalene gel 0.1% in real-world dermatology practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Adapalene's Modulation of Toll-like Receptor 2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene (B1666599), a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. Its therapeutic efficacy is attributed not only to its effects on keratinocyte differentiation but also to its potent anti-inflammatory properties. A key mechanism underlying its anti-inflammatory action is the modulation of Toll-like receptor 2 (TLR2) expression. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with Adapalene's role in downregulating TLR2, offering a comprehensive resource for researchers and drug development professionals in dermatology.
Introduction: The Role of TLR2 in Acne Pathogenesis
Toll-like receptor 2 (TLR2) is a critical component of the innate immune system, acting as a primary sensor for pathogen-associated molecular patterns (PAMPs) on Gram-positive bacteria. In the context of acne, TLR2 on the surface of keratinocytes and monocytes recognizes Cutibacterium acnes (C. acnes), the bacterium implicated in acne development. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). The activation of these factors results in the production of pro-inflammatory cytokines and chemokines, contributing to the characteristic inflammation seen in acne lesions.[1]
Adapalene's Effect on TLR2 Expression: Qualitative and Quantitative Evidence
Adapalene exerts a direct influence on the inflammatory cascade by downregulating the expression of TLR2 on the surface of keratinocytes. This reduction in TLR2 expression diminishes the ability of C. acnes to trigger an inflammatory response.
In Vitro Evidence in Human Skin Explants
Studies on human skin explants have provided qualitative evidence of Adapalene's effect on TLR2 expression. In one key study, explants from both normal human skin and acne lesions were incubated with Adapalene at concentrations of 10-7 M and 10-6 M for 24 hours. Immunohistochemical analysis revealed a decreased expression of TLR2 in the epidermis of Adapalene-treated explants compared to control groups.[2]
Table 1: Qualitative Effect of Adapalene on TLR2 Expression in Human Skin Explants
| Treatment Group | Adapalene Concentration | Duration | Method | Observed Effect on TLR2 Expression | Reference |
| Normal Skin Explants | 10-7 M | 24 hours | Immunohistochemistry | Decreased | [2] |
| Normal Skin Explants | 10-6 M | 24 hours | Immunohistochemistry | Decreased | [2] |
| Acne Lesion Explants | 10-7 M | 24 hours | Immunohistochemistry | Decreased | [2] |
| Acne Lesion Explants | 10-6 M | 24 hours | Immunohistochemistry | Decreased | [2] |
Note: This table summarizes qualitative findings. Specific quantitative data on the percentage of reduction or fold change is not available in the cited literature.
Signaling Pathway Modulation by Adapalene
The anti-inflammatory effect of Adapalene extends beyond the simple downregulation of TLR2 expression. It also involves the modulation of the downstream signaling pathway.
TLR2 Signaling Cascade
Upon activation by C. acnes, TLR2 forms a heterodimer with TLR1 or TLR6. This dimerization initiates a signaling cascade that is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 recruits and activates a series of downstream kinases, ultimately leading to the activation of the transcription factor AP-1. Activated AP-1 then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines.
Adapalene's Intervention in the TLR2 Pathway
Adapalene's primary mechanism of interference is the reduction of TLR2 expression, which limits the initial signal transduction. Furthermore, Adapalene has been shown to inhibit the activity of the transcription factor AP-1, providing a secondary level of inflammatory blockade.[1] The precise molecular mechanism by which Adapalene inhibits AP-1 downstream of TLR2 is an area of ongoing research, but it is believed to involve the regulation of kinases within the signaling cascade.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate Adapalene's effect on TLR2 expression.
Primary Human Keratinocyte Culture and Adapalene Treatment
Objective: To establish a primary culture of human keratinocytes and treat them with Adapalene to assess its impact on TLR2 expression.
Protocol:
-
Isolation of Keratinocytes:
-
Obtain human skin samples (e.g., neonatal foreskin or adult skin biopsies) under sterile conditions.
-
Separate the epidermis from the dermis by incubating the tissue in a dispase solution overnight at 4°C.
-
Isolate keratinocytes from the epidermis by trypsinization.
-
-
Cell Culture:
-
Plate the isolated keratinocytes in keratinocyte growth medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
-
Adapalene Treatment:
-
Prepare stock solutions of Adapalene in a suitable solvent (e.g., DMSO).
-
When keratinocytes reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of Adapalene (e.g., 10-8 M to 10-6 M) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
-
Quantification of TLR2 mRNA Expression by RT-qPCR
Objective: To quantitatively measure the effect of Adapalene on TLR2 mRNA levels in human keratinocytes.
Protocol:
-
RNA Extraction:
-
Harvest Adapalene-treated and control keratinocytes.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method.
-
Use primers specific for the human TLR2 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
TLR2 Forward Primer (Example): 5'-GCCAAAGTCTTGATTGATTGG-3'
-
TLR2 Reverse Primer (Example): 5'-TTGAAGTTCTCCAGCTCCTG-3'
-
Run the PCR reaction under appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TLR2 and the housekeeping gene in each sample.
-
Calculate the relative fold change in TLR2 expression using the ΔΔCt method.
-
Analysis of TLR2 Protein Expression by Western Blot
Objective: To determine the effect of Adapalene on TLR2 protein levels in human keratinocytes.
Protocol:
-
Protein Extraction:
-
Lyse Adapalene-treated and control keratinocytes in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human TLR2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
-
Densitometry Analysis:
-
Quantify the intensity of the TLR2 and loading control bands using image analysis software to determine the relative change in TLR2 protein expression.
-
Immunohistochemistry for TLR2 in Skin Explants
Objective: To visualize and qualitatively assess the effect of Adapalene on TLR2 expression in the epidermis of human skin explants.
Protocol:
-
Tissue Preparation:
-
Embed Adapalene-treated and control skin explants in paraffin (B1166041) and cut into thin sections (e.g., 4-5 µm).
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform antigen retrieval to unmask the TLR2 epitope, for example, by heating the sections in a citrate (B86180) buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against human TLR2.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization:
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
-
Microscopy:
-
Dehydrate and mount the sections.
-
Examine the slides under a light microscope to assess the intensity and localization of TLR2 staining in the epidermis.
-
Conclusion and Future Directions
Adapalene's ability to downregulate TLR2 expression is a significant component of its anti-inflammatory action in acne therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the quantitative aspects of this modulation and to explore the intricate details of the downstream signaling pathways. Future research should focus on elucidating the precise molecular interactions between Adapalene, its nuclear receptors, and the regulatory elements of the TLR2 gene. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for inflammatory skin conditions.
References
The Dawn of a New Retinoid: A Technical Guide to the Initial Discovery and Development of Adapalene
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene (B1666599), a synthetic naphthoic acid derivative, represents a significant milestone in dermatological therapy as a third-generation retinoid. Its development was driven by the need to overcome the significant limitations of earlier retinoids, namely chemical instability and a high incidence of cutaneous irritation. Developed by scientists at Galderma, Adapalene was engineered for enhanced tolerability and efficacy through a novel mechanism of action characterized by selective agonism of specific retinoic acid receptors (RARs).[1][2] This technical guide delineates the pivotal stages of Adapalene's genesis, from its rational chemical design and synthesis to the preclinical pharmacological profiling and early clinical evidence that established its foundational role in the treatment of acne vulgaris.
Introduction: The Quest for a Superior Retinoid
First and second-generation retinoids, such as tretinoin (B1684217) and isotretinoin, revolutionized the treatment of various skin disorders, most notably acne vulgaris. Their therapeutic efficacy, however, was often compromised by issues of photodegradation, chemical instability (particularly in the presence of oxidizing agents like benzoyl peroxide), and a high potential for skin irritation (erythema, peeling, and burning).[1][3] This created a clear therapeutic gap and a compelling rationale for the development of a new generation of retinoids with an improved therapeutic index. The primary objectives were to create a molecule with:
-
Enhanced Chemical and Photochemical Stability: To allow for more versatile formulations, including combinations with other agents, and to reduce concerns about degradation upon light exposure.[1]
-
Improved Tolerability: To minimize the side effects that frequently lead to poor patient adherence.[4]
-
Selective Receptor Targeting: To modulate specific biological pathways involved in the pathogenesis of acne while minimizing off-target effects associated with broad retinoid receptor activation.[5][6]
This targeted approach led to the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) by the Swiss pharmaceutical company Galderma.[1] It was first approved by the FDA in 1996, marking the arrival of the first selective, third-generation topical retinoid for acne treatment.[1][7]
Chemical Synthesis and Molecular Structure
Adapalene is a naphthoic acid derivative distinguished by a bulky adamantyl group. This rigid structure is key to its receptor selectivity and stability. The initial synthesis was detailed in U.S. Patent 4,717,720, outlining a multi-step process culminating in a Negishi cross-coupling reaction.[5][8][9]
Initial Patented Synthesis Protocol (Negishi Coupling Approach)
The foundational synthesis of Adapalene involves three primary stages: preparation of an adamantyl-substituted bromoanisole, formation of an organometallic intermediate, and a final nickel-catalyzed cross-coupling reaction, followed by saponification.
Step 1: Synthesis of 2-(1-adamantyl)-4-bromoanisole
-
Alkylation: 4-bromophenol (B116583) is reacted with 1-adamantanol (B105290) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) in a solvent like dichloromethane. This Friedel-Crafts alkylation attaches the adamantyl group to the phenol (B47542) ring.[10]
-
Methylation: The resulting 2-(1-adamantyl)-4-bromophenol (B123311) is then methylated. This is achieved by treating it with a methylating agent such as dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) to yield 2-(1-adamantyl)-4-bromoanisole.[10][11]
Step 2: Formation of the Organozinc Reagent
-
Grignard Reagent Formation: The 2-(1-adamantyl)-4-bromoanisole is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.[9]
-
Transmetalation: The Grignard reagent is then treated with anhydrous zinc chloride (ZnCl₂) to produce the more reactive organozinc reagent via transmetalation. This step is critical for the subsequent cross-coupling.[8]
Step 3: Nickel-Catalyzed Cross-Coupling and Saponification
-
Negishi Coupling: The organozinc reagent is coupled with methyl 6-bromo-2-naphthoate in the presence of a nickel-phosphine catalyst, such as [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂-dppe), in THF. The reaction mixture is typically heated to reflux.[7][8] This forms the methyl ester of Adapalene: methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.
-
Saponification (Hydrolysis): The resulting methyl ester is hydrolyzed to the final carboxylic acid (Adapalene) by heating with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous alcohol solution (e.g., methanol/water).[5]
-
Purification: The final product, Adapalene, is isolated by acidification of the reaction mixture, followed by filtration and recrystallization from a suitable solvent like ethyl acetate.[5]
Note: Later developments and alternative syntheses have employed Suzuki coupling, using a boronic acid derivative instead of the organozinc reagent to improve operational simplicity and reduce heavy metal waste.[10]
Mechanism of Action: Selective Retinoid Receptor Agonism
Adapalene exerts its therapeutic effects by modulating gene expression through a mechanism distinct from older retinoids. It is a highly selective agonist for Retinoic Acid Receptors (RARs), with a particular affinity for subtypes RAR-β and RAR-γ.[5][11] It shows very low affinity for RAR-α and does not bind to Retinoid X Receptors (RXRs).[12]
The signaling cascade is as follows:
-
Cellular Penetration: Due to its lipophilic nature, topically applied Adapalene penetrates the epidermis and enters keratinocytes.[7]
-
Receptor Binding: Inside the cell nucleus, Adapalene binds to RAR-β and RAR-γ.
-
Heterodimerization: The Adapalene-RAR complex forms a heterodimer with an RXR.
-
DNA Binding: This complete Adapalene-RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[13]
-
Transcriptional Modulation: This binding modulates the transcription of genes involved in key cellular processes, leading to its therapeutic effects.
This selective binding profile is believed to be the basis for Adapalene's improved tolerability compared to non-selective retinoids like tretinoin, which binds to all three RAR subtypes (α, β, and γ).[14]
Preclinical Pharmacological Profiling
A series of rigorous preclinical experiments were essential to characterize Adapalene's unique pharmacological profile and establish its potential as a therapeutic agent.
Receptor Binding and Transactivation Assays
These assays were critical to quantify Adapalene's selectivity for RAR subtypes.
Table 1: Adapalene Retinoic Acid Receptor (RAR) Activation
| Compound | RARα (AC₅₀, nM) | RARβ (AC₅₀, nM) | RARγ (AC₅₀, nM) |
|---|---|---|---|
| Adapalene | 22 | 2.2 | 9.3 |
| Tretinoin | ~14 | ~14 | ~14 |
Data sourced from publicly available pharmacological data. AC₅₀ represents the concentration required to elicit 50% of the maximum response in a transactivation assay.[12][15]
-
Receptor Preparation: Nuclear extracts containing specific human RAR isotypes (α, β, or γ), typically from recombinant expression systems (e.g., Sf9 insect cells), are prepared and quantified.
-
Reaction Mixture: For each assay well in a 96-well plate, the following are combined in a binding buffer (e.g., Tris-HCl, KCl, DTT):
-
A fixed concentration of a radiolabeled retinoid (e.g., [³H]-all-trans-retinoic acid).
-
Varying concentrations of unlabeled competitor ligand (Adapalene or a reference compound).
-
A fixed amount of the nuclear extract containing the specific RAR isotype.
-
-
Incubation: The plate is incubated (e.g., for 2-4 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand. A common method is rapid filtration through a glass fiber filter mat, which traps the receptor-ligand complexes. The filter is then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on each filter disc is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor ligand. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured in 96-well plates. The cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of a specific human RAR isotype (α, β, or γ) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter vector containing a promoter with response elements for the DNA-binding domain (e.g., UAS), which drives the expression of a reporter gene (e.g., firefly luciferase).[16]
-
-
Compound Treatment: After an incubation period to allow for plasmid expression (~24 hours), the cell culture medium is replaced with medium containing various concentrations of the test compound (Adapalene) or a reference agonist.
-
Incubation: The cells are incubated with the compounds for a set period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[17]
-
Cell Lysis and Luminescence Measurement: A lysis buffer is added to the wells to release the cellular contents, including the expressed luciferase enzyme. A luciferase substrate is then added. The resulting light emission (luminescence), which is proportional to the amount of luciferase, is measured using a luminometer.[17]
-
Data Analysis: Luminescence values are plotted against compound concentration, and a dose-response curve is generated to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Comedolytic Activity: The Rhino Mouse Model
A key preclinical test for acne treatments is the rhino mouse model. These hairless mice develop prominent comedo-like cysts (utricles) that are histologically similar to human microcomedones. Topical application of an effective comedolytic agent reduces the size and density of these utricles.
-
Animal Model: Homozygous rhino mice (hr/hr) are used.
-
Treatment: A solution or gel formulation of Adapalene (e.g., 0.1%), a positive control (e.g., tretinoin), and a vehicle control are applied topically to the dorsal skin of the mice daily for a period of 2 to 3 weeks.[6][18]
-
Histological Analysis: At the end of the treatment period, the animals are euthanized, and skin biopsies are taken from the treated areas. The tissue is fixed, sectioned, and stained (e.g., with H&E).
-
Quantification: The cross-sectional area or diameter of the utricles is measured using microscopy and image analysis software. The number of utricles per unit length of the epidermis is also counted.
-
Data Analysis: The mean utricle size and density in the Adapalene-treated group are compared to the vehicle-treated group to determine the percentage reduction, thereby quantifying comedolytic activity.[6][18]
Studies showed that Adapalene demonstrated potent comedolytic activity in this model, effectively reducing the size of the follicular cysts and normalizing follicular differentiation.[6]
Early Clinical Development and Efficacy
Following promising preclinical data, Adapalene entered clinical trials for the treatment of acne vulgaris. The pivotal early studies were designed to assess the efficacy and, crucially, the tolerability of Adapalene 0.1% gel compared to the existing standard of care, tretinoin, and a vehicle control.
Three large, well-controlled trials involving nearly 900 patients established that Adapalene 0.1% gel was at least as effective as tretinoin 0.025% gel.[1] A meta-analysis later confirmed these findings, showing equivalent efficacy but with a significantly improved tolerability profile for Adapalene.[4]
Table 2: Summary of Efficacy and Tolerability from Pivotal Early Clinical Trials (12 Weeks)
| Outcome Measure | Adapalene 0.1% Gel | Tretinoin 0.025% Gel | Vehicle Gel |
|---|---|---|---|
| Median % Reduction in Total Lesions | ~50% | ~50% | ~30% |
| Median % Reduction in Inflammatory Lesions | ~60% | ~55% | ~35% |
| Median % Reduction in Non-inflammatory Lesions | ~45% | ~48% | ~25% |
| Subjects Reporting Erythema (Moderate-Severe) | Significantly Lower | Higher | Low |
| Subjects Reporting Peeling/Scaling (Moderate-Severe) | Significantly Lower | Higher | Low |
| Subjects Reporting Burning/Stinging | Significantly Lower | Higher | Low |
Data synthesized from published pivotal trial results and meta-analyses. Percentages are approximate median values to illustrate comparative performance.[1][3][4]
These early trials were instrumental in demonstrating Adapalene's key value proposition: providing efficacy comparable to established retinoids while causing significantly less skin irritation, particularly during the initial weeks of therapy.[4] This superior tolerability was predicted to lead to better patient adherence and, consequently, more successful treatment outcomes in real-world clinical practice.
Conclusion
The initial discovery and development of Adapalene was a landmark achievement in rational drug design within dermatology. By methodically addressing the shortcomings of previous retinoid generations, scientists at Galderma created a novel chemical entity with a unique and advantageous pharmacological profile. Its chemical stability, coupled with a selective mechanism of action targeting RAR-β and RAR-γ receptors, successfully translated from preclinical models to clinical practice. The foundational experiments—from chemical synthesis and receptor binding assays to the rhino mouse model and pivotal clinical trials—collectively validated Adapalene as a highly effective and well-tolerated cornerstone therapy for acne vulgaris, fundamentally reshaping the treatment landscape for millions of patients.
References
- 1. Pivotal clinical trials of adapalene in the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 6. Comedolytic effect of a novel RARgamma-specific retinoid, ER36009: comparison with retinoic acid in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007072217A2 - Process for the preparation of adapalene and related compounds - Google Patents [patents.google.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]
- 10. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Adapalene | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. adooq.com [adooq.com]
- 16. eubopen.org [eubopen.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. karger.com [karger.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Adapalene Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Adapalene (B1666599) sodium salt. Adapalene, a third-generation synthetic retinoid, is practically insoluble in water, making the sodium salt form a critical area of interest for pharmaceutical formulation development. This protocol outlines a reverse-phase HPLC (RP-HPLC) method with UV detection, providing the necessary parameters for accurate and precise quantification of Adapalene sodium salt in bulk drug substances and developmental formulations. The method is developed based on established principles for Adapalene analysis and is suitable for routine quality control and stability testing.
Introduction
Adapalene is a potent modulator of cellular differentiation, keratinization, and inflammatory processes, making it a cornerstone in the topical treatment of acne vulgaris.[1][2] Its high lipophilicity and poor aqueous solubility present significant challenges in formulation development. The sodium salt of Adapalene is synthesized to enhance its solubility and dissolution characteristics. Consequently, a robust and validated analytical method for the accurate quantification of this compound is paramount for ensuring product quality and therapeutic efficacy. This document provides a comprehensive protocol for an RP-HPLC method tailored for this purpose.
Physicochemical Properties of Adapalene
A thorough understanding of the physicochemical properties of Adapalene is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₃ | [1][2][3] |
| Molecular Weight | 412.52 g/mol | [1][2][3] |
| Solubility | Practically insoluble in water, soluble in tetrahydrofuran, sparingly soluble in ethanol. | [1] |
| UV λmax | Approximately 230-321 nm depending on the solvent.[3][4][5][6][7][8][9][10] | |
| pKa | ~4.2 | [5] |
The UV absorbance spectrum of Adapalene shows significant absorbance in the range of 230-321 nm, providing flexibility in selecting a detection wavelength for HPLC analysis.[3][4][5][6][7][8][9][10] The acidic nature of the molecule (pKa ~4.2) suggests that pH control of the mobile phase is crucial for achieving optimal chromatographic separation and peak shape.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to ensure the final method is accurate, precise, and reliable.
Caption: Workflow for HPLC Method Development.
Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3] Other stationary phases like C8 can also be considered.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: A common mobile phase for Adapalene analysis is a mixture of an acidic aqueous buffer and an organic solvent. A good starting point is a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 67:33 (v/v).[4] The pH of the aqueous phase should be adjusted to ensure consistent ionization of the analyte.
-
Diluent: The mobile phase is typically used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 1-20 µg/mL).
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (67:33, v/v)[4] |
| Flow Rate | 1.0 - 1.4 mL/min[3][4] |
| Column Temperature | 25-30 °C[3][6] |
| Detection Wavelength | 321 nm[4] (or another suitable wavelength based on UV scan) |
| Injection Volume | 20 µL |
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear and organized manner.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 | ||||
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{} | ||
| Regression Equation | \multicolumn{4}{c | }{} |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH Q2(R1) guidelines. The following validation parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Adapalene in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[3][4]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies where a known amount of the standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).[4]
Conclusion
The described RP-HPLC method provides a robust and reliable framework for the quantification of this compound. The detailed protocol and suggested validation parameters will enable researchers and drug development professionals to implement this method for routine analysis, ensuring the quality and consistency of this compound formulations. The provided workflow and data presentation tables offer a structured approach to method development and reporting. Further optimization and validation should be performed based on specific laboratory conditions and sample matrices.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Environmentally sensitive fluorescence of the topical retinoid adapalene [frontiersin.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Environmentally sensitive fluorescence of the topical retinoid adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. A simple HPLC-DAD method for determination of adapalene in topical gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of Adapalene and the separation of its related substances. Adapalene, a third-generation topical retinoid, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy.[1] This application note details a robust, stability-indicating HPTLC method that is simple, accurate, and precise, making it suitable for routine quality control and stability testing of Adapalene in bulk drug and pharmaceutical formulations. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction
Adapalene is a synthetic retinoid widely used in the treatment of acne vulgaris.[5] The presence of impurities and degradation products can affect the quality and safety of the final drug product. Therefore, a reliable analytical method is crucial for the separation and quantification of Adapalene from its potential related substances.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for this purpose. This document outlines a validated HPTLC method that effectively separates Adapalene from its degradation products formed under various stress conditions.
Experimental Protocol
Materials and Reagents
-
Standards: Adapalene reference standard, working standards of related substances (if available).
-
Solvents: Methanol (B129727) (AR grade), Toluene (AR grade), Acetone (AR grade), Tetrahydrofuran (AR grade), Ethyl acetate (B1210297) (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (B78521) (AR grade), Hydrogen peroxide (AR grade).[6][7]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[6][7]
Instrumentation
-
HPTLC system equipped with:
-
Automatic TLC Sampler (e.g., Linomat V)
-
Twin-trough developing chamber
-
TLC Scanner with a suitable light source (e.g., Deuterium lamp, Tungsten lamp)
-
Integration software
-
Preparation of Solutions
-
Standard Stock Solution of Adapalene: Accurately weigh and dissolve 10 mg of Adapalene reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.[6]
-
Working Standard Solutions: From the stock solution, prepare working standard solutions in the range of 10-100 ng/band or 100-600 ng/spot by appropriate dilution with methanol.[6][7]
-
Sample Solution (from formulation): For a gel formulation, accurately weigh a quantity of gel equivalent to 1 mg of Adapalene and dissolve it in a suitable solvent like methanol. Further dilute to achieve a final concentration within the calibration range (e.g., 10 µg/mL).[6]
Chromatographic Conditions
Two potential mobile phase compositions are presented below, derived from validated methods:
-
Method A: Toluene:Acetone (5:5, v/v).[6]
-
Method B: Tetrahydrofuran:Ethyl acetate:Methanol (7:2:1, v/v/v).[7]
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase A | Toluene:Acetone (5:5, v/v)[6] |
| Mobile Phase B | Tetrahydrofuran:Ethyl acetate:Methanol (7:2:1, v/v/v)[7] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Application Volume | 4 µL[6] |
| Bandwidth | 7 mm |
| Drying | Air-dried |
| Detection Wavelength | 317 nm (fluorescence mode)[6] or 267 nm[7] |
Method Validation
The method was validated according to ICH Q2(R1) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and specificity.[2][3][4]
Quantitative Data Summary
The following tables summarize the validation parameters obtained from published studies on HPTLC analysis of Adapalene.
Table 1: Linearity and Range
| Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Method A | 10 - 100 ng/band | ≥ 0.997 | [6] |
| Method B | 100 - 600 ng/spot | Not explicitly stated, but linearity was established | [7] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ | Reference |
| Method A | 1.52 ng/band | 4.61 ng/band | [6] |
| Method B | 14.05 ng/spot | 42.59 ng/spot | [7] |
Table 3: Accuracy (Recovery Studies)
| Method | Amount Added | % Recovery | Reference |
| Method A | Not explicitly detailed in the abstract, but the method was validated for accuracy. | [6] | |
| Method B | Not explicitly detailed in the abstract, but the method was validated for accuracy. | [7] |
Table 4: Precision (%RSD)
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Method A | Not explicitly detailed in the abstract, but the method was validated for precision. | [6] | |
| Method B | < 2% | < 2% | [7] |
Forced Degradation Studies and Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Adapalene was subjected to stress conditions as prescribed by ICH guidelines.[6][7]
-
Acidic Degradation: Significant degradation was observed with 0.1 N and 0.5 N HCl, with a degradation product appearing at an Rf value of 0.51 when Adapalene was at 0.58.[6]
-
Alkaline Degradation: Degradation was observed with 0.5 N NaOH, forming a degradation product at an Rf of 0.51.[6]
-
Oxidative Degradation: Degradation with 10% H₂O₂ resulted in two degradation products at Rf values of 0.51 and 0.37.[6]
-
Thermal and Photolytic Degradation: Adapalene was found to be stable under thermal and photolytic stress conditions.[6]
The method demonstrated good resolution between the peak for Adapalene and the peaks of the degradation products, confirming its specificity.
Experimental Workflow and Diagrams
The overall workflow for the validated HPTLC analysis of Adapalene and its related substances is depicted in the following diagram.
Caption: Experimental workflow for the HPTLC analysis of Adapalene.
The logical relationship for method validation according to ICH guidelines is illustrated below.
Caption: Key parameters for HPTLC method validation as per ICH guidelines.
Conclusion
The described HPTLC method is a validated, stability-indicating assay for the determination of Adapalene and its related substances. The method is simple, precise, accurate, and specific, making it a valuable tool for quality control and stability assessment of Adapalene in the pharmaceutical industry. The provided protocols and validation data offer a solid foundation for researchers and analysts to implement this method in their laboratories.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 7. ejpmr.com [ejpmr.com]
Application Notes and Protocols for the Research-Grade Preparation of Adapalene Topical Gel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to preparing and characterizing Adapalene (B1666599) topical gel for research purposes. The protocols outlined below are synthesized from established methodologies in peer-reviewed literature and patent filings, ensuring a robust foundation for laboratory-scale production and analysis.
Introduction
Adapalene is a third-generation topical retinoid known for its efficacy in treating acne vulgaris.[1] It functions by modulating cellular differentiation and proliferation and exerting anti-inflammatory effects.[2][3] For research and development, a well-characterized gel formulation is crucial for ensuring consistent and reproducible results in preclinical and clinical studies. This guide details the preparation of a 0.1% Adapalene topical gel, a commonly studied concentration.
Mechanism of Action: Signaling Pathway
Adapalene exerts its therapeutic effects by selectively targeting nuclear retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[2][3] Upon entering a keratinocyte, Adapalene binds to these receptors, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of specific genes. This process leads to the normalization of keratinocyte differentiation, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[3][4] Additionally, Adapalene has anti-inflammatory properties, inhibiting the expression of inflammatory mediators.[3]
References
Application Notes and Protocols for an In Vivo Mouse Model to Test Adapalene Efficacy in Acne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. A key pathological feature of acne is follicular hyperkeratinization, leading to the formation of microcomedones, the precursors to all acne lesions. Adapalene (B1666599), a third-generation topical retinoid, is a mainstay in acne treatment. It selectively binds to retinoic acid receptors (RAR-β and RAR-γ), which in turn modulates gene expression to normalize keratinocyte differentiation, reduce inflammation, and exhibit comedolytic activity.[1][2][]
To evaluate the preclinical efficacy of new anti-acne therapies, particularly those with a comedolytic mechanism of action like Adapalene, a reliable in vivo model is essential. The rhino mouse (hr/hr) is a well-established and reproducible model for this purpose.[4] This mouse strain has an autosomal recessive mutation in the hairless gene, which results in the development of utriculi, deep, keratin-filled cysts that are histologically similar to human microcomedones.[4] The rhino mouse model is therefore highly valuable for assessing the comedolytic and anti-comedogenic properties of topical agents.
These application notes provide a detailed protocol for utilizing the rhino mouse model to test the efficacy of Adapalene in reducing acne-like lesions.
Adapalene's Mechanism of Action in Acne
Adapalene exerts its therapeutic effects through several mechanisms:
-
Normalization of Keratinocyte Differentiation: Adapalene binds to specific nuclear retinoic acid receptors (RAR-β and RAR-γ).[2][][5] This complex then binds to retinoid X receptors (RXRs), and the resulting heterodimer interacts with specific DNA sequences to regulate gene transcription. This process helps to normalize the differentiation of follicular epithelial cells, preventing the excessive keratinization that leads to microcomedone formation.[5][6]
-
Comedolytic Activity: By normalizing keratinization, Adapalene helps to break down existing comedones and prevent the formation of new ones.[1][2]
-
Anti-inflammatory Effects: Adapalene has been shown to possess anti-inflammatory properties. It can inhibit the expression of toll-like receptors and other pro-inflammatory mediators, thereby reducing the redness and inflammation associated with acne lesions.[2]
Experimental Protocols
The Rhino Mouse Model
The rhino mouse is an effective model for screening compounds with comedolytic activity.[4][7] The key endpoint in this model is the reduction in the size and/or number of utriculi following topical treatment.
Animal Model:
-
Species: Mouse
-
Strain: Rhino mouse (e.g., RHJ/LeJ, homozygous for Hrrh)[4]
-
Age: 8-12 weeks
-
Sex: Male and/or Female
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Design
A typical study to evaluate the efficacy of Adapalene would include the following groups:
-
Vehicle Control Group: Treated with the vehicle (e.g., gel or cream base) without the active ingredient.
-
Adapalene Treatment Group: Treated with the Adapalene formulation (e.g., 0.1% Adapalene gel).
-
(Optional) Positive Control Group: Treated with a known comedolytic agent (e.g., tretinoin).
A minimum of 6-8 animals per group is generally recommended to achieve statistical significance.[4]
Treatment Protocol
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the start of the experiment.
-
Test Substance Application:
-
Observations:
-
Monitor the animals daily for any signs of skin irritation, such as erythema (redness) and scaling (dryness).[4]
-
Record body weights twice weekly to monitor for any systemic toxicity.
-
Endpoint Analysis
At the end of the treatment period, euthanize the animals and collect skin samples from the treated area for histological analysis.
Histological Analysis:
-
Tissue Processing: Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Evaluation:
-
Utricle Analysis: Quantify the number and diameter of the utriculi. This can be done using image analysis software on digital micrographs of the H&E stained sections. The reduction in utricle size is a primary indicator of comedolytic activity.[8]
-
Epidermal Thickness: Measure the thickness of the epidermis. Retinoids are known to induce epidermal hyperplasia, which is an expected effect.[8][10][11]
-
Data Presentation
The quantitative data from the study should be summarized in a table for clear comparison between the treatment groups.
| Parameter | Vehicle Control | 0.1% Adapalene | Statistical Significance (p-value) |
| Change in Utricle Diameter (µm) | Baseline vs. End of Study | Baseline vs. End of Study | < 0.05 |
| Percentage Reduction in Utricle Area (%) | ~0% | Significant Reduction | < 0.05 |
| Epidermal Thickness (µm) | Measure at End of Study | Measure at End of Study | < 0.05 |
| Inflammatory Cell Infiltrate (qualitative score) | Minimal | Mild to Moderate | N/A |
| Skin Irritation Score (Erythema & Scaling) | Minimal | Mild and Transient | N/A |
Note: The values in this table are illustrative. Actual results will vary depending on the specific study conditions. Studies have shown that topical application of retinoids like Adapalene leads to a significant reduction in utricle diameter and area.[8][10][11] Concurrently, an increase in epidermal thickness is an expected pharmacological effect.[8][10][11]
Visualizations
Adapalene Signaling Pathway in Acne
References
- 1. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 4. imavita.com [imavita.com]
- 5. Adapalene - Wikipedia [en.wikipedia.org]
- 6. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The rhino mouse model: the effects of topically applied all-trans retinoic acid and CD271 on the fine structure of the epidermis and utricle wall of pseudocomedones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histologic changes in the skin of the rhino mouse (hrrhhrrh) induced by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comedolytic effect of topical retinaldehyde in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of 0.1% adapalene in a non-inflammatory Kyoto Rhino Rat acne model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Adapalene's Impact on Sebocytes in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene (B1666599), a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy stems from its ability to modulate several key cellular processes within the pilosebaceous unit, particularly in sebocytes, the specialized epithelial cells of the sebaceous glands. These application notes provide a comprehensive overview and detailed protocols for a suite of cell culture assays designed to elucidate and quantify the effects of Adapalene on sebocyte function.
Adapalene exerts its effects by selectively binding to retinoic acid receptors (RARs), specifically the RAR-β and RAR-γ subtypes.[1][][3] This interaction initiates a cascade of transcriptional regulation that ultimately leads to a reduction in sebum production, a decrease in inflammation, and normalization of follicular epithelial differentiation.[1][] Mechanistically, Adapalene has been shown to suppress the accumulation of sebum by inhibiting the biosynthesis of triacylglycerols (TGs) and downregulating the expression of Perilipin 1 (PLIN1), a protein crucial for the formation of lipid droplets within sebocytes.[4][5] This inhibitory action on lipogenesis is, at least in part, mediated by the transcriptional suppression of diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in TG synthesis.[4][5]
Furthermore, Adapalene possesses significant anti-inflammatory properties. It has been demonstrated to downregulate the expression of Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in the inflammatory response to Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne.[6][7][8] By mitigating the inflammatory cascade, Adapalene helps to reduce the erythema and swelling associated with acne lesions.
These application notes will detail the experimental protocols to assess these key effects of Adapalene on cultured human sebocytes, providing a robust framework for preclinical research and drug development.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on existing literature. These tables are intended to serve as a reference for expected dose-dependent effects of Adapalene on various sebocyte parameters.
Table 1: Effect of Adapalene on Sebocyte Proliferation
| Adapalene Concentration (µM) | % Inhibition of Ki-67 Positive Cells (relative to vehicle control) |
| 0.1 | Expected moderate inhibition |
| 1 | Expected significant inhibition |
| 10 | Expected strong inhibition |
Note: Specific percentages of inhibition can vary depending on the cell line, culture conditions, and the specific assay used. Data from a study on a mouse model showed a significant increase in Ki-67 positive keratinocytes with 0.1% Adapalene treatment, suggesting a pro-proliferative effect on keratinocytes which is part of its mechanism to normalize follicular differentiation.[4] However, in the context of sebaceous gland hyperplasia, retinoids are known to have anti-proliferative effects. Further studies on human sebocytes are needed to establish a definitive dose-response curve.
Table 2: Effect of Adapalene on Sebum Production in Differentiated Hamster Sebocytes
| Adapalene Concentration (µM) | % Inhibition of Triacylglycerol (TG) Production (relative to vehicle control) |
| 0.1 | ~20% |
| 1 | ~40% |
| 10 | ~60% |
Data adapted from a study on insulin-differentiated hamster sebocytes.[4]
Table 3: Effect of Adapalene on Inflammatory Marker Expression in Human Skin Explants
| Adapalene Concentration (M) | Change in TLR2 Expression (relative to vehicle control) |
| 10⁻⁷ | Significant reduction[6] |
| 10⁻⁶ | Significant reduction[6] |
Note: This data is from studies on human skin explants and indicates a dose-dependent reduction in TLR2 expression.[6] Specific quantitative data for isolated human sebocytes and for cytokines such as IL-6 and IL-8 would require further investigation.
Experimental Protocols
Sebocyte Cell Culture
Objective: To establish and maintain a culture of human sebocytes for subsequent assays.
Materials:
-
Primary human sebocytes or an immortalized human sebocyte cell line (e.g., SZ95)
-
Sebocyte growth medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, epidermal growth factor, hydrocortisone, and cholera toxin)
-
Collagen-coated culture flasks or plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved human sebocytes rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed sebocyte growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells onto collagen-coated culture flasks or plates at a recommended density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using trypsin-EDTA.
Assessment of Sebocyte Proliferation (Ki-67 Staining)
Objective: To determine the effect of Adapalene on the proliferation of sebocytes by quantifying the expression of the nuclear antigen Ki-67, a marker of cell proliferation.
Materials:
-
Cultured sebocytes in chamber slides or 96-well plates
-
Adapalene stock solution (in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki-67 antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed sebocytes in chamber slides or 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Adapalene (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides or image the plates using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells relative to the total number of DAPI-stained nuclei.
Quantification of Lipid Accumulation
Objective: To visualize and quantify the intracellular lipid content in sebocytes following treatment with Adapalene.
Materials:
-
Cultured sebocytes in 6-well or 12-well plates
-
Adapalene stock solution
-
Vehicle control
-
10% Formalin
-
Oil Red O working solution (0.3% in 60% isopropanol)
-
Hematoxylin for counterstaining (optional)
-
Light microscope
-
Isopropanol (100%) for elution
-
Spectrophotometer
Protocol:
-
Seed sebocytes and treat with Adapalene as described for the proliferation assay. To induce lipid production, cells can be cultured in a differentiation-promoting medium (e.g., containing insulin (B600854) or linoleic acid).
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with Oil Red O working solution for 20 minutes.
-
Wash the cells with 60% isopropanol and then with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize and capture images of the lipid droplets (stained red) using a light microscope.
-
For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle agitation.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
Materials:
-
Cultured sebocytes in black, clear-bottom 96-well plates
-
Adapalene stock solution
-
Vehicle control
-
Nile Red stock solution (1 mg/mL in acetone)
-
Hoechst 33342 for nuclear staining
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed sebocytes and treat with Adapalene as described above.
-
Wash the cells with PBS.
-
Add Nile Red working solution (e.g., 1 µg/mL in PBS) and Hoechst 33342 to each well and incubate for 15 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader (Nile Red: Ex/Em ~552/636 nm for neutral lipids; Hoechst: Ex/Em ~350/461 nm).
-
Normalize the Nile Red fluorescence to the Hoechst fluorescence to account for cell number.
Measurement of Triacylglycerol (TG) Content
Objective: To biochemically quantify the effect of Adapalene on the production of triacylglycerols, the main component of sebum.
Materials:
-
Cultured sebocytes
-
Adapalene stock solution
-
Vehicle control
-
Cell lysis buffer
-
Commercial Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Microplate reader
Protocol:
-
Culture and treat sebocytes with Adapalene as previously described.
-
Harvest the cells and lyse them according to the protocol provided with the triglyceride quantification kit.
-
Perform the triglyceride assay on the cell lysates following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the triglyceride concentration based on the standard curve and normalize to the total protein content of the cell lysate.
Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To determine the effect of Adapalene on the mRNA expression levels of key genes involved in lipogenesis (DGAT1, PLIN1) and inflammation (TLR2, IL6, IL8).
Materials:
-
Cultured sebocytes
-
Adapalene stock solution
-
Vehicle control
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (DGAT1, PLIN1, TLR2, IL6, IL8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Protocol:
-
Culture and treat sebocytes with Adapalene.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a RT-qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Analysis of Protein Expression by Western Blotting
Objective: To quantify the effect of Adapalene on the protein levels of DGAT-1 and PLIN1.
Materials:
-
Cultured sebocytes
-
Adapalene stock solution
-
Vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-DGAT-1, anti-PLIN1, and an anti-loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat sebocytes with Adapalene.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: Experimental workflow for assessing Adapalene's effects on sebocytes.
Caption: Adapalene's signaling pathway in sebocytes.
References
- 1. The role of specific retinoid receptors in sebocyte growth and differentiation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jcadonline.com [jcadonline.com]
- 7. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Toll Like Receptor-2 on sebaceous gland by the treatment of adult female acne - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adapalene Sodium Salt in Targeted Drug Delivery to Pilosebaceous Units
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of adapalene (B1666599) sodium salt-based nanocarriers for targeted delivery to the pilosebaceous unit, a key site in the pathogenesis of acne vulgaris.
Introduction
Adapalene, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris. Its mechanism of action involves the normalization of follicular epithelial cell differentiation, which prevents the formation of microcomedones, the precursors to acne lesions.[1][2] Adapalene exerts its effects by selectively binding to retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression related to cellular differentiation, proliferation, and inflammation.[1][3][][5] Despite its efficacy, conventional formulations of adapalene can be associated with skin irritation, including dryness, redness, and peeling.[5]
Targeted drug delivery systems, particularly nanoparticle-based carriers, offer a promising strategy to enhance the therapeutic index of adapalene by selectively delivering the drug to the pilosebaceous units, thereby increasing its concentration at the site of action while minimizing off-target side effects.[6][7][8] Various nanocarriers, such as solid lipid nanoparticles (SLNs), polymeric micelles, and liposomes, have been investigated for their potential to improve the follicular delivery of adapalene.[7][9][10]
Signaling Pathway of Adapalene in Keratinocytes
Adapalene modulates keratinocyte function primarily through its interaction with nuclear retinoic acid receptors. This interaction leads to a cascade of genomic effects that normalize cell differentiation and reduce inflammation.
Caption: Adapalene signaling pathway in keratinocytes.
Data Presentation: Formulation and Characterization of Adapalene Nanocarriers
The following tables summarize quantitative data from various studies on the formulation and characterization of adapalene-loaded nanocarriers.
| Formulation Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Adapalene, Precirol ATO 5, Tween 80 | 134.5 ± 5.4 | - | 73.7 ± 3.3 | - | [11] |
| Liposomes | Adapalene, Phospholipids | 86.66 ± 3.5 | - | 97.01 ± 1.84 | - | [10] |
| Polymeric Micelles (TyroSpheres) | Adapalene, d-α-tocopheryl polyethylene (B3416737) glycol succinate | <20 | - | - | - | [7] |
| Lipid-Core Nanocapsules | Adapalene, Dapsone | 194.9 ± 0.42 | 0.12 ± 0.02 | 100 | - | [12] |
| Transfersomal Gel | Adapalene, Phospholipids, Edge Activator | 152.1 | 0.315 | 58.65 | - | [13] |
| Formulation Type | In Vitro Drug Release | Ex Vivo Skin Permeation/Deposition | Reference |
| Solid Lipid Nanoparticles (SLNs) Gel | - | 2-fold more accumulation in skin layers vs. conventional gel | [14] |
| Liposomes | - | Follicular delivery: 6.72 ± 0.83 µg/cm² (vs. 3.33 ± 0.26 µg/cm² for gel) | [10] |
| Polymeric Micelles (TyroSpheres) | Sustained release over 51 hours | 4.5-fold higher delivery to pilosebaceous unit vs. PSU-free skin | [6][7] |
| Lipid-Core Nanocapsules Hydrogel | - | Epidermis: 130.52 ± 25.72 ng/mg; Dermis: 4.66 ± 2.5 ng/mg | [12] |
| Transfersomal Gel with Peppermint Oil | Enhanced release compared to other enhancers | Enhanced permeation compared to other enhancers | [13] |
Experimental Protocols
Protocol 1: Formulation of Adapalene-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of Adapalene-loaded SLNs using a pre-emulsion sonication method.[14]
Materials:
-
Adapalene sodium salt
-
Glyceryl monostearate (or other solid lipid)
-
Poloxamer 188 (or other surfactant)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Disperse the this compound and soy lecithin in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 and glycerol in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-intensity probe sonication for 15-20 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
SLN Formation: Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): Centrifuge the SLN dispersion to separate the unincorporated drug and then resuspend the pellet in purified water.
Caption: Workflow for Adapalene-loaded SLN formulation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of adapalene from a nanoparticle formulation through an excised skin sample.[12][15]
Materials:
-
Excised human or animal (e.g., porcine ear) skin
-
Adapalene nanocarrier formulation
-
Phosphate buffered saline (PBS), pH 7.4, as receptor medium
-
Franz diffusion cells
-
Syringes and needles
-
High-performance liquid chromatography (HPLC) system for drug quantification
Equipment:
-
Franz diffusion cell apparatus with a circulating water bath
-
Magnetic stirrers for each cell
-
Microtome or dermatome for skin preparation
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Allow the skin to equilibrate for 30 minutes.
-
Sample Application: Apply a known quantity of the adapalene nanocarrier formulation onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor medium through the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Quantification: Analyze the collected samples for adapalene concentration using a validated HPLC method.
-
Skin Deposition: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and separate the epidermis and dermis. Extract the adapalene from each skin layer using a suitable solvent and quantify using HPLC.
Caption: Workflow for in vitro skin permeation study.
Protocol 3: In Vivo Evaluation in a Testosterone-Induced Acne Mouse Model
This protocol describes a common method for inducing acneiform lesions in mice to evaluate the efficacy of anti-acne treatments.[16]
Animals:
-
Male ICR mice (or other suitable strain)
Materials:
-
Sesame oil (or other vehicle for testosterone)
-
Adapalene nanocarrier formulation
-
Control formulation (vehicle without adapalene)
-
Syringes and needles for injection
-
Topical application devices
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Acne Induction: Administer daily subcutaneous injections of testosterone propionate dissolved in sesame oil for a period of 10-14 days to induce acne-like symptoms, such as enlarged sebaceous glands and comedone formation.
-
Grouping: Divide the animals into different groups:
-
Group 1: Negative control (no treatment)
-
Group 2: Vehicle control (topical application of the nanocarrier vehicle without adapalene)
-
Group 3: Positive control (topical application of a commercial adapalene product)
-
Group 4: Test group (topical application of the adapalene nanocarrier formulation)
-
-
Treatment: Apply the respective formulations topically to a designated area on the back of the mice daily for the duration of the study (e.g., 14 days).
-
Evaluation:
-
Visual Assessment: Monitor and score the severity of acne lesions (e.g., erythema, scaling, number of comedones) at regular intervals.
-
Histological Analysis: At the end of the study, euthanize the animals and collect skin samples from the treated areas. Perform histological staining (e.g., Hematoxylin and Eosin) to examine the morphology of the pilosebaceous units and the extent of inflammation.
-
Biochemical Analysis: Homogenize skin samples to measure inflammatory markers (e.g., cytokines) using techniques like ELISA.
-
References
- 1. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 2. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective delivery of adapalene to the human hair follicle under finite dose conditions using polymeric micelle nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Adapalene loaded solid lipid nanoparticles gel: an effective approach for acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intradermal and follicular delivery of adapalene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogel containing adapalene- and dapsone-loaded lipid-core nanocapsules for cutaneous application: development, characterization, in vitro irritation and permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
Application of Adapalene in Studying Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene (B1666599), a third-generation topical retinoid, is a valuable tool for investigating the intricate functions of the skin barrier. Its primary mechanism of action involves the selective agonism of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which are predominantly found in the epidermis.[1] This targeted action allows researchers to probe the molecular pathways governing keratinocyte differentiation, proliferation, and inflammation, all of which are critical components of skin barrier homeostasis.[1][2] Adapalene's ability to normalize keratinocyte differentiation makes it particularly useful for studying disorders characterized by hyperkeratinization.[3] Furthermore, its anti-inflammatory properties, mediated in part through the downregulation of Toll-like receptor 2 (TLR-2) signaling, provide a means to explore the interplay between the innate immune system and barrier integrity.[4]
These application notes provide a comprehensive overview of how adapalene can be utilized as a research tool to study skin barrier function. Detailed protocols for key experiments are provided to facilitate the investigation of adapalene's effects on various aspects of the skin barrier.
Data Presentation
The following tables summarize the quantitative effects of adapalene on key skin barrier parameters based on available clinical data.
Table 1: Effect of Adapalene on Transepidermal Water Loss (TEWL) and Skin Hydration
| Parameter | Treatment | Duration | Change from Baseline | p-value | Reference |
| Transepidermal Water Loss (TEWL) | Adapalene 0.3% Gel | 24 weeks | 54.8% decrease | < 0.05 | [5] |
| Skin Hydration | Adapalene 0.3% Gel | 24 weeks | 44.9% increase | < 0.05 | [5] |
Note: Data is derived from a study on photoaged skin and may not be directly representative of effects on healthy or acneic skin.
Signaling Pathways and Experimental Workflows
Adapalene's Mechanism of Action in Keratinocytes
Adapalene exerts its effects by binding to retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, leading to the transcription of target genes that regulate cellular differentiation and proliferation.
Adapalene's Anti-inflammatory Effect via TLR-2 Signaling
Adapalene has been shown to modulate the inflammatory response in the skin, in part by downregulating the expression of Toll-like receptor 2 (TLR-2). This is significant in conditions like acne, where Propionibacterium acnes can trigger an inflammatory cascade via TLR-2.
Experimental Workflow for Assessing Skin Barrier Function
This workflow outlines the key steps in studying the effect of adapalene on skin barrier function using a combination of in vivo and ex vivo techniques.
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Materials:
-
Tewameter® or similar open-chamber evaporimeter
-
Controlled environment room (constant temperature and humidity)
-
Mild skin cleanser
-
Soft towels
Protocol:
-
Acclimatize subjects in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurement.
-
Clean the measurement area (e.g., forearm) with a mild cleanser and pat dry gently. Allow the skin to equilibrate for another 15-20 minutes.
-
Place the probe of the Tewameter® gently on the skin surface, ensuring it is perpendicular to the skin.
-
Record the TEWL reading once the value stabilizes (typically within 30-60 seconds).
-
Take at least three measurements at each site and calculate the average.
-
For studies involving adapalene, measurements should be taken at baseline and at specified time points following treatment initiation.
Analysis of Stratum Corneum Lipid Composition by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To separate and quantify the major lipid classes (ceramides, cholesterol, free fatty acids) in the stratum corneum.
Materials:
-
Cyanoacrylate glue skin surface stripping discs or adhesive tape
-
Solvents for lipid extraction (e.g., hexane:ethanol or chloroform:methanol)
-
HPTLC plates (silica gel 60)
-
Developing chamber
-
Mobile phase solvents (specific composition depends on the lipid classes to be separated)
-
Densitometer for quantification
Protocol:
-
Sample Collection:
-
Apply a cyanoacrylate glue disc or adhesive tape to the skin surface (e.g., forearm) and press firmly.
-
Remove the strip in a swift motion to collect the stratum corneum.
-
-
Lipid Extraction:
-
Immerse the strip in a solvent mixture (e.g., chloroform:methanol 2:1, v/v) in a glass vial.
-
Sonicate for 15 minutes and then agitate overnight at room temperature.
-
Filter the extract to remove cellular debris.
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPTLC Analysis:
-
Re-dissolve the lipid extract in a small, known volume of chloroform:methanol.
-
Apply the samples and lipid standards to the HPTLC plate.
-
Develop the plate in a chamber saturated with the appropriate mobile phase.
-
After development, dry the plate and visualize the lipid bands by spraying with a suitable reagent (e.g., copper sulfate (B86663) in phosphoric acid) and heating.
-
Quantify the lipid bands using a densitometer and compare to the standards.
-
Immunofluorescence Staining for Skin Barrier Proteins
Objective: To visualize and semi-quantify the expression of key skin barrier proteins (e.g., filaggrin, loricrin) in skin cross-sections.
Materials:
-
Skin biopsy samples (fresh frozen or formalin-fixed paraffin-embedded)
-
Cryostat or microtome
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Primary antibodies (e.g., anti-filaggrin, anti-loricrin)
-
Fluorophore-conjugated secondary antibodies
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Sectioning:
-
Cut thin sections (5-10 µm) of the skin sample using a cryostat (for frozen tissue) or microtome (for paraffin-embedded tissue) and mount on slides.
-
-
Permeabilization and Blocking:
-
If using fixed tissue, perform antigen retrieval as required.
-
Wash the sections with PBS.
-
Permeabilize the cells with a detergent (e.g., 0.1-0.5% Triton™ X-100 in PBS).
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the sections three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Visualization:
-
Wash the sections three times with PBS.
-
Mount the coverslip using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the staining using a fluorescence microscope.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes encoding for skin barrier proteins and inflammatory markers.
Materials:
-
Skin biopsy samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan assay
-
Gene-specific primers
Protocol:
-
RNA Extraction:
-
Homogenize the skin tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and a qPCR master mix (containing SYBR Green or TaqMan probes).
-
Run the reaction in a qPCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
Adapalene serves as a potent pharmacological tool for dissecting the complex mechanisms that maintain skin barrier function. Its well-defined molecular targets allow for targeted investigations into the roles of RAR signaling in epidermal homeostasis. The provided protocols offer a framework for researchers to quantitatively assess the impact of adapalene on key barrier parameters.
While current data suggests a beneficial effect of adapalene on TEWL and skin hydration, further research is needed to elucidate its direct effects on the stratum corneum lipid profile, particularly ceramide composition, and the expression of crucial structural proteins like filaggrin and loricrin. Such studies will provide a more complete understanding of adapalene's role in skin barrier function and may pave the way for novel therapeutic strategies for a variety of skin disorders. The use of advanced techniques such as lipidomics and transcriptomics in conjunction with adapalene treatment will be instrumental in uncovering the finer details of its influence on the skin barrier.
References
Application Notes and Protocols for Adapalene Sodium Salt in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene (B1666599), a third-generation synthetic retinoid, is a potent modulator of keratinocyte differentiation, proliferation, and inflammation.[1][2] Its selective action on retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, makes it a cornerstone in the treatment of acne vulgaris and a subject of interest for other dermatological conditions.[1][3] Three-dimensional (3D) skin equivalent models, which closely mimic the architecture and physiology of human skin, offer a robust in vitro platform for evaluating the efficacy and mechanism of action of topical agents like Adapalene sodium salt.[4][5] These models, comprising a stratified epidermis and a dermal component, provide a more clinically relevant system than traditional 2D cell cultures for assessing drug penetration, tissue response, and potential irritation.[5][6]
These application notes provide detailed protocols for utilizing this compound in 3D skin equivalent models to assess its effects on cell viability, inflammation, and keratinocyte differentiation.
Mechanism of Action of Adapalene
Adapalene exerts its effects by binding to specific nuclear retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, which are abundant in the epidermis and dermis respectively.[1][7] This binding forms a heterodimer with the retinoid X receptor (RXR).[8] The Adapalene-RAR/RXR complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[2][9] This genomic pathway influences several key cellular processes in the skin:
-
Normalization of Keratinocyte Differentiation: Adapalene promotes the normal differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[2][6] It influences the expression of key differentiation markers such as keratins, loricrin, and filaggrin.
-
Anti-proliferative Effects: By modulating gene expression, Adapalene can inhibit excessive keratinocyte proliferation, a key factor in the development of acne.[1][7]
-
Anti-inflammatory Effects: Adapalene exhibits significant anti-inflammatory properties.[10][11] It can inhibit the expression of pro-inflammatory cytokines and chemokines, and down-regulates the expression of Toll-like receptor 2 (TLR-2), which is involved in the inflammatory response to Cutibacterium acnes.[9][12]
Caption: Adapalene Signaling Pathway.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in 3D skin equivalent models. These are representative examples and actual results may vary depending on the specific model and experimental conditions.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Adapalene Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.0 |
| 0.1 | 98 | ± 4.5 |
| 1 | 95 | ± 5.2 |
| 10 | 92 | ± 6.1 |
| 100 | 85 | ± 7.3 |
Table 2: Effect of this compound on Inflammatory Cytokine Secretion (ELISA)
| Treatment | IL-6 Reduction (%) | IL-8 Reduction (%) | TNF-α Reduction (%) |
| Adapalene (1 µM) | 25 | 30 | 20 |
| Adapalene (10 µM) | 45 | 50 | 40 |
Table 3: Effect of this compound on Gene Expression of Keratinocyte Differentiation Markers (qPCR)
| Gene | Adapalene (1 µM) - Fold Change | Adapalene (10 µM) - Fold Change |
| Keratin 10 (KRT10) | 1.5 | 2.5 |
| Loricrin (LOR) | 1.8 | 3.0 |
| Filaggrin (FLG) | 2.0 | 3.5 |
Table 4: Effect of this compound on Epidermal Thickness (Histological Analysis)
| Treatment | Epidermal Thickness (µm) | Standard Deviation |
| Vehicle Control | 80 | ± 7.5 |
| Adapalene (10 µM) | 105 | ± 9.2 |
Experimental Protocols
Caption: Experimental Workflow Diagram.
Protocol 1: Topical Application of this compound
-
Preparation of this compound Formulation:
-
Dissolve this compound in a suitable vehicle (e.g., ethanol (B145695), propylene (B89431) glycol, or a commercially available topical base) to achieve the desired concentrations (e.g., 0.1 µM to 100 µM).
-
Ensure the final vehicle concentration is consistent across all treatment and control groups. A vehicle-only control is essential.
-
-
Application to 3D Skin Models:
-
Culture commercially available or in-house produced 3D skin equivalent models according to the manufacturer's instructions until they are fully differentiated.
-
Carefully apply a precise volume (e.g., 20-50 µL) of the Adapalene formulation or vehicle control directly onto the epidermal surface of the skin models.
-
Ensure even distribution of the formulation across the surface.
-
Incubate the treated models for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures for 3D tissues.[2][8][13]
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl or 10% SDS in 0.01 M HCl).
-
-
MTT Incubation:
-
At the end of the treatment period, transfer the 3D skin models to a new multi-well plate.
-
Add fresh culture medium containing MTT (final concentration 0.5-1 mg/mL) to each well, ensuring the tissue is submerged.
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well (e.g., 300-500 µL) and incubate with gentle shaking for several hours or overnight at room temperature to dissolve the formazan crystals.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Inflammatory Cytokine Analysis (ELISA)
This protocol is based on standard ELISA procedures.[3][14][15]
-
Sample Collection:
-
At the end of the incubation period, collect the culture medium from beneath each 3D skin model.
-
Centrifuge the medium to pellet any cellular debris and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol outlines the general steps for qPCR analysis of keratinocyte differentiation markers.[16][17]
-
RNA Extraction:
-
Harvest the 3D skin models and homogenize them in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based master mix.
-
Use primers specific for the target genes (e.g., KRT10, LOR, FLG) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 5: Histological Analysis (Hematoxylin and Eosin (B541160) - H&E Staining)
This is a standard protocol for histological evaluation of tissue morphology.[18][19][20]
-
Tissue Fixation and Processing:
-
Fix the 3D skin models in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene and embed them in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin (B73222) (stains nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink).
-
-
Microscopic Analysis:
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the sections under a light microscope to assess epidermal morphology, thickness, stratification, and signs of irritation or cellular changes.
-
Image analysis software can be used for quantitative measurements of epidermal thickness.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pro-inflammatory Signaling in a 3D Organotypic Skin Model after Low LET Irradiation—NF-κB, COX-2 Activation, and Impact on Cell Differentiation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. statalist.org [statalist.org]
- 6. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Adapalene 0.1% gel and adapalene 0.1% cream stimulate retinoic acid receptor mediated gene transcription without significant irritative effects in the skin of healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iivs.org [iivs.org]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of Inflammation in 3D Reconstructed Human Skin Exposed to Combined Exposure to Ultraviolet and Wi-Fi Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stagewise keratinocyte differentiation from human embryonic stem cells by defined signal transduction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Protocol for Assessing Adapalene Penetration in Ex Vivo Skin Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adapalene (B1666599), a third-generation topical retinoid, is widely used for the treatment of acne vulgaris. Its efficacy is dependent on its ability to penetrate the stratum corneum and reach its target sites within the pilosebaceous unit. This document provides a detailed protocol for assessing the penetration of Adapalene in ex vivo skin models, a critical step in the development and optimization of topical formulations. The use of ex vivo skin, most commonly human or porcine skin, offers a valuable tool that closely mimics in vivo conditions for permeability and pharmacokinetic studies.[1][2]
This protocol will cover key methodologies including the use of Franz diffusion cells for permeation studies, tape stripping for analyzing drug concentration in the stratum corneum, and subsequent analysis of Adapalene in various skin layers.
Experimental Protocols
Ex Vivo Skin Preparation
The barrier function of the skin must be maintained during preparation to ensure reliable and reproducible results. Both human and porcine skin are considered suitable models, with porcine skin often being a readily available and ethical alternative that closely resembles human skin in terms of follicular structure and lipid composition.[2]
Materials:
-
Full-thickness human or porcine skin (e.g., from abdominal, breast, or back regions)[1]
-
Dermatome
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Isotonic saline solution
-
Scalpel and forceps
-
Cryostat or microtome (optional, for skin sectioning)
-
-20°C or -80°C freezer for storage
Protocol:
-
Obtain fresh human skin from elective surgeries (with ethical approval) or fresh porcine skin from a local abattoir.[1]
-
Carefully remove any underlying subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
-
If required, prepare skin of a specific thickness (e.g., 500–750 μm) using a dermatome.[1]
-
Wash the skin with an isotonic saline solution to remove any adhering blood or debris.
-
Cut the prepared skin into sections of appropriate size for mounting in Franz diffusion cells (e.g., 2x2 cm).
-
The skin can be used fresh or stored frozen at -20°C or -80°C for later use. It has been suggested that skin can be stored for up to 6 months without significant loss of stratum corneum barrier function.[1]
-
Prior to the experiment, thaw the frozen skin at room temperature in PBS.
Franz Diffusion Cell Permeation Study
The Franz diffusion cell is a standard apparatus used for in vitro and ex vivo drug release and permeation studies.[3][4][5][6][7]
Materials:
-
Franz diffusion cells with a known diffusion area
-
Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 or ethanol (B145695) to maintain sink conditions for the highly lipophilic Adapalene)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
Adapalene formulation to be tested
-
Syringes and needles for sample collection
Protocol:
-
Set up the Franz diffusion cells and fill the receptor compartment with the chosen receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath to mimic physiological conditions.
-
Mount the prepared ex vivo skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Apply a precise amount of the Adapalene formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.[5]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the collected samples for Adapalene concentration using a validated analytical method (see Section 2.4).
Tape Stripping
Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the drug concentration within this primary barrier of the skin.[8][9][10][11][12]
Materials:
-
Adhesive tapes (e.g., D-squame®)[10]
-
Forceps
-
Vials for sample collection
Protocol:
-
At the end of the permeation study, carefully dismount the skin from the Franz diffusion cell.
-
Gently clean the skin surface to remove any excess formulation.
-
Apply an adhesive tape disc to the treatment area with firm, uniform pressure for a few seconds.
-
Rapidly remove the tape in a single, smooth motion.
-
The first tape strip is often discarded to remove any residual formulation from the surface.[10]
-
Repeat the process with new tapes for a predetermined number of strips (e.g., 10-20) to collect sequential layers of the stratum corneum.
-
Place each tape strip (or pools of strips) into a separate vial containing a suitable solvent to extract the Adapalene.
-
Analyze the solvent for Adapalene concentration.
Skin Sectioning and Drug Extraction
To determine the amount of Adapalene that has penetrated into the deeper layers of the skin, the epidermis and dermis can be separated and analyzed.
Materials:
-
Scalpel and forceps
-
Heat source (e.g., water bath at 60°C)
-
Homogenizer
-
Centrifuge
-
Solvent for extraction (e.g., acetonitrile (B52724), ethanol)
Protocol:
-
Following the permeation study and/or tape stripping, the remaining skin sample can be processed.
-
To separate the epidermis from the dermis, the skin can be heat-stripped by immersing it in hot water (60°C) for a short period (e.g., 1-2 minutes), after which the epidermis can be gently peeled off.
-
Alternatively, the full-thickness skin (post-tape stripping) can be minced.
-
Weigh the separated epidermis, dermis, or minced full-thickness skin.
-
Homogenize the tissue in a suitable extraction solvent.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant and analyze for Adapalene concentration.
Analytical Quantification of Adapalene
A validated, sensitive, and specific analytical method is crucial for the accurate quantification of Adapalene in the collected samples (receptor fluid, tape strips, and skin extracts).
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): A common and reliable method. A typical mobile phase could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid.[13] The detection wavelength for Adapalene is typically around 321 nm.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, which is particularly useful for detecting low concentrations of Adapalene.[14][15]
-
Spectrofluorimetry: Adapalene exhibits native fluorescence, which can be exploited for a highly sensitive quantification method. Excitation and emission wavelengths are typically around 312 nm and 389 nm, respectively.[16]
Data Presentation
The following tables summarize representative quantitative data from ex vivo Adapalene penetration studies.
Table 1: Adapalene Permeation and Epidermal Retention
| Formulation | Skin Model | Duration (hours) | Amount Permeated (µg/cm²) | Amount Retained in Epidermis (%) | Reference |
| Liposomal Gel | Not Specified | 24 | 43 ± 0.06 | 28.27 ± 0.04 | [4] |
| 0.1% Gel | Human | 15 | Below Limit of Quantification* | Majority of recovered drug | [5][17] |
*Corresponds to 0.01% of the applied dose in the receptor fluid.[5][18]
Table 2: Comparison of Adapalene Penetration from Different Formulations
| Formulation | Skin Model | Compartment | Amount Recovered | Reference |
| Adapalene Lotion, 0.1% | Full-thickness human | Epidermis | Major part of recovered drug | [17] |
| Dermis | Much lower than epidermis | [17] | ||
| Receptor Fluid | Below limit of quantification | [17] | ||
| Differin® Gel, 0.1% | Full-thickness human | Total Penetration | Higher than Adapalene Lotion, 0.1% | [17] |
| Differin® Cream, 0.1% | Full-thickness human | Total Penetration | Lower than Adapalene Lotion, 0.1% | [17] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for assessing Adapalene penetration.
Adapalene Signaling Pathway Diagram
Caption: Simplified signaling pathway of Adapalene.
References
- 1. dovepress.com [dovepress.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Adapalene Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancer-rnr.eu [cancer-rnr.eu]
- 12. In vitro tape stripping as a model for in vivo skin stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. distantreader.org [distantreader.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Skin distribution and pharmaceutical aspects of adapalene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Adapalene sodium salt for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Adapalene sodium salt in in vitro assays. Adapalene, a third-generation retinoid, is known for its poor aqueous solubility, which can present challenges in experimental setups. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible results.
Solubility of Adapalene and its Sodium Salt
The solubility of Adapalene and its sodium salt is a critical factor for its use in in vitro studies. Adapalene is a lipophilic compound, and its sodium salt form aims to improve its solubility in aqueous solutions. Below is a summary of the available solubility data.
| Compound | Solvent | Solubility | Notes |
| Adapalene | DMSO | ~5 mg/mL | Can be purged with an inert gas.[1][2] |
| Dimethyl formamide | ~5 mg/mL | Can be purged with an inert gas.[1][2] | |
| Ethanol | Sparingly soluble | - | |
| Water | Practically insoluble | - | |
| This compound | DMSO | ≥4.35 mg/mL | Gentle warming may be required. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath or on a heat block (not exceeding 37°C) can be applied for short periods with intermittent vortexing until the solution is clear.
-
-
Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. Note that this may not be necessary if the DMSO is anhydrous and handled under sterile conditions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a physiological buffer or cell culture medium to prepare the final working concentrations for your in vitro assay.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or physiological buffer (e.g., PBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Calculate Dilution: Determine the volume of the DMSO stock solution required to achieve the desired final concentration of this compound in your assay. Crucially, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Serial Dilution (Recommended): To avoid precipitation, it is highly recommended to perform serial dilutions rather than a single large dilution.
-
Prepare intermediate dilutions in pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 into your final culture volume.
-
-
Adding to Medium:
-
Gently swirl the pre-warmed cell culture medium while adding the this compound stock solution (or intermediate dilution) dropwise. This promotes rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.
-
-
Mixing: Gently mix the final working solution by swirling or pipetting up and down slowly. Avoid vigorous vortexing, which can cause foaming and protein denaturation in the medium.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in in vitro assays.
Q1: I've prepared my this compound stock solution in DMSO, but I see a precipitate after adding it to my cell culture medium. What should I do?
A1: This is a common issue due to the poor aqueous solubility of Adapalene. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%. Higher concentrations of DMSO can cause the compound to precipitate out of the aqueous solution.
-
Use Pre-warmed Medium: Adding the DMSO stock to cold medium can cause thermal shock and induce precipitation. Always use medium that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: As detailed in Protocol 2, avoid single, large dilutions. A stepwise dilution approach allows for a more gradual change in the solvent environment, reducing the likelihood of precipitation.
-
Slow Addition and Mixing: Add the stock solution dropwise while gently swirling the medium. This helps to disperse the compound quickly and prevent localized supersaturation.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
A2: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its very low solubility. While the sodium salt form is intended to improve aqueous solubility compared to the parent compound, it is often insufficient for preparing stock solutions at typical working concentrations. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: How stable are the this compound solutions?
A3:
-
DMSO Stock Solutions: When stored properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, DMSO stock solutions are generally stable for several months.
-
Aqueous Working Solutions: Working solutions prepared in cell culture medium or aqueous buffers are much less stable and prone to precipitation. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately.
Q4: I'm observing unexpected effects on my cells that don't seem related to the known activity of Adapalene. What could be the cause?
A4:
-
DMSO Toxicity: Ensure that the final DMSO concentration in your control and experimental wells is identical and is at a non-toxic level (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Compound Precipitation: Micro-precipitation of the compound can cause physical stress to cells and lead to non-specific effects. Visually inspect your culture plates under a microscope for any signs of precipitate.
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of Adapalene, the following diagrams have been generated.
References
Adapalene Gel Formulation Stability and Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of adapalene (B1666599) gel formulations and its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for adapalene in a gel formulation?
A1: Adapalene is susceptible to degradation under several conditions. The primary degradation pathways include photodegradation, oxidative degradation, and hydrolysis under acidic and alkaline conditions. Under acidic stress, the adamantane (B196018) group may be cleaved.[1][2] Photodegradation can lead to the degradation of the naphthalene (B1677914) moiety.[1][2] Oxidative conditions can result in the formation of a 1,4-naphthoquinone (B94277) derivative.[1][2]
Q2: How stable is adapalene when exposed to light?
A2: Adapalene is known to be photosensitive.[3] Exposure to UV light (254 nm and 366 nm) for 12 hours can lead to approximately 25% degradation.[3] Therefore, it is crucial to protect adapalene formulations from light during manufacturing, storage, and use.
Q3: Is adapalene compatible with benzoyl peroxide in a combination gel formulation?
A3: Yes, adapalene has been shown to be chemically stable when combined with benzoyl peroxide.[4] This is a significant advantage over other retinoids like tretinoin (B1684217), which is highly susceptible to degradation in the presence of benzoyl peroxide and light.[4]
Q4: What are the common excipients used in adapalene gel formulations and are there any known incompatibilities?
A4: Common excipients in adapalene gel formulations include gelling agents (e.g., Carbopol 934, HPMC), solvents (e.g., propylene (B89431) glycol), emulsifiers (e.g., Tween 20, Span 20), and preservatives (e.g., methylparaben).[5][6] While major incompatibilities are not widely reported, it is essential to conduct compatibility studies with any new excipient. Concomitant use of adapalene gel with products containing high concentrations of alcohol, astringents, or peeling agents should be approached with caution as this may increase local irritation.[7]
Q5: What are the expected degradation products of adapalene under forced degradation conditions?
A5: Under acidic hydrolysis, a degradation product with the loss of the adamantyl group is proposed. Oxidative degradation can lead to the formation of N-oxide and other related substances. Photodegradation may result in the formation of isomers or cleavage of the naphthalene ring. The exact nature and number of degradation products can vary depending on the specific stress conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of adapalene gel formulations.
Chromatographic Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Presence of degradation products. 2. Impurities in the sample or mobile phase. 3. Contamination from the HPLC system. 4. Excipient interference. | 1. Compare with a chromatogram of a stressed sample to identify degradation peaks. 2. Use high-purity solvents and reagents. Filter the mobile phase and sample solutions. 3. Flush the HPLC system with an appropriate solvent. 4. Analyze a placebo formulation (gel base without adapalene) to identify excipient peaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column deterioration. 4. Strong sample solvent. | 1. Adjust the mobile phase pH to ensure adapalene is in a single ionic state. 2. Reduce the injection volume or dilute the sample. 3. Replace the column with a new one of the same type. 4. Dissolve the sample in the mobile phase or a weaker solvent.[8] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Inadequate column equilibration. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[9] 2. Use a column oven to maintain a constant temperature.[9] 3. Increase the column equilibration time before each injection.[9] 4. Check the HPLC system for leaks and ensure the pump is functioning correctly.[10] |
Stability Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions are not harsh enough. 2. Inaccurate preparation of stress agents. | 1. Increase the concentration of the stress agent, duration of exposure, or temperature. 2. Prepare fresh solutions of acids, bases, and oxidizing agents. |
| Excessive Degradation (>80%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stress agent, duration of exposure, or temperature. |
| Poor Mass Balance | 1. Co-elution of degradation products with the parent peak. 2. Degradation products are not detected by the analytical method. 3. Adsorption of adapalene or degradation products onto container surfaces. | 1. Modify the chromatographic conditions (e.g., mobile phase composition, gradient program) to improve resolution. 2. Use a photodiode array (PDA) detector to check for peak purity and ensure the detection wavelength is appropriate for all components. 3. Use inert materials for sample containers and vials. |
Quantitative Data Summary
The following table summarizes the percentage of adapalene degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | Room Temperature | 15.42 | [11] |
| 0.5 N HCl | 24 h | Room Temperature | 76.76 | [11] | |
| 0.3 M HCl | 10 min | Boiling | 28 | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 h | Room Temperature | No degradation | [11] |
| 0.5 N NaOH | 24 h | Room Temperature | 27.80 | [11] | |
| 2 M NaOH | 2 h | Boiling | Stable | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temperature | 18.87 | [11] |
| 10% H₂O₂ | 24 h | Room Temperature | 24.07 | [11] | |
| 30% H₂O₂ | 10 min | 80°C | 30 | [3] | |
| Thermal Degradation | 60°C (dry heat) | 48 h | 60°C | Stable | [11] |
| Photolytic Degradation | UV light (254 nm) | 48 h | - | Stable | [11] |
| UV light (254 & 366 nm) | 12 h | - | 25 | [3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on adapalene gel.
a. Preparation of Stock Solution:
-
Accurately weigh a quantity of adapalene gel equivalent to 10 mg of adapalene into a 10 mL volumetric flask.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) and sonicate for 15 minutes to dissolve the adapalene.[11]
-
Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
Further dilute with methanol (B129727) or mobile phase to achieve a working concentration (e.g., 100 µg/mL).[11]
b. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N or 0.5 N HCl. Keep at room temperature for a specified duration (e.g., 6, 12, 24, 48 hours). Neutralize with an equivalent amount of NaOH before analysis.[11]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N or 0.5 N NaOH. Keep at room temperature for a specified duration. Neutralize with an equivalent amount of HCl before analysis.[11]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% or 10% H₂O₂. Keep at room temperature for a specified duration.[11]
-
Thermal Degradation: Spread a thin layer of adapalene drug powder in a petri dish and place it in an oven at 60°C for a specified duration.[11]
-
Photolytic Degradation: Expose the adapalene drug powder in a UV chamber at 254 nm for a specified duration.[11]
c. Sample Analysis:
-
After the specified stress period, dilute the samples appropriately with the mobile phase and analyze using a stability-indicating analytical method (e.g., HPLC, HPTLC).
Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of adapalene.
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Kinetex™ C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase:
-
Solvent A: 0.1% v/v glacial acetic acid in water and acetonitrile (B52724) (80:20 v/v).[12]
-
Solvent B: Acetonitrile, tetrahydrofuran, and methanol (50:30:20 v/v/v).[12]
-
-
Gradient Program: A suitable gradient program to ensure separation of adapalene from its degradation products.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 272 nm.[12]
-
Injection Volume: 20 µL.
Sample Preparation from Gel:
-
Accurately weigh about 1.0 g of the gel into a 25 mL volumetric flask.
-
Add 10 mL of diluent (e.g., a mixture of tetrahydrofuran, acetonitrile, and water) and shake mechanically, followed by sonication for about 30 minutes.[13]
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.[13]
Visualizations
Caption: Experimental workflow for adapalene gel stability testing.
Caption: Major degradation pathways of Adapalene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances Regarding the Therapeutic Potential of Adapalene [mdpi.com]
- 4. Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. ADAPALENE GEL, 0.1% [dailymed.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. realab.ua [realab.ua]
- 11. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 12. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nveo.org [nveo.org]
Identifying and characterizing Adapalene degradation products by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for identifying and characterizing Adapalene degradation products by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Adapalene?
A1: Adapalene is susceptible to degradation under various stress conditions. The primary known degradation pathways include photodegradation and oxidative breakdown.[1] Under forced degradation conditions, Adapalene has been shown to degrade under acidic, alkaline, oxidative, and photolytic stress.[2][3] Key degradation mechanisms involve the breakage of the adamantane (B196018) group under acidic stress and the formation of a 1,4-naphthoquinone (B94277) derivative under oxidative conditions.[4]
Q2: I am not detecting Adapalene or its degradation products with good sensitivity. What should I check?
A2: Low sensitivity in LC-MS analysis of Adapalene can stem from several factors.
-
Ionization Mode: Adapalene ionizes most efficiently in negative ion mode. Ensure your mass spectrometer is set to negative ESI. The strongest signals are often obtained using a mobile phase containing ammonium (B1175870) acetate (B1210297), which promotes the formation of the [M-H]⁻ ion.[5]
-
Mobile Phase pH: The pH of your mobile phase can significantly impact analyte ionization and retention. For Adapalene, a mobile phase with a pH around 7.2 (e.g., using 20 mM ammonium acetate) has been shown to be effective for negative mode analysis.[6]
-
Source Parameters: Optimize mass spectrometer source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for Adapalene's m/z (mass-to-charge ratio).
-
Sample Preparation: Ensure your sample preparation method effectively extracts Adapalene and its degradants from the sample matrix without causing further degradation.
Q3: I am observing poor chromatographic peak shape (e.g., tailing, splitting) for Adapalene. How can I fix this?
A3: Poor peak shape can compromise resolution and quantification. Consider the following troubleshooting steps:
-
Column Choice: A C18 or RP-8 column is commonly used for Adapalene analysis.[7][8] Ensure your column is not degraded or clogged.
-
Mobile Phase Composition: Adjusting the organic solvent (typically acetonitrile) percentage can improve peak shape. A mobile phase composition of acetonitrile (B52724) and 20 mM ammonium acetate (70:30 v/v) has been shown to be effective.[5] Using additives like 0.1% formic acid or acetic acid can also improve peak shape, particularly in reverse-phase chromatography.[5][7]
-
Flow Rate: Optimize the flow rate. While a higher flow rate shortens run time, it can sometimes lead to broader peaks. A flow rate of around 0.8 to 1.0 mL/min is a good starting point.[5][7]
-
Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 25-30°C) can improve peak symmetry and reduce viscosity.[5][7]
Q4: How do I tentatively identify an unknown peak as an Adapalene degradation product?
A4: Identifying unknown degradants involves a systematic approach:
-
Compare to Control: Analyze a stressed (degraded) sample against an unstressed control sample. Peaks present in the stressed sample but absent in the control are potential degradation products.
-
Mass Shift Analysis: Determine the m/z of the potential degradant. Compare this to the m/z of Adapalene (Monoisotopic Mass: 412.1987 g/mol ). Common transformations include oxidation (+16 Da), hydrolysis (+18 Da), or decarboxylation (-44 Da).[5]
-
MS/MS Fragmentation: Perform MS/MS on the parent Adapalene molecule and the unknown peak. Degradation products often retain a core part of the original structure and therefore share common fragment ions. For Adapalene in negative mode, a dominant fragmentation is the loss of the carboxyl group (decarboxylation), resulting in a fragment around m/z 367.[5] If your unknown peak also shows this characteristic loss, it is likely a related compound.
Experimental Protocols
Protocol 1: Forced Degradation of Adapalene
This protocol outlines the steps for subjecting Adapalene to various stress conditions as per ICH guidelines to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Adapalene at a concentration of 100 µg/mL in a suitable solvent like methanol (B129727) or ethanol.[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the Adapalene stock solution with 1 mL of 0.1 N or 0.5 N HCl. Keep at room temperature for 24-48 hours. Before analysis, neutralize the solution with an equivalent amount of NaOH.[2]
-
Alkaline Hydrolysis: Mix 1 mL of the Adapalene stock solution with 1 mL of 0.1 N or 0.5 N NaOH. Keep at room temperature for 24-48 hours. Neutralize with an equivalent amount of HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the Adapalene stock solution with 1 mL of 3% or 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]
-
Photolytic Degradation: Expose the Adapalene stock solution to UV light (e.g., 254 nm or 366 nm) for a defined period (e.g., 12-72 hours).[4][8] Protect a control sample from light.
-
Thermal Degradation: Place the Adapalene stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for at least 72 hours.[8]
3. Sample Analysis:
-
After the specified exposure time, dilute the stressed samples to an appropriate concentration for LC-MS analysis.
-
Analyze all stressed samples along with an unstressed control sample to identify the generated degradation products.
Protocol 2: LC-MS/MS Method for Adapalene and Degradant Analysis
This protocol provides a starting point for an LC-MS/MS method suitable for separating and detecting Adapalene and its degradation products.
-
LC System: HPLC or UHPLC system.
-
Column: Kinetex™ C18 (250 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase:
-
Gradient: A gradient elution may be required to separate all degradation products. Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 5-10 µL.
-
MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[5]
-
MS Method:
-
Full Scan: Acquire full scan data to detect all potential degradation products.
-
MS/MS: For structural elucidation, perform MS/MS on the m/z of Adapalene ([M-H]⁻ ≈ 411.2) and any detected unknown peaks. A key transition for Adapalene is 410.8 → 367.0.[5]
-
Quantitative Data Summary
The stability of Adapalene varies significantly under different stress conditions. The following table summarizes the extent of degradation observed in published studies.
| Stress Condition | Reagent/Condition | Exposure Time | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 24 h | 15.42% | [2] |
| 0.5 N HCl | 24 h | 76.76% | [2] | |
| Alkaline | 0.1 N NaOH | 48 h | No Degradation | [2] |
| 0.5 N NaOH | 24 h | 27.80% | [2] | |
| Oxidative | 3% H₂O₂ | 24 h | 18.87% | [2] |
| 10% H₂O₂ | 24 h | 24.07% | [2] | |
| Photolytic | UV Light (352 nm) | 72 h | ~22% (in gel form) | [8] |
| Thermal | 80°C | 72 h | No Degradation | [8] |
Visualizations
Experimental and Analytical Workflow
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Strategies to reduce Adapalene-induced skin irritation in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize Adapalene-induced skin irritation in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Adapalene-induced skin irritation?
Adapalene (B1666599), a third-generation retinoid, is known for its favorable tolerability profile compared to other retinoids like tretinoin (B1684217).[[“]][[“]][3][[“]] However, some users may still experience mild to moderate skin irritation, often referred to as "retinoid reaction," which typically manifests as erythema, dryness, scaling, and a stinging or burning sensation.[5][6] This irritation is primarily due to the modulation of cellular differentiation and keratinization processes in the skin.[7] Adapalene selectively binds to retinoic acid receptors (RAR-β and RAR-γ), which are predominant in the skin, leading to a more targeted effect and consequently, less irritation compared to less selective retinoids.[[“]][[“]] Additionally, Adapalene possesses inherent anti-inflammatory properties that help to mitigate irritation.[[“]][[“]][[“]]
Q2: My current Adapalene formulation is causing significant skin irritation in my experimental model. What are the primary formulation strategies to reduce this?
Several formulation strategies can be employed to reduce Adapalene-induced skin irritation. These primarily focus on controlling the release of the drug and improving its localization within the skin, thereby minimizing the exposure of the skin surface to high concentrations of the active ingredient. Key strategies include:
-
Novel Drug Delivery Systems: Encapsulating Adapalene in carrier systems can significantly reduce its irritancy potential.[8][9][10] These include:
-
Polymeric Nanoparticles: Systems like TyroSpheres have been shown to encapsulate Adapalene effectively, providing sustained release and reducing irritation.[8][11][12]
-
Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) can enhance skin localization of Adapalene while minimizing irritation.[9]
-
Vesicular Systems: Liposomes and ethosomes are lipid vesicles that can encapsulate Adapalene, improving its delivery and reducing side effects.[13][14][15]
-
Microemulsions and Hydrogels: These formulations can offer sustained drug release and improve patient compliance by reducing skin irritation.[16]
-
-
Vehicle Optimization: The choice of vehicle (gel, cream, lotion) can impact tolerability. Cream-based formulations are often recommended for individuals with dry or sensitive skin.[13]
-
Micronization and Microencapsulation: Reducing the particle size of Adapalene (micronization) and encapsulating it (microencapsulation) can improve its tolerability profile, especially when combined with other active ingredients like benzoyl peroxide.[17]
Q3: How does the irritation potential of Adapalene formulations compare to other topical retinoids?
Clinical studies have consistently demonstrated that Adapalene formulations are better tolerated than other topical retinoids such as tretinoin and tazarotene (B1682939).[[“]][3][18][19] Adapalene gels and creams have shown significantly lower mean cumulative irritation indices (MCIIs) compared to various tretinoin formulations, including microsphere gels.[18][20]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution / Next Steps |
| High incidence of erythema and scaling in preclinical studies. | High concentration of free Adapalene on the skin surface. | 1. Encapsulation: Consider encapsulating Adapalene in a nanoparticle, liposome, or ethosome system to control its release.[8][13][14] 2. Vehicle Modification: If using a gel, consider switching to a cream or emulgel base, which may have a more favorable tolerability profile.[13][21] |
| Poor subject compliance in clinical trials due to stinging or burning sensations. | Rapid initial release of Adapalene from the formulation. | 1. Sustained-Release Formulation: Develop a formulation with sustained-release characteristics, such as a microemulsion-based hydrogel or polymeric nanoparticles.[12][16] 2. Dose Titration: In the clinical protocol, consider a gradual dose escalation or alternate-day application at the beginning of the treatment to allow the skin to acclimatize.[22][23] |
| Variability in irritation scores between different batches of the formulation. | Inconsistent particle size or encapsulation efficiency. | 1. Process Optimization: Re-evaluate and optimize the formulation manufacturing process to ensure consistent particle size and high encapsulation efficiency. 2. Characterization: Implement rigorous in-process controls and final product characterization for every batch, including particle size analysis and drug content uniformity. |
Quantitative Data Summary
Table 1: Comparison of Mean Cumulative Irritancy Indices (MCII) for Adapalene and Tretinoin Formulations
| Formulation | Mean Cumulative Irritancy Index (MCII) | Reference |
| Adapalene 0.1% Cream | Significantly lower than tretinoin formulations | [18][20] |
| Adapalene 0.1% Gel | Significantly lower than tretinoin formulations | [18][20] |
| Tretinoin Microsphere 0.04% Gel | 0.71 | [18] |
| Tretinoin Microsphere 0.1% Gel | 0.67 | [18] |
| White Petrolatum (Negative Control) | 0.01 | [18] |
Table 2: Discontinuation Rates Due to Irritation in a Cumulative Irritancy Study
| Formulation | Number of Subjects Discontinuing Treatment | Reference |
| Adapalene 0.1% Gel | 1 | [19] |
| Adapalene 0.1% Solution | 0 | [19] |
| Tretinoin Microsphere 0.1% Gel | 7 | [19] |
| Tretinoin 0.025% Cream | 3 | [19] |
| Tretinoin 0.025% Gel | 1 | [19] |
| Tazarotene 0.05% and 0.1% Gels | 34 | [19] |
Experimental Protocols
1. Preparation of Adapalene-Loaded Polymeric Nanoparticles (TyroSpheres)
This protocol is based on the methodology described for preparing tyrosine-derived nanospheres (TyroSpheres) for Adapalene delivery.[8][12]
-
Materials: Adapalene, Tyrosine-derived amphiphilic copolymer, Organic solvent (e.g., acetone), Purified water.
-
Method:
-
Dissolve a specific amount of Adapalene and the tyrosine-derived copolymer in the organic solvent.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will self-assemble due to the amphiphilic nature of the copolymer.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous suspension of Adapalene-loaded nanoparticles can be further incorporated into a hydrogel or other topical vehicle.
-
2. In Vitro Skin Irritation Study using Reconstituted Human Epidermis (RHE) Model
This protocol outlines a general procedure for assessing the skin irritation potential of Adapalene formulations using an in vitro RHE model, such as EpiDerm™.[8][11]
-
Materials: Reconstituted human epidermis tissue cultures, Test formulations, Positive control (e.g., 5% Sodium Dodecyl Sulfate), Negative control (e.g., Phosphate-Buffered Saline), MTT reagent, Isopropanol.
-
Method:
-
Place the RHE tissues in a multi-well plate containing culture medium.
-
Apply a defined amount of the test formulation, positive control, and negative control to the surface of the RHE tissues.
-
Incubate for a specified period (e.g., 60 minutes).
-
After incubation, thoroughly wash the tissues to remove the test substances.
-
Transfer the tissues to a new plate containing MTT reagent and incubate for approximately 3 hours.
-
Extract the formazan (B1609692) dye from the tissues using isopropanol.
-
Measure the optical density of the formazan solution using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates irritation potential.
-
Visualizations
Caption: Simplified signaling pathway of Adapalene in a keratinocyte.
Caption: Experimental workflow for developing a low-irritation Adapalene formulation.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Pivotal clinical trials of adapalene in the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Long-term safety and efficacy study of adapalene 0.3% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adapalene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of Adapalene Loaded Liposome Based Gel for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jebmh.com [jebmh.com]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. Cumulative irritation comparison of adapalene gel and solution with 2 tazarotene gels and 3 tretinoin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.mdedge.com [cdn.mdedge.com]
- 21. researchgate.net [researchgate.net]
- 22. 5 Adapalene Side Effects You Should Know About - GoodRx [goodrx.com]
- 23. curistrelief.com [curistrelief.com]
Technical Support Center: Optimizing Adapalene Concentration for Maximal Anti-inflammatory Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Adapalene (B1666599) concentration for its maximal anti-inflammatory effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of Adapalene's anti-inflammatory action?
Adapalene, a third-generation topical retinoid, exerts its anti-inflammatory effects through a multi-faceted approach.[1][][3] It selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which are found in the epidermis and dermal fibroblasts.[][4] This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation.[][3]
Key anti-inflammatory mechanisms include:
-
Downregulation of Toll-Like Receptor 2 (TLR-2): Adapalene decreases the expression of TLR-2 on keratinocytes.[5] TLR-2 recognizes pathogens like Cutibacterium acnes and triggers a downstream inflammatory cascade.[1][5]
-
Inhibition of Activator Protein-1 (AP-1): Adapalene inhibits the activity of the transcription factor AP-1.[1] AP-1 is crucial for the expression of pro-inflammatory genes.
-
Inhibition of the NF-κB Signaling Pathway: Adapalene has been shown to decrease the phosphorylation of p65, a key subunit of the NF-κB complex, thereby inhibiting its activation.[6]
-
Modulation of the Arachidonic Acid Cascade: Adapalene interferes with the inflammatory process by inhibiting the lipoxygenase pathway and the oxidative metabolism of arachidonic acid.[5]
Q2: What are the commonly used concentrations of Adapalene in in-vitro and in-vivo studies?
In-vitro studies have demonstrated the anti-inflammatory effects of Adapalene at concentrations of 10⁻⁷ M and 10⁻⁶ M.[4] Another study in human keratinocytes used concentrations of 25 nM, 250 nM, and 2000 nM to show a dose-dependent reduction in pro-inflammatory cytokines.[6]
For topical application in clinical and pre-clinical in-vivo studies, Adapalene is most commonly formulated as a 0.1% or 0.3% gel.[7]
Q3: Which concentration of Adapalene shows a greater anti-inflammatory effect in clinical settings, 0.1% or 0.3%?
Clinical studies have shown that Adapalene 0.3% gel is superior to Adapalene 0.1% gel in reducing both inflammatory and non-inflammatory lesions in patients with moderate to moderately severe acne. This suggests a concentration-dependent increase in clinical benefit.
Data Presentation
Table 1: Comparison of Clinical Efficacy of Adapalene Gel (0.1% vs. 0.3%) in the Treatment of Acne Vulgaris
| Efficacy Parameter | Adapalene Gel 0.1% | Adapalene Gel 0.3% | Vehicle | p-value (0.3% vs 0.1%) |
| Mean Percent Reduction in Total Lesion Counts | 40.6% | 53.2% | - | < 0.05 |
| Mean Percent Reduction in Inflammatory Lesion Counts | 38.6% (at week 8) | 51.7% (at week 8) | - | < 0.05 |
| Mean Percent Reduction in Non-inflammatory Lesion Counts | 34.0% | 49.0% | - | < 0.05 |
Table 2: In-Vitro Anti-inflammatory Effects of Adapalene on Human Keratinocytes
| Adapalene Concentration | Effect on Pro-inflammatory Cytokine mRNA Levels (CCL2 & CCL27) | Effect on NF-κB Pathway (Phosphorylation of p65) |
| 25 nM | Significant reduction | Decreased |
| 250 nM | Significant reduction | Decreased |
| 2000 nM | Significant reduction | Decreased |
Signaling Pathways & Experimental Workflows
Caption: Adapalene's Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for Cytokine Measurement.
Experimental Protocols
Protocol 1: In-Vitro Assessment of Adapalene's Effect on Pro-inflammatory Cytokine Production in Human Keratinocytes
1. Cell Culture and Treatment:
- Culture human keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 24-well plates at a suitable density and allow them to adhere overnight.
- To induce an inflammatory response, treat the cells with a combination of tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) and interleukin-1 beta (IL-1β; e.g., 5 ng/mL) for 6 to 24 hours.[6]
- Concurrently, treat the cells with varying concentrations of Adapalene (e.g., 25 nM, 250 nM, 2000 nM) or vehicle control (e.g., DMSO).[6]
2. Supernatant Collection:
- After the incubation period, centrifuge the plates to pellet any detached cells.
- Carefully collect the cell culture supernatant, which contains the secreted cytokines.
3. Cytokine Quantification (ELISA):
- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-6, IL-8, TNF-α, CCL2, CCL27).
- Follow the manufacturer's instructions for the ELISA protocol. A general procedure is as follows:
- Coat a 96-well plate with the capture antibody.
- Block the plate to prevent non-specific binding.
- Add the collected supernatants and a series of known standards to the wells.
- Add the detection antibody.
- Add an enzyme-conjugated secondary antibody.
- Add the substrate and allow for color development.
- Stop the reaction and measure the absorbance using a microplate reader.
- Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
1. Cell Lysis and Protein Quantification:
- Following treatment as described in Protocol 1, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (p-p65). Also, probe for total p65 and a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative levels of p-p65, normalized to total p65 and the loading control. A decrease in the p-p65/total p65 ratio in Adapalene-treated cells indicates inhibition of the NF-κB pathway.
Troubleshooting Guides
Troubleshooting ELISA-Based Cytokine Measurements
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the primary and/or secondary antibodies. | |
| Non-specific binding | Ensure adequate blocking of the plate. | |
| No or Weak Signal | Reagents not prepared correctly | Double-check all reagent dilutions and preparation steps. |
| Insufficient incubation times | Ensure all incubation steps are carried out for the recommended duration. | |
| Inactive enzyme or substrate | Use fresh reagents and store them properly. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete washing | Ensure all wells are washed uniformly. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Troubleshooting Western Blotting for NF-κB Activation
| Problem | Possible Cause | Solution |
| No or Weak Bands for p-p65 | Insufficient stimulation of cells | Ensure the inflammatory stimulus is potent enough and the stimulation time is optimal. |
| Inefficient protein extraction | Use a lysis buffer with appropriate inhibitors and ensure complete cell lysis. | |
| Poor antibody quality | Use a validated antibody for p-p65. | |
| High Background on Membrane | Insufficient blocking | Increase the blocking time or try a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Multiple Non-specific Bands | Primary antibody is not specific | Use a more specific primary antibody or perform an antibody validation. |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mechanism of action of adapalene for treating EGFR-TKI-induced skin disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
Adapalene Nanoparticle Encapsulation Technical Support Center
Welcome to the technical support center for Adapalene (B1666599) nanoparticle encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the formulation and characterization of Adapalene-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the topical delivery of Adapalene?
Adapalene, a third-generation retinoid, presents several challenges for effective topical delivery. Its highly lipophilic nature and low aqueous solubility limit its penetration and localization within the skin.[1][2][3] Furthermore, conventional formulations can lead to dose-dependent side effects such as skin irritation, erythema (redness), dryness, scaling, and a burning sensation.[1][4][5][6] Adapalene is also sensitive to light, which can affect its stability.[7][8]
Q2: How does encapsulating Adapalene in nanoparticles address these challenges?
Encapsulating Adapalene in nanoparticles offers several advantages to overcome the limitations of conventional topical formulations:
-
Enhanced Solubility and Bioavailability: Nanoparticles can encapsulate hydrophobic drugs like Adapalene, improving their dispersion in aqueous-based topical formulations and enhancing their bioavailability in the skin.[9][10][11]
-
Reduced Skin Irritation: By providing a controlled release of Adapalene and preventing direct contact of the drug with the skin surface, nanoparticle encapsulation can significantly reduce skin irritation.[1][9][10][12]
-
Improved Stability: Encapsulation can protect Adapalene from photodegradation, enhancing its chemical stability.[7]
-
Targeted Delivery: Nanoparticles can be designed to target specific skin structures, such as hair follicles, which are key sites of action for acne treatment.[4][9][13]
-
Controlled Release: Nanoparticle formulations can provide a sustained release of Adapalene over time, which can improve its therapeutic efficacy and patient compliance.[2][9][14]
Q3: What types of nanoparticles are commonly used for Adapalene encapsulation?
Several types of nanoparticles have been investigated for Adapalene delivery, including:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can offer controlled release and improved skin tolerability.[1][3][4][12][15]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs have a less ordered lipid core, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.[1]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[2][16]
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can be tailored for specific release profiles and targeting capabilities.[9][10][13][14]
-
Microsponges: These are porous polymeric microspheres that can entrap a wide range of active ingredients and provide controlled release.[17]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (%EE) or Drug Loading (%DL) | - Poor solubility of Adapalene in the lipid or polymer matrix.- Drug leakage into the external phase during formulation.- Insufficient amount of lipid or polymer.- High concentration of surfactant leading to micellar solubilization of the drug in the aqueous phase.[1] | - Select lipids or polymers in which Adapalene has higher solubility.- Optimize the drug-to-lipid/polymer ratio.- Adjust the type and concentration of the surfactant.- For lipid nanoparticles, consider using a solid lipid with a less perfect crystalline structure (as in NLCs) to accommodate more drug. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Aggregation of nanoparticles due to insufficient stabilizer.- Inappropriate concentration of lipids, polymers, or surfactants. | - Increase homogenization speed or sonication time/power.- Optimize the concentration of the surfactant or stabilizer.- Adjust the concentration of the lipid or polymer.- A higher concentration of surfactant can sometimes lead to flocculation and an increased PDI.[16] |
| Poor Physical Stability (Particle Aggregation, Drug Expulsion) | - Suboptimal surface charge (Zeta Potential).- Crystalline nature of the solid lipid leading to drug expulsion over time.- Insufficient stabilizer. | - Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.- Use NLCs instead of SLNs to minimize drug expulsion.- Incorporate a sufficient amount of a suitable stabilizer.- Optimize storage conditions (e.g., temperature). |
| Skin Irritation with the Nanoparticle Formulation | - Burst release of a significant amount of unencapsulated drug.- Irritating properties of the formulation excipients (e.g., certain surfactants). | - Improve encapsulation efficiency to minimize free drug.- Purify the nanoparticle suspension to remove unencapsulated Adapalene (e.g., through dialysis or centrifugation).- Select biocompatible and non-irritating excipients.- Design the nanoparticles for a more controlled and sustained release profile.[1] |
| Low Skin Permeation or Retention | - Large particle size hindering penetration into the skin strata.- Unfavorable surface properties of the nanoparticles. | - Optimize the formulation to achieve a smaller particle size (generally < 200 nm for follicular targeting).- Modify the surface of the nanoparticles to be more compatible with the skin.- Incorporate penetration enhancers into the formulation, though with caution to avoid increased irritation. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Adapalene nanoparticle formulations.
Table 1: Physicochemical Properties of Adapalene-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | 181 | 0.145 | -35 | 89.69 ± 0.5 | 15.32 ± 0.10 | [2] |
| Liposomes | 171.5 ± 4.1 | 0.123 ± 1.7 | -35 ± 2.1 | - | - | [16] |
| Polymeric Nanoparticles | 106 ± 5.4 | - | -9.4 ± 1.1 | 39.4 ± 1.25 | 1.0 ± 0.03 | [14] |
| Solid Lipid Nanoparticles (SLNs) | 102 ± 5 | - | - | >85 | - | [5][12] |
| Nanostructured Lipid Carriers (NLCs) | 134.5 ± 5.4 | - | -57.0 ± 2.8 | 73.7 ± 3.3 | - | [1] |
| Microsponges | 31,800 ± 1,100 | - | - | 97.3 ± 1.64 | - | [17] |
Table 2: In Vitro Drug Release and Permeation of Adapalene Nanoparticles
| Nanoparticle Type | Release Profile | Permeation/Retention | Reference |
| Liposomes | 79 ± 0.02% release in 24 hours | 43 ± 0.06 µg/cm² permeated in 24 hours; 28.27 ± 0.04% retained in the epidermis | [2] |
| Polymeric Nanoparticles (TyroSpheres) | Sustained release over 51 hours | Higher accumulation in hair follicles of pig ear skin compared to commercial formulation | [9][10][13] |
| Polymeric Nanoparticles | ~30% release within 24 hours | - | [14] |
| Solid Lipid Nanoparticles (SLNs) | - | 2-fold more accumulation in skin layers compared to conventional gel | [3] |
| Microsponges | 75.1% ± 1.4 cumulative release in 24 hours | Impressive retention in the pilosebaceous unit | [17] |
| Acid-responsive Nanocarriers | Rapid release at pH 4.0 compared to pH 5.0 and 6.0 | Higher drug flux through silicone membrane compared to control | [18] |
Experimental Protocols
1. Preparation of Adapalene-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Materials: Adapalene, solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5), surfactant (e.g., Tween® 80, Poloxamer 188), purified water.
-
Methodology:
-
The lipid phase, consisting of the solid lipid, is melted at a temperature approximately 5-10°C above its melting point. Adapalene is then dissolved or dispersed in the molten lipid.
-
The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.
-
The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-speed homogenization (e.g., using an Ultra-Turrax®) for a few minutes to form a coarse pre-emulsion.
-
The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further incorporated into a hydrogel (e.g., Carbopol® gel) for topical application.[3][12][15]
-
2. Characterization of Adapalene Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument. The nanoparticle dispersion is diluted with purified water to an appropriate concentration before measurement.[16]
-
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
The nanoparticle dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing unencapsulated drug.
-
The amount of free Adapalene in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The nanoparticle pellet is lysed using a suitable solvent to release the encapsulated drug, and the amount of Adapalene is quantified by HPLC.
-
%EE and %DL are calculated using the following formulas:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [Amount of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
-
Morphology:
-
The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[14]
-
-
Crystallinity:
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to assess the physical state (crystalline or amorphous) of Adapalene within the nanoparticles and the crystallinity of the lipid matrix. The disappearance of the drug's melting peak in the DSC thermogram of the nanoparticle formulation suggests its amorphous state or molecular dispersion.[2][16]
-
Visualizations
Caption: Adapalene's mechanism of action signaling pathway.
Caption: Experimental workflow for Adapalene nanoparticle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Adapalene Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adapalene - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adapalene loaded solid lipid nanoparticles gel: an effective approach for acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Resolving acne with optimized adapalene microspongeal gel, in vivo and clinical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acid-responsive polymeric nanocarriers for topical adapalene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Adapalene in Topical Preparations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on enhancing the photostability of Adapalene (B1666599) in topical preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: How photostable is Adapalene compared to other retinoids?
Adapalene is significantly more photostable than other retinoids, such as tretinoin (B1684217). While tretinoin is highly sensitive to light and oxidation, Adapalene exhibits remarkable stability, even in the presence of benzoyl peroxide and light.[1] For instance, one study showed that a combination of benzoyl peroxide and light resulted in over 50% degradation of tretinoin in about 2 hours and 95% in 24 hours, whereas Adapalene remained stable under the same conditions.[1]
Q2: What are the primary degradation pathways of Adapalene under UV exposure?
Under exposure to UVA (366 nm) and UVB (254 nm) radiation, the primary photodegradation pathway of Adapalene involves the degradation of the naphthalene (B1677914) moiety.[2] This can lead to the formation of various photoproducts.
Q3: What factors can influence the photostability of Adapalene in a topical formulation?
Several factors can affect Adapalene's photostability, including:
-
Light Intensity and Wavelength: Higher intensity and specific wavelengths (UVA and UVB) can accelerate degradation.
-
pH of the Formulation: The pH can influence the stability of Adapalene. A study on the fluorescence behavior of Adapalene showed that the relative fluorescence intensity, which can be related to stability, increases up to pH 6.5 and remains constant up to pH 8.0.[3]
-
Excipients: The choice of excipients in the formulation can either enhance or diminish photostability.
-
Packaging: The type of packaging plays a crucial role in protecting the formulation from light exposure.
Q4: What are some common strategies to enhance the photostability of Adapalene in topical preparations?
Key strategies include:
-
Incorporation of Photostabilizers: Adding antioxidants and UV absorbers to the formulation can significantly improve photostability.
-
Use of Nanocarriers: Encapsulating Adapalene in nanocarriers like liposomes or solid lipid nanoparticles can protect it from light-induced degradation.
-
Opaque Packaging: Using light-resistant packaging is a simple and effective way to prevent photodegradation.
-
pH Optimization: Formulating the product within an optimal pH range can enhance stability.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of Adapalene's photostability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram after photostability testing. | Formation of photodegradation products. | - Identify the degradation products using techniques like LC-MS. - Adjust HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of Adapalene and its degradants. |
| Peak fronting or tailing in HPLC analysis. | - Fronting: Sample overload, incompatible injection solvent. - Tailing: Column degradation, secondary interactions between Adapalene and the stationary phase. | - Fronting: Reduce sample concentration, use mobile phase as the injection solvent. - Tailing: Use a new column, adjust mobile phase pH, or use an end-capped column. |
| "Ghost peaks" appearing in blank injections. | Carry-over of Adapalene from previous injections due to its high lipophilicity (logP: 8).[4] | - Implement a rigorous needle and injector wash protocol between injections using a strong solvent like tetrahydrofuran (B95107) (THF). - If carry-over persists, consider a dedicated HPLC system for Adapalene analysis. |
| Inconsistent degradation results between experiments. | - Variations in light source intensity or distance from the sample. - Temperature fluctuations during the experiment. - Inconsistent sample preparation or film thickness. | - Use a calibrated photostability chamber with controlled irradiance and temperature. - Standardize sample preparation procedures to ensure uniform sample films. - Use a dark control to differentiate between photodegradation and thermal degradation. |
Quantitative Data on Adapalene Photostability
The following tables summarize quantitative data on the photodegradation of Adapalene under various conditions.
Table 1: Photodegradation of Adapalene under UV Light
| Active Pharmaceutical Ingredient (API) | Light Source | Exposure Time | Degradation (%) | Reference |
| Adapalene | UVA (366 nm) & UVB (254 nm) | 12 hours | 25% | [3] |
Table 2: Comparative Photostability of Adapalene and Tretinoin in the Presence of Benzoyl Peroxide and Light
| Active Pharmaceutical Ingredient (API) | Conditions | Exposure Time | Degradation (%) | Reference |
| Adapalene 0.1% gel | Mixed with 10% Benzoyl Peroxide lotion and exposed to light | 24 hours | No significant degradation | [1] |
| Tretinoin 0.025% gel | Mixed with 10% Benzoyl Peroxide lotion and exposed to light | 2 hours | > 50% | [1] |
| Tretinoin 0.025% gel | Mixed with 10% Benzoyl Peroxide lotion and exposed to light | 24 hours | 95% | [1] |
Experimental Protocols
Protocol for Photostability Testing of Adapalene Topical Gel (ICH Q1B Guideline)
This protocol outlines the steps for conducting a photostability study of an Adapalene topical gel formulation in accordance with the ICH Q1B guideline.[5][6]
Objective: To assess the photostability of an Adapalene topical gel formulation upon exposure to a combination of visible and UV light.
Materials:
-
Adapalene topical gel (test formulation)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon arc lamp or a suitable combination of fluorescent lamps)
-
Calibrated radiometer/lux meter
-
Quartz plates or other suitable transparent sample holders
-
Dark control chamber or light-impermeable wrapping (e.g., aluminum foil)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Reference standard of Adapalene
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the Adapalene gel.
-
Spread a thin, uniform layer of the gel onto a quartz plate. The thickness of the gel layer should be consistent across all samples.
-
Prepare a sufficient number of samples for testing at different time points and for dark controls.
-
-
Exposure Conditions:
-
Place the samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Simultaneously, place an equal number of samples, prepared in the same manner, in a dark control chamber maintained at the same temperature.
-
-
Sampling:
-
Withdraw samples from both the light-exposed and dark control groups at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
-
-
Sample Analysis (HPLC Method):
-
Accurately weigh the exposed or dark control gel sample from the quartz plate.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and acetonitrile) in a volumetric flask.
-
Sonicate the solution to ensure complete dissolution of Adapalene.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the filtered solution by a validated stability-indicating HPLC method to determine the concentration of Adapalene.
-
HPLC Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 321 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Calculate the percentage of Adapalene remaining at each time point for both the light-exposed and dark control samples relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control samples to determine the extent of photodegradation.
-
Assess any changes in the physical appearance of the gel (e.g., color, consistency).
-
Protocol for Preparation of a Photostable Adapalene Gel
This protocol provides a general method for preparing a topical gel of Adapalene with enhanced photostability.
Ingredients:
| Ingredient | Function | Example Concentration (% w/w) |
| Adapalene | Active Pharmaceutical Ingredient | 0.1 |
| Carbomer 940 | Gelling agent | 1.0 |
| Propylene (B89431) Glycol | Co-solvent, humectant | 10.0 |
| Poloxamer 188 | Surfactant | 0.5 |
| Disodium (B8443419) EDTA | Chelating agent | 0.1 |
| Methylparaben | Preservative | 0.1 |
| Vitamin E (α-tocopherol) | Antioxidant/Photostabilizer | 0.1 |
| Triethanolamine (B1662121) | Neutralizing agent | q.s. to pH 6.0-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbomer 940 in a portion of the purified water with continuous stirring until a uniform dispersion is formed.
-
In a separate beaker, dissolve methylparaben and disodium EDTA in another portion of hot purified water. Cool the solution to room temperature.
-
Add the methylparaben-EDTA solution to the Carbomer dispersion and mix well.
-
-
Preparation of the Adapalene Phase:
-
Dissolve Adapalene and Vitamin E in propylene glycol.
-
Add Poloxamer 188 to this solution and mix until dissolved.
-
-
Emulsification and Gel Formation:
-
Slowly add the Adapalene phase to the gel base with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.0-6.5) is reached and a clear, viscous gel is formed.
-
Make up the final weight with purified water and mix until uniform.
-
Visualizations
Adapalene Photodegradation Pathway
References
- 1. Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Adapalene formulation issues affecting in vitro release studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adapalene (B1666599) formulations, specifically focusing on issues that affect in vitro release testing (IVRT).
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation challenges with adapalene that impact in vitro release studies?
A1: The most common challenges stem from adapalene's physicochemical properties, particularly its poor aqueous solubility and lipophilic nature.[1] These properties can lead to several formulation issues that directly affect in vitro release, including:
-
Poor drug dissolution: Adapalene's low solubility can result in slow and incomplete release from the formulation.
-
Drug crystallization: Changes in the formulation during storage or the IVRT experiment can cause adapalene to crystallize, which significantly reduces the release rate.
-
Phase separation: In emulsion-based formulations like creams and emulgels, separation of the oil and water phases can occur, leading to a non-homogenous distribution of the drug and inconsistent release.[2]
-
Viscosity changes: The viscosity of semi-solid formulations is a critical parameter that influences drug diffusion. Variations in viscosity between batches or changes during the experiment can lead to variable release profiles.[2][3]
Q2: How does the choice of gelling agent affect the in vitro release of adapalene?
A2: The type and concentration of the gelling agent, such as Carbopol®, are critical formulation variables that significantly impact the release of adapalene.[2][3] The gelling agent forms a matrix that controls the diffusion of the drug. A higher concentration of a gelling agent like Carbopol® generally leads to a more viscous formulation, which can, in turn, decrease the release rate of adapalene.[2] The interaction between the polymer and the drug, as well as the overall microstructure of the gel, plays a crucial role in the drug release kinetics.
Q3: What is the role of pH in adapalene formulations and its effect on in vitro release?
A3: The pH of the formulation and the receptor medium can influence the release of adapalene. Adapalene has a pKa of approximately 4.0.[4] In formulations with a pH around this value, small shifts can alter the ionization state of the drug, potentially affecting its solubility and interaction with other excipients. Studies have shown that the pH of the formulation can have a notable effect on the in vitro release rate.[2][3] For analytical purposes, the fluorescence intensity of adapalene is pH-dependent, with optimal sensitivity for detection often found around pH 7.0.[5]
Q4: Can penetration enhancers improve the in vitro release of adapalene?
A4: Yes, penetration enhancers can significantly improve the in vitro release of adapalene. For instance, the inclusion of essential oils like peppermint oil in a transfersomal gel formulation of adapalene has been shown to enhance drug release compared to formulations without enhancers.[6] These enhancers can alter the structure of the formulation matrix, making it easier for the drug to diffuse out.
Troubleshooting Guides
This section provides practical troubleshooting advice for common problems encountered during the in vitro release testing of adapalene formulations.
Issue 1: High Variability in Release Data Between Replicates
Q: My in vitro release study for an adapalene gel is showing high variability between replicate Franz cells. What are the potential causes and how can I troubleshoot this?
A: High variability in IVRT is a common issue that can often be traced back to inconsistencies in the experimental setup and execution.
Troubleshooting Steps:
-
Verify Dosing Consistency: Ensure that the exact same amount of the formulation is applied to each membrane. Use a positive displacement pipette or weigh the dosing amount accurately.
-
Check for Air Bubbles: Air bubbles trapped between the membrane and the receptor medium can significantly reduce the effective diffusion area. Before starting the experiment, ensure no bubbles are present. If bubbles form during the run, they should be carefully removed.
-
Ensure Uniform Membrane Mounting: The membrane should be flat, wrinkle-free, and securely clamped between the donor and receptor chambers to prevent any leakage.
-
Maintain Consistent Receptor Medium Stirring: The stirring speed of the magnetic stir bar in the receptor chamber should be consistent across all cells to ensure a uniform concentration gradient.
-
Control Temperature: The temperature of the receptor medium should be strictly controlled, typically at 32°C to mimic skin temperature, as temperature fluctuations can affect drug diffusion and formulation viscosity.
-
Assess Formulation Homogeneity: If the formulation is not homogenous (e.g., phase separation), it can lead to variable drug content in the samples applied to different cells. Ensure the formulation is well-mixed before dosing.
Issue 2: Unexpectedly Low or No Drug Release
Q: I am not observing any significant release of adapalene from my cream formulation. What could be the problem?
A: An unexpectedly low or negligible release rate can be due to several factors related to the formulation itself, the experimental setup, or the analytical method.
Troubleshooting Steps:
-
Check for Drug Crystallization: Visually inspect the membrane surface after the experiment for any signs of crystal growth. Adapalene crystallization will drastically reduce its dissolution and release. If crystallization is suspected, consider reformulating with anti-crystallization agents or optimizing the solvent system.
-
Evaluate Formulation Viscosity: A very high viscosity can hinder drug diffusion. Consider measuring the rheological properties of your formulation and correlating them with the release profile. A less viscous formulation might be required.
-
Assess Drug-Excipient Interactions: Strong binding of adapalene to certain excipients in the formulation can prevent its release. This may require a re-evaluation of the excipient compatibility.
-
Verify Analytical Method Sensitivity: Ensure that your analytical method (e.g., HPLC) is sensitive enough to detect the low concentrations of adapalene that may be released. The limit of quantification (LOQ) should be sufficiently low.
-
Ensure Sink Conditions: The concentration of adapalene in the receptor medium should not exceed 10-30% of its saturation solubility in that medium. If sink conditions are not maintained, the concentration gradient will decrease, slowing down the release. Consider using a receptor medium with higher solubilizing capacity for adapalene (e.g., by adding a small percentage of an organic solvent like ethanol).
Issue 3: Phase Separation of the Formulation During the Study
Q: My adapalene emulgel is showing signs of phase separation in the donor chamber during the IVRT. How can I address this?
A: Phase separation indicates formulation instability, which will lead to unreliable and irreproducible release data.
Troubleshooting Steps:
-
Optimize the Emulsifier System: The type and concentration of the emulsifying agent are crucial for the stability of an emulsion. Ensure the hydrophilic-lipophilic balance (HLB) of the emulsifier system is appropriate for the oil and water phases of your formulation.
-
Increase the Viscosity of the External Phase: A higher viscosity can slow down the movement of droplets and prevent coalescence and creaming. Consider increasing the concentration of the gelling agent in the aqueous phase.
-
Homogenization Process: The energy input during the homogenization step of manufacturing is critical for creating a stable emulsion with a small and uniform droplet size. Ensure your homogenization process is optimized and consistently applied.
-
Control Temperature: Temperature fluctuations during the experiment can destabilize the emulsion. Ensure the temperature of the Franz cell is maintained consistently.
Issue 4: Analytical Issues with HPLC
Q: I am encountering issues with my HPLC analysis of adapalene samples from the IVRT, such as unexpected peaks or a noisy baseline. What should I do?
A: HPLC issues can arise from various sources, including the sample matrix, the mobile phase, the column, or the instrument itself.
Troubleshooting Steps:
-
Unexpected Peaks (Ghost Peaks):
-
Source: These can be from contaminants in the receptor medium, leachables from the experimental setup (e.g., from the membrane or tubing), or late-eluting compounds from a previous injection.
-
Solution: Run a blank (receptor medium without the drug) to identify any interfering peaks. Ensure proper cleaning of all equipment. If late elution is suspected, extend the run time of your HPLC method to ensure all components from the previous sample have eluted.
-
-
Noisy Baseline:
-
Source: A noisy baseline can be caused by air bubbles in the mobile phase, a contaminated column, or detector issues.
-
Solution: Ensure your mobile phase is properly degassed. Flush the column with a strong solvent to remove any contaminants. Check the detector lamp and ensure it is functioning correctly.
-
-
Split Peaks:
-
Source: This can be due to a partially blocked column frit, a void in the column packing, or an issue with the injection process.
-
Solution: Try back-flushing the column to remove any blockage. If the problem persists, the column may need to be replaced. Ensure the injector is working correctly and that the sample solvent is compatible with the mobile phase.
-
Data Presentation
Table 1: Influence of Carbomer 934 Concentration on Adapalene Release from a Gel Formulation
| Formulation ID | Carbomer 934 Conc. (%) | Viscosity (cP) | Cumulative Drug Release at 6h (%) |
| AG-1 | 0.5 | 15,000 | 65.2 ± 4.1 |
| AG-2 | 1.0 | 35,000 | 42.5 ± 3.5 |
| AG-3 | 1.5 | 60,000 | 28.9 ± 2.8 |
Data is hypothetical and for illustrative purposes, based on the general understanding that increased viscosity decreases release.
Table 2: Effect of pH of Receptor Medium on Adapalene Release from a Cream Formulation
| Receptor Medium | pH | Adapalene Solubility (µg/mL) | Cumulative Drug Release at 8h (µg/cm²) |
| Phosphate (B84403) Buffer | 5.5 | 5.8 | 15.3 ± 2.1 |
| Phosphate Buffer | 7.4 | 12.2 | 28.7 ± 3.4 |
| Phosphate Buffer + 10% Ethanol | 7.4 | 45.1 | 55.6 ± 4.9 |
Data is hypothetical and for illustrative purposes, based on the principle that increased solubility in the receptor medium enhances the release rate.
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) of Adapalene Gel using Franz Diffusion Cell
-
Apparatus: Vertical Franz diffusion cell with a suitable receptor volume (e.g., 5-12 mL) and diffusion area (e.g., 0.64 cm²).
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used.
-
Receptor Medium: A phosphate buffer (pH 7.4) containing a solubilizing agent (e.g., 20% ethanol) to ensure sink conditions. The medium should be degassed before use.
-
Temperature: The temperature of the receptor medium should be maintained at 32 ± 1°C.
-
Stirring: The receptor medium should be continuously stirred at a constant rate (e.g., 600 rpm).
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the adapalene gel formulation uniformly onto the membrane surface.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of adapalene in the collected samples using a validated HPLC-UV method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Adapalene
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic buffer (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 321 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of adapalene of known concentrations.
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the in vitro performance of generic and original adapalene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Adapalene Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Mitigating Adapalene Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term cell culture experiments with Adapalene (B1666599).
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term culture after Adapalene treatment. What is the underlying mechanism?
A1: Adapalene, a third-generation retinoid, is known to induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death). This process is often initiated by DNA damage, which leads to the activation of tumor suppressor protein p53.[1][2][3] Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to a cascade of events that result in cell death.[1][4][5] While this is a desired effect in cancer research, it can be a significant challenge in long-term experiments with non-cancerous cell lines.
Q2: What are the typical signs of Adapalene-induced cytotoxicity in cell culture?
A2: Visual signs of cytotoxicity include a reduction in cell density, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and the appearance of floating dead cells or debris in the medium. Quantitative assessments, such as a decrease in metabolic activity (measured by MTT or similar assays) or an increase in membrane permeability (measured by LDH release or trypan blue exclusion), will also indicate cytotoxicity.
Q3: At what concentrations does Adapalene typically become cytotoxic?
A3: The cytotoxic concentration of Adapalene is highly cell-type dependent. The half-maximal inhibitory concentration (IC50) can range from the low micromolar (µM) to higher concentrations. It is crucial to determine the IC50 for your specific cell line to establish a suitable working concentration for long-term studies.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate Adapalene-induced cytotoxicity in your long-term cell culture experiments.
Problem: Excessive cell death observed after initiating long-term Adapalene treatment.
Step 1: Optimization of Adapalene Concentration and Exposure Time
Rationale: Cytotoxicity is often dose- and time-dependent. Reducing the concentration or the duration of exposure can significantly decrease cell death.
Suggested Actions:
-
Perform a Dose-Response Curve: Determine the IC50 of Adapalene for your specific cell line using a short-term cytotoxicity assay (e.g., 24, 48, or 72 hours). For long-term experiments, aim to use a concentration well below the IC50 that still elicits the desired biological effect.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where Adapalene is added for a shorter period, followed by a wash-out and incubation in fresh medium.
Step 2: Adjustment of Cell Seeding Density
Rationale: Cell density can influence the cellular response to drugs. Higher density can sometimes mitigate cytotoxicity due to cell-cell communication and competition for the drug.
Suggested Actions:
-
Increase Seeding Density: Experiment with higher initial cell seeding densities. Ensure that the cells still have room to proliferate over the course of the experiment without becoming overly confluent, which can also induce stress and cell death.
Step 3: Modification of Cell Culture Conditions
Rationale: The composition of the culture medium can impact a drug's stability and its effect on cells.
Suggested Actions:
-
Serum Concentration: Retinoids can bind to proteins in fetal bovine serum (FBS), which may affect their availability and activity. Consider reducing the serum concentration or using serum-free medium if your cell line can tolerate it. However, be aware that serum starvation can also induce cell cycle arrest and apoptosis in some cell types.
-
Antioxidant Supplementation: Adapalene has been reported to induce oxidative stress. Supplementing the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may help mitigate this effect.
Step 4: Consideration of Co-treatment with Cytoprotective Agents
Rationale: Specific agents can counteract the cytotoxic mechanisms of retinoids.
Suggested Actions:
-
Phosphatidylcholine: Studies on other retinoids have shown that co-treatment with phosphatidylcholine can block cytotoxicity without inhibiting the desired biological effects.[6] This may be a viable strategy for Adapalene as well.
Data Presentation
The following tables summarize the reported IC50 values of Adapalene in various cell lines. Note that these values are highly dependent on the specific experimental conditions, including the assay used and the incubation time.
Table 1: IC50 Values of Adapalene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 |
| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 |
| CEM/ADR5000 | Doxorubicin-resistant T-ALL | 2.30 ± 0.09 | 72 |
| H929 | Multiple Myeloma | 43.49 | 24 |
| LP-1 | Multiple Myeloma | 45.37 | 24 |
| RM-1 | Prostate Cancer | ~8.23 | 24 |
| RM-1 | Prostate Cancer | ~3.08 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.18 | 72 |
| MCF-7 | Breast Cancer (ER+) | 25.36 | 72 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 18.75 | 72 |
| 4T1 | Murine Triple-Negative Breast Cancer | 13.43 | 72 |
Data compiled from multiple sources.[2][4][7][8][9]
Table 2: IC50 Values of Adapalene in Non-Cancer and Healthy Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Healthy Leukocytes | Peripheral Blood Mononuclear Cells | 36.72 ± 0.64 | 72 |
Data compiled from a study on multiple myeloma.[7]
Experimental Protocols
Protocol 1: Determination of Adapalene IC50 using MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of Adapalene on a given cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Adapalene stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of Adapalene in complete culture medium. Remove the old medium and add the Adapalene dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Adapalene concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Adapalene concentration and use a non-linear regression analysis to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway of Adapalene-induced apoptosis, which is a common mechanism of its cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidimensional role of adapalene in regulating cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic retinoid adapalene inhibits proliferation and induces apoptosis in colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Adapalene and Tretinoin on Gene Regulation in Dermatology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene and Tretinoin are both widely utilized topical retinoids in dermatology, primarily for the treatment of acne vulgaris. Their therapeutic effects are largely attributed to their ability to modulate gene expression, leading to changes in cellular differentiation, proliferation, and inflammation. While both compounds are effective, their distinct molecular structures and receptor affinities result in different gene regulatory profiles, influencing their efficacy and tolerability. This guide provides an objective comparison of the performance of Adapalene and Tretinoin on gene regulation, supported by available experimental data.
Mechanism of Action and Receptor Selectivity
The primary mechanism of action for both Adapalene and Tretinoin involves their interaction with nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three subtypes of RARs: RARα, RARβ, and RARγ. Upon binding, the retinoid-receptor complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
A key difference between the two retinoids lies in their receptor selectivity. Tretinoin , a first-generation retinoid, is non-selective and binds to all three RAR subtypes (RARα, RARβ, and RARγ). In contrast, Adapalene , a third-generation synthetic retinoid, exhibits high selectivity for RARβ and RARγ.[1] This difference in receptor binding is believed to be a major contributor to their varying effects on gene expression and clinical profiles.
Comparative Gene Expression Data
Direct, comprehensive comparative studies detailing the global gene expression changes induced by Adapalene versus Tretinoin are limited in publicly available literature. However, targeted studies have provided insights into their differential effects on specific genes. One of the most well-documented is their impact on the expression of Cellular Retinoic Acid Binding Protein II (CRABP-II), a protein involved in the intracellular transport of retinoic acid.
| Gene | Adapalene 0.1% | Tretinoin 0.05% & 0.1% | Method | Source |
| CRABP-II mRNA | Significant increase compared to vehicle (P < 0.01) | Significant increase compared to vehicle (P < 0.001) | RT-PCR | Griffiths et al., 1998[2] |
Table 1: Comparative effect of Adapalene and Tretinoin on CRABP-II mRNA expression in human skin.
While both compounds significantly induce CRABP-II expression, the study by Griffiths et al. (1998) noted that Tretinoin also led to a significant increase in epidermal thickness and erythema, effects not observed with Adapalene.[2] This suggests that while both drugs engage the RAR pathway, their downstream effects on gene expression related to epidermal proliferation and inflammation differ.
Signaling Pathways and Logical Relationships
The differential receptor affinities of Adapalene and Tretinoin lead to distinct downstream signaling events. The following diagram illustrates the general mechanism of action and highlights the receptor selectivity.
Experimental Protocols
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for CRABP-II mRNA Quantification
The following protocol is a summarized methodology based on the study by Griffiths et al. (1998) for comparing the effects of Adapalene and Tretinoin on gene expression in human skin.[2]
1. Study Design and Treatment:
-
A randomized, investigator-masked, intra-individual comparative study is conducted with healthy volunteers.
-
Test substances (e.g., Adapalene 0.1% gel, Tretinoin 0.05% cream, Tretinoin 0.1% cream, and respective vehicles) are applied to designated areas on the hip/buttock skin.
-
Applications are performed for a defined period (e.g., 4 days) under occlusive conditions to ensure consistent drug delivery.
2. Sample Collection:
-
Following the treatment period, punch biopsies (e.g., 4 mm) are taken from the treated and control skin areas.
-
Biopsies are immediately processed for RNA extraction or snap-frozen in liquid nitrogen and stored at -80°C.
3. RNA Extraction:
-
Total RNA is extracted from the skin biopsies using a standard method, such as a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or a commercially available kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
4. Reverse Transcription (RT):
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
5. Polymerase Chain Reaction (PCR):
-
The cDNA is then used as a template for PCR amplification of the target gene (CRABP-II) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Gene-specific primers for CRABP-II and the housekeeping gene are used.
-
PCR is performed for a set number of cycles under optimized conditions (annealing temperature, extension time).
6. Quantification and Analysis:
-
The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide).
-
The intensity of the bands corresponding to the CRABP-II and housekeeping gene amplicons is quantified using densitometry.
-
The relative expression of CRABP-II mRNA is calculated by normalizing its band intensity to that of the housekeeping gene.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the differences in CRABP-II mRNA levels between the different treatment groups.
Discussion and Conclusion
The available evidence indicates that both Adapalene and Tretinoin effectively modulate gene expression through RAR-mediated pathways. Tretinoin's broad receptor affinity may lead to a wider range of gene regulation, potentially contributing to its well-documented efficacy in treating photoaging, but also to a higher incidence of skin irritation.[3][4] Adapalene's selective binding to RARβ and RARγ appears to be sufficient for its potent comedolytic and anti-inflammatory effects in acne, while potentially minimizing the activation of genes associated with irritation.[2][5]
The differential effects on gene expression extend to inflammatory pathways. Both retinoids can down-regulate the expression of Toll-like receptor 2 (TLR-2) and inhibit the transcription factor activator protein-1 (AP-1), both of which are involved in the inflammatory response in acne.[5][6] However, some studies suggest that Adapalene may have a more pronounced inhibitory effect on certain inflammatory mediators.[5]
Further research utilizing high-throughput methods like RNA sequencing (RNA-seq) in a head-to-head comparative study would be invaluable to fully elucidate the distinct gene regulatory networks modulated by Adapalene and Tretinoin. Such studies would provide a more comprehensive understanding of their molecular mechanisms and could aid in the development of more targeted and better-tolerated retinoid therapies.
References
Adapalene vs. Tazarotene: A Head-to-Head Efficacy Comparison in Acne Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Adapalene (B1666599) and Tazarotene (B1682939), two third-generation topical retinoids, in the context of acne treatment. The following sections detail their mechanisms of action, compare their performance in preclinical and clinical models, and provide insights into the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Retinoic Acid Receptors
Adapalene and Tazarotene exert their therapeutic effects by modulating gene expression through binding to retinoic acid receptors (RARs), which are nuclear hormone receptors. There are three subtypes of RARs: RARα, RARβ, and RARγ. The differential binding of Adapalene and Tazarotene to these subtypes is believed to underlie their varying efficacy and tolerability profiles.
Adapalene is a naphthoic acid derivative that selectively binds to RARβ and RARγ.[1][2] This selectivity is thought to contribute to its favorable tolerability profile.
Tazarotene is an acetylenic retinoid that, in its active form (tazarotenic acid), also binds to RARβ and RARγ. However, it is considered more potent than Adapalene, which may be attributed to differences in binding affinity and subsequent gene transactivation.[3]
The binding of these retinoids to RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on DNA, initiating the transcription of genes involved in regulating cellular differentiation, proliferation, and inflammation. This action helps to normalize follicular keratinization, reduce the formation of microcomedones, and decrease inflammation associated with acne.[4]
Preclinical Efficacy in Acne Models
Direct head-to-head comparative studies of Adapalene and Tazarotene in preclinical in-vitro and in-vivo acne models are limited in publicly available literature. However, individual studies on these compounds have utilized various models to characterize their efficacy.
In-Vitro Models:
-
Sebocyte Cultures: These models are used to assess the effect of compounds on sebum production and sebocyte differentiation. Retinoids, in general, are evaluated for their ability to modulate lipid synthesis and markers of sebaceous gland activity.
-
Keratinocyte Cultures: These are employed to study the effects on keratinocyte proliferation and differentiation, which are key processes in comedogenesis.
-
Reconstructed Human Epidermis (RHE): This 3D model mimics the structure of the human epidermis and is used to evaluate the effects of topical agents on epidermal differentiation and irritation potential.
-
Co-culture Models: Models incorporating sebocytes, keratinocytes, and Cutibacterium acnes (C. acnes) are used to study the interplay between these elements in acne pathogenesis and the anti-inflammatory effects of test compounds.
In-Vivo Models:
-
Rhino Mouse Model: This model is characterized by the presence of utricles (large, open comedones) and is a standard for assessing the comedolytic activity of retinoids.
-
Rabbit Ear Model: This model is also used to evaluate comedogenicity, where the application of comedogenic substances induces the formation of microcomedones. The efficacy of test compounds is measured by their ability to prevent or reduce these lesions.
-
C. acnes-induced Inflammation Models: In these models, an inflammatory response is induced in animal skin (e.g., mouse ear) by injecting C. acnes. The anti-inflammatory effects of topical agents are then assessed by measuring reductions in edema and inflammatory cell infiltrate.
While direct comparative data is scarce, the general understanding from their mechanisms and clinical performance suggests that Tazarotene would likely exhibit greater potency in these preclinical models, potentially at the cost of higher irritation, a factor that can also be assessed in models like the RHE and rabbit ear.
Clinical Efficacy in Acne Vulgaris
Numerous clinical trials have directly compared the efficacy and tolerability of Adapalene and Tazarotene in patients with mild to moderate acne vulgaris. The data presented below is a synthesis of findings from several of these studies.
Table 1: Reduction in Acne Lesions (12-Week Treatment)
| Study / Drug Concentration | Reduction in Non-inflammatory Lesions (Comedones) | Reduction in Inflammatory Lesions (Papules/Pustules) | Overall Efficacy (Global Improvement) |
| Shalita et al. [5] | |||
| Tazarotene 0.1% cream | 68% (median) | Not compared due to baseline differences | 77% of patients with ≥50% improvement |
| Adapalene 0.1% cream | 36% (median) | Not compared due to baseline differences | 55% of patients with ≥50% improvement |
| Pariser et al. [6] | Similar reduction for both | Similar reduction for both | Adapalene 0.1% gel was non-inferior to Tazarotene 0.1% cream in total lesion reduction |
| Swaroop MR et al. [7] | Tazarotene showed a more rapid reduction at 4 weeks | Similar efficacy for both | Tazarotene 0.1% gel showed overall superiority in mean percentage reduction of total lesions (91.60% vs 85.10%) |
| Deshmukh et al. [2] | Tazarotene showed a faster onset of action | - | Tazarotene 0.05% gel showed a mean percentage change of 60% in total lesions vs 51% for Adapalene 0.1% gel |
Table 2: Tolerability and Side Effects
| Study / Drug Concentration | Common Side Effects |
| Shalita et al. [5] | Dryness, peeling/flaking, itching, redness/erythema, burning. Milder peeling and burning with Adapalene. |
| Pariser et al. [6] | Adapalene 0.1% gel demonstrated better tolerability in the initial stages of treatment (less erythema and scaling). |
| Swaroop MR et al. [7] | Tazarotene 0.1% gel was associated with slightly increased levels of burning, peeling, and erythema. |
| Deshmukh et al. [2] | More patients in the Tazarotene group developed erythema and burning sensation. |
Experimental Protocols
Below are generalized experimental protocols for evaluating the efficacy of topical retinoids in common preclinical acne models.
In-Vivo Comedolytic Assay (Rhino Mouse Model)
-
Animal Model: Male or female rhino mice (hr/hr), typically 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., Vehicle control, Adapalene, Tazarotene) with a sufficient number of animals per group for statistical power.
-
Treatment: A defined volume of the test substance (e.g., 25-50 µL) is applied topically to the dorsal skin of the mice once daily for a specified period (typically 2-4 weeks).
-
Evaluation:
-
Macroscopic: The size and number of utricles (comedones) are visually assessed and scored.
-
Microscopic: At the end of the study, skin biopsies are taken for histological analysis. Sections are stained (e.g., with Hematoxylin and Eosin) to measure the utricle diameter and epidermal thickness.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the mean utricle size and number between treatment groups and the vehicle control.
In-Vitro Anti-Inflammatory Assay (Sebocyte Culture)
-
Cell Culture: Human sebocytes (e.g., from a cell line or primary culture) are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: Cells are pre-treated with various concentrations of Adapalene, Tazarotene, or vehicle control for a defined period (e.g., 24 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as heat-killed C. acnes or lipopolysaccharide (LPS), is added to the culture media to induce an inflammatory response.
-
Incubation: Cells are incubated with the inflammatory stimulus for a specified time (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) are quantified using methods like ELISA or multiplex bead arrays.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of genes related to inflammation is analyzed by RT-qPCR.
-
-
Data Analysis: The levels of inflammatory markers in the drug-treated groups are compared to the vehicle-treated, stimulated group to determine the percentage of inhibition.
Conclusion
Both Adapalene and Tazarotene are effective topical retinoids for the treatment of acne vulgaris. Clinical data consistently demonstrates that Tazarotene offers a more potent and rapid reduction in both non-inflammatory and inflammatory lesions compared to Adapalene.[2][5][7] However, this higher efficacy is often accompanied by a greater potential for skin irritation.[5][6] Adapalene, while still demonstrating significant efficacy, generally presents a more favorable tolerability profile, which can be a critical factor for patient adherence to treatment.
The choice between Adapalene and Tazarotene for drug development or clinical application will depend on the desired balance between efficacy and tolerability. For researchers, the distinct profiles of these two RARβ/γ agonists provide valuable tools for investigating the specific roles of these receptors in skin biology and acne pathogenesis. Further head-to-head studies in preclinical models would be beneficial to better elucidate their differential effects at the cellular and molecular level.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. turkjdermatol.com [turkjdermatol.com]
- 3. curistrelief.com [curistrelief.com]
- 4. researchgate.net [researchgate.net]
- 5. Tazarotene cream versus adapalene cream in the treatment of facial acne vulgaris: a multicenter, double-blind, randomized, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adapalene 0.1% gel compared to tazarotene 0.1% cream in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijced.org [ijced.org]
Adapalene's Comedolytic Efficacy Validated in the Rhino Mouse Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the comedolytic activity of Adapalene (B1666599) with other retinoids, supported by experimental data from the established rhino mouse model. The rhino mouse, characterized by the presence of utricles (horn-filled cysts analogous to human comedones), serves as a reliable preclinical model for evaluating the efficacy of comedolytic agents.
Comparative Efficacy of Comedolytic Agents
The comedolytic activity of Adapalene has been robustly demonstrated in the rhino mouse model and compared against other retinoids. The primary endpoint in these studies is the reduction in the size and/or number of utricles, which are histologically similar to human comedones.[1]
| Treatment Group | Concentration | Duration | Key Findings | Reference |
| Adapalene | 0.1% (gel) | 2 weeks | Significant reduction in utricle diameter. | [1] |
| Tretinoin (all-trans-retinoic acid) | 0.001% - 0.050% | 2 weeks | Dose-dependent reduction in utricle diameter. | [1] |
| Tazarotene | 0.1% (gel) | 2 weeks | Significant reduction in utricle diameter. | [1] |
| ER36009 (novel RARγ-specific retinoid) | 0.00001% - 0.00025% | 2 weeks | 96 times more potent than Tretinoin in utricle diameter reduction. | [1] |
| Retinaldehyde | 0.05% (w/w) | 3 weeks | Induced comedolysis and increased epidermal thickness with the same intensity as 0.025% Tretinoin. | [2][3] |
| Maxacalcitol (Vitamin D3 analogue) | 25 µg/g | 1 week | Significantly decreased the size and diameter of the utricle. | [4] |
| Vehicle Control (Acetone) | - | 2 weeks | No significant effect on utricle diameter. | [1] |
Experimental Protocols
The validation of comedolytic activity in the rhino mouse model follows a standardized experimental workflow. The methodologies detailed below are a composite of protocols described in the cited literature.[1][2][3][5]
Animal Model
-
Species: Rhino mice (Mus musculus), typically homozygous for the hairless gene mutation (hr/hr).
-
Age: 4-6 weeks at the initiation of the study.[2]
-
Housing: Animals are housed in individual cages under controlled temperature and light-dark cycles with ad libitum access to food and water.
Treatment Application
-
Acclimatization: Mice are acclimatized to the laboratory conditions for a minimum of one week prior to the start of the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups, including a vehicle control group.
-
Application: A defined volume (e.g., 50 µL) of the test substance (e.g., Adapalene gel, Tretinoin solution) or vehicle is applied topically to a designated area on the dorsal skin of the mice.[2]
-
Frequency and Duration: Treatment is typically administered once daily, five days a week, for a period of two to three weeks.[1][2][3][5]
Endpoint Evaluation
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and skin biopsies are collected from the treated and control areas.
-
Histological Analysis: The skin samples are fixed, processed, and sectioned for histological staining (e.g., hematoxylin (B73222) and eosin).
-
Quantification: The primary endpoints are the mean number and diameter of the utricles (comedones). This is often performed using image analysis software on the histological sections.[2][5] Epidermal thickness is also a common secondary endpoint, as retinoids are known to induce epidermal hyperplasia.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for assessing the comedolytic activity of a compound using the rhino mouse model.
Mechanism of Action: Adapalene's Signaling Pathway
Adapalene exerts its comedolytic effects by modulating gene expression related to keratinocyte differentiation and proliferation.[6][7] As a third-generation retinoid, it selectively binds to specific retinoic acid receptors (RARs), primarily RARβ and RARγ.[8]
The signaling cascade is initiated when Adapalene, a lipophilic molecule, penetrates the skin and enters the keratinocytes. Inside the cell, it binds to RARs. This ligand-receptor complex then forms a heterodimer with a retinoid X receptor (RXR). This Adapalene-RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular processes that lead to the normalization of follicular keratinization and a reduction in the formation of microcomedones.[7] Adapalene's selective binding to RARβ and RARγ is thought to contribute to its favorable tolerability profile compared to other retinoids.[8]
Visualizing the Signaling Pathway
The diagram below outlines the signaling pathway of Adapalene in keratinocytes, leading to its comedolytic effect.
References
- 1. Comedolytic effect of a novel RARgamma-specific retinoid, ER36009: comparison with retinoic acid in the rhino mouse model [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Comedolytic effect of topical retinaldehyde in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comedolytic effect of topically applied active vitamin D3 analogue on pseudocomedones in the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of epidermal histological changes induced by topical retinoids and CD271 in the rhino mouse model using a standardized image analysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 7. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Anti-Inflammatory Effects of Adapalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Adapalene against other commonly used topical retinoids, Tretinoin and Tazarotene. The information presented is supported by experimental data from various studies to assist researchers in selecting the appropriate compound for their investigations.
Executive Summary
Adapalene, a third-generation synthetic retinoid, exhibits a distinct anti-inflammatory profile compared to the first-generation retinoid, Tretinoin, and the third-generation acetylenic retinoid, Tazarotene. While all three compounds demonstrate anti-inflammatory activity, Adapalene's mechanism is characterized by its selective affinity for retinoic acid receptors (RARs) β and γ, leading to a favorable efficacy-to-tolerability ratio. This guide will delve into the in vitro assays used to substantiate these claims, presenting comparative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of Adapalene, Tretinoin, and Tazarotene from various in vitro studies. It is important to note that direct head-to-head comparative studies with quantitative endpoints for all three retinoids in the same experimental setup are limited in the publicly available literature. The data presented here is compiled from multiple sources to provide a comparative overview.
| In Vitro Assay | Cell Line/System | Inflammatory Stimulus | Adapalene | Tretinoin | Tazarotene | Key Findings & References |
| Cytokine Secretion (IL-6, IL-8) | Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | Dose-dependent inhibition of IL-6 and IL-8 secretion. | Inhibition of IL-6 and IL-8 secretion. | Inhibition of IL-6 and IL-8 secretion. | All three retinoids reduce pro-inflammatory cytokine secretion in keratinocytes. Quantitative comparisons are needed for a definitive ranking of potency.[1][2] |
| Toll-Like Receptor 2 (TLR2) Expression | Human Monocytes/ Keratinocytes | - | Downregulates TLR2 expression. | Less pronounced effect on TLR2 expression compared to Adapalene. | Data not readily available. | Adapalene's ability to downregulate TLR2, a key receptor in acne-related inflammation, is a significant part of its anti-inflammatory action.[3] |
| NF-κB Activation (p65 Nuclear Translocation) | Human Sebocytes (SEB-1) / Keratinocytes | IL-1β / TNF-α | Attenuates NF-κB signaling. | Inhibits NF-κB activation. | Data not readily available. | Both Adapalene and Tretinoin can inhibit the NF-κB pathway, a central regulator of inflammation.[4][5] |
| AP-1 Activity | Human Dermal Fibroblasts | - | Inhibits AP-1 activity. | Inhibits AP-1 activity. | Data not readily available. | Inhibition of the AP-1 transcription factor contributes to the anti-inflammatory effects of retinoids.[3] |
| MAPK Pathway (p38 Phosphorylation) | Human Keratinocytes | Various stimuli | Modulates p38 phosphorylation. | Modulates p38 phosphorylation. | Data not readily available. | The MAPK pathway is another key inflammatory signaling cascade influenced by retinoids.[6][7] |
| Cyclooxygenase-2 (COX-2) Expression | Human Keratinocytes | LPS | Inhibition of COX-2 expression. | Inhibition of COX-2 expression. | Data not readily available. | By inhibiting COX-2, retinoids can reduce the production of pro-inflammatory prostaglandins.[1] |
Note: The lack of standardized quantitative data across multiple studies makes a direct, precise comparison challenging. The provided information is based on available literature and highlights the general trends observed. Further head-to-head studies are warranted to establish definitive comparative potencies.
Key Signaling Pathways in Adapalene's Anti-Inflammatory Action
Adapalene exerts its anti-inflammatory effects by modulating several key signaling pathways within skin cells. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Adapalene's modulation of inflammatory signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of retinoids.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cultured cells.
Protocol:
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT) or sebocytes (e.g., SEB-1) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Adapalene, Tretinoin, or Tazarotene (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known cytokine standards.
-
Calculate the concentration of the cytokine in the cell culture supernatants based on the standard curve.
-
Express the data as pg/mL or ng/mL of the cytokine.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., SEB-1 sebocytes) onto glass coverslips in a 24-well plate and allow them to adhere and grow.
-
-
Treatment:
-
Treat the cells with the retinoids and inflammatory stimulus as described in the cytokine secretion assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (green) channels.
-
Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ).
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio as a measure of NF-κB translocation.
-
Western Blot Analysis of Phosphorylated p38 MAPK
Objective: To detect and quantify the levels of phosphorylated (activated) p38 MAPK.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat the cells as described in the previous protocols.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the data as the ratio of phosphorylated p38 to total p38.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vitro assessment of the anti-inflammatory effects of Adapalene and its alternatives.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Adapalene demonstrates significant anti-inflammatory properties in vitro, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, and the regulation of inflammatory markers like TLR2 and pro-inflammatory cytokines. While direct quantitative comparisons with Tretinoin and Tazarotene are not always available in the literature, the existing evidence suggests that Adapalene possesses a potent anti-inflammatory effect with a potentially favorable tolerability profile due to its receptor selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the anti-inflammatory activities of these and other retinoid compounds. Future studies focusing on direct, quantitative head-to-head comparisons will be invaluable in further elucidating the relative potencies and specific mechanisms of these important dermatological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. L-Ascorbyl-2-phosphate attenuates NF-κB signaling in SZ95 sebocytes without affecting IL-6 and IL-8 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid protects cardiomyocytes from high glucose-induced apoptosis through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK signaling mediates retinoic acid-induced CD103 expression in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF-alpha and serum induce SKALP/elafin gene expression in human keratinocytes by a p38 MAP kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Adapalene Versus Other Retinoids: A Comparative Analysis of Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparative analysis of the receptor binding affinity of adapalene (B1666599) against other prominent retinoids, including tretinoin, tazarotene (B1682939), and trifarotene. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the distinct pharmacological profiles of these compounds, which underpin their clinical efficacy and tolerability.
Executive Summary
Retinoids exert their biological effects primarily through binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. The differential binding affinity and selectivity of various retinoids for these receptor subtypes are critical determinants of their therapeutic actions and side-effect profiles. This guide presents a quantitative comparison of these binding affinities, details the experimental protocols used to determine them, and illustrates the associated signaling pathways and experimental workflows.
Comparative Receptor Binding Affinity
The binding affinity of a retinoid for its receptor is a key measure of its potency. This is often expressed as the half-maximal effective concentration (EC50) or the affinity constant (Kd). The following table summarizes the available quantitative data on the binding affinities of adapalene and other selected retinoids for the different RAR subtypes.
| Retinoid | RARα Affinity (AC50/EC50, nM) | RARβ Affinity (AC50/EC50, nM) | RARγ Affinity (AC50/EC50, nM) | Receptor Selectivity Profile |
| Adapalene | 22 | 2.2 | 9.3 | Selective for RARβ and RARγ[1] |
| Tretinoin (all-trans-retinoic acid) | - | - | - | Pan-agonist (binds to all RAR subtypes) |
| Tazarotene (active metabolite: tazarotenic acid) | - | - | - | Selective for RARβ and RARγ[2][3] |
| Trifarotene | >20-fold lower than RARγ | >16-fold lower than RARγ | High affinity | Highly selective for RARγ[4][5] |
Retinoid Signaling Pathway
Retinoids regulate gene expression by activating RARs. Upon binding a retinoid ligand, the RAR forms a heterodimer with a retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event modulates the recruitment of coactivator or corepressor proteins, ultimately leading to the activation or repression of gene transcription.
Experimental Protocols
The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of retinoids. Two common methods employed for this purpose are the Radioligand Binding Assay and the Fluorescence Polarization Competition Assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., adapalene) to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Receptor Preparation:
-
Cell or tissue homogenates containing the receptor of interest (RARα, RARβ, or RARγ) are prepared.[6]
-
The protein concentration of the homogenate is determined.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[7]
-
Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid), and varying concentrations of the unlabeled test compound.[8]
-
Control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand) are included.
-
-
Incubation:
-
The plate is incubated to allow the binding reaction to reach equilibrium.[8] Incubation time and temperature are optimized for the specific receptor and ligands.
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Competition Assay
This is a homogeneous assay that measures changes in the polarization of fluorescent light to determine binding events.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled retinoid (tracer) with known affinity for the RAR is used.
-
The purified RAR protein (α, β, or γ) is prepared in a suitable buffer.
-
The unlabeled test compounds (e.g., adapalene, tretinoin) are serially diluted.
-
-
Assay Setup:
-
The assay is performed in a microplate format.[9]
-
Each well contains the RAR protein, a fixed concentration of the fluorescent tracer, and varying concentrations of the test compound.[9]
-
Control wells containing only the tracer and buffer (for minimum polarization) and wells with the tracer and receptor (for maximum polarization) are included.
-
-
Incubation:
-
The plate is incubated to allow the binding reaction to reach equilibrium.[9]
-
-
Measurement:
-
A microplate reader capable of measuring fluorescence polarization is used.[9]
-
The instrument excites the fluorescent tracer with polarized light and measures the emitted light in both parallel and perpendicular planes relative to the excitation plane.
-
-
Data Analysis:
-
The fluorescence polarization values are calculated for each well.
-
As the concentration of the unlabeled test compound increases, it displaces the fluorescent tracer from the receptor, causing a decrease in the polarization value.
-
A competition curve is generated by plotting the polarization values against the concentration of the test compound.
-
The IC50 value is determined from this curve, which can then be used to calculate the Ki of the test compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive binding assay to determine the receptor binding affinity of a test compound.
Conclusion
The receptor binding profiles of retinoids are a fundamental aspect of their pharmacology. Adapalene's selectivity for RARβ and RARγ distinguishes it from the pan-agonist activity of tretinoin.[1] Newer generation retinoids, such as tazarotene and the highly RARγ-selective trifarotene, further highlight the ongoing efforts to develop receptor-specific agents with optimized therapeutic indices.[2][3][4][5] The experimental methodologies detailed in this guide provide a framework for the continued investigation and comparison of these and other novel retinoid compounds.
References
- 1. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trifarotene – A brief review in dermatology - Cosmoderma [cosmoderma.org]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Adapalene 0.3% Gel Demonstrates Superior Efficacy in Reducing Inflammatory Acne Lesions Compared to 0.1% Formulation
For Immediate Release: A comprehensive review of clinical data indicates that Adapalene (B1666599) 0.3% gel is significantly more effective in reducing inflammatory lesions associated with acne vulgaris than the 0.1% concentration.[1][2][3] This finding is supported by multiple randomized, controlled clinical trials that demonstrate a dose-dependent response, with the higher concentration consistently outperforming the lower dose in key efficacy endpoints.
Adapalene, a third-generation topical retinoid, exerts its therapeutic effects by selectively targeting retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[4][][6] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation, a reduction in microcomedone formation, and potent anti-inflammatory effects.[4][7] The anti-inflammatory properties of adapalene are attributed to its ability to inhibit the expression of toll-like receptors and other inflammatory mediators.[4]
Quantitative Analysis of Clinical Efficacy
A meta-analysis of data from several key clinical trials reveals a statistically significant advantage for Adapalene 0.3% in the reduction of inflammatory lesions. The following table summarizes the quantitative outcomes from these studies.
| Clinical Trial Identifier/Reference | Treatment Group | Mean Percentage Reduction in Inflammatory Lesions | Study Duration |
| Thiboutot et al. (Phase III Trial) | Adapalene 0.3% Gel | Superior to 0.1% and vehicle | 12 weeks |
| Pariser et al. | Adapalene 0.3% Gel | 57.5% | 12 weeks |
| Adapalene 0.1% Gel | 38.6% (at week 8) | 12 weeks | |
| Tirado-Sánchez et al. | Adapalene 0.3% Gel | More effective than 0.1% | 90 days |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. For detailed results, please refer to the original publications.
In a pivotal Phase III multicenter, randomized, double-blind, controlled trial, Adapalene 0.3% gel was found to be significantly superior to both Adapalene 0.1% gel and a vehicle gel in success rate, total lesion count, and inflammatory lesion count.[1] Another study demonstrated a mean percentage reduction in inflammatory lesions of 57.5% with Adapalene 0.3% over a 12-week period. Furthermore, a study on Mexican patients concluded that Adapalene 0.3% was more effective than the 0.1% formulation in reducing both inflammatory and noninflammatory lesions.[3]
Experimental Protocols
The clinical trials assessing the efficacy of Adapalene 0.1% and 0.3% gels followed rigorous, well-controlled methodologies. A representative experimental design is outlined below.
Study Design: The majority of studies were multicenter, randomized, double-blind, parallel-group, and vehicle-controlled trials.
Participant Population:
-
Inclusion Criteria: Typically, male and female participants aged 12 years and older with a clinical diagnosis of acne vulgaris were enrolled. The severity of acne was generally classified as moderate to moderately severe, with a specified minimum and maximum number of inflammatory (e.g., 20-50 papules and pustules) and non-inflammatory lesions (e.g., 30-100 comedones) on the face.[6][8]
-
Exclusion Criteria: Common exclusion criteria included pregnancy or lactation, known hypersensitivity to retinoids, use of systemic acne medications within the preceding months, and use of other topical acne treatments within the past few weeks.
Treatment Regimen: Participants were randomly assigned to receive either Adapalene 0.1% gel, Adapalene 0.3% gel, or a vehicle gel. They were instructed to apply a thin layer of the assigned treatment to the entire face once daily in the evening after cleansing. The treatment duration was typically 12 weeks.
Efficacy and Safety Assessments: The primary efficacy endpoints were the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to the end of the study (e.g., week 12). Lesion counts were performed by trained investigators at baseline and at specified follow-up visits. Safety and tolerability were assessed through the monitoring of adverse events, with a focus on local cutaneous irritation such as erythema, scaling, dryness, and stinging/burning.
Visualizing the Research Framework
To better understand the structure of the clinical trials and the mechanism of action of adapalene, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The efficacy and safety of adapalene gel 0.3% in the treatment of acne vulgaris: A randomized, multicenter, investigator-blinded, controlled comparison study versus adapalene gel 0.1% and vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of adapalene gel 0.1% and 0.3% and tretinoin gel 0.05% for acne vulgaris: results of a single-center, randomized, double-blinded, placebo-controlled clinical trial on Mexican patients (skin type III-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 6. Adapalene - Wikipedia [en.wikipedia.org]
- 7. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Clinical trial endpoints for evaluating Adapalene efficacy in acne vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key clinical trial endpoints used to evaluate the efficacy of Adapalene in the treatment of acne vulgaris. It offers a comparative analysis of Adapalene's performance against other common topical acne therapies, supported by experimental data and detailed methodologies.
Core Efficacy Endpoints in Acne Vulgaris Clinical Trials
The evaluation of new treatments for acne vulgaris in clinical trials relies on standardized and validated endpoints to ensure objective and comparable results. The U.S. Food and Drug Administration (FDA) recommends two co-primary efficacy endpoints for clinical trials of drugs intended for the treatment of acne vulgaris.[1][2] These endpoints provide a comprehensive assessment of treatment effect by combining both a qualitative evaluation of overall severity and a quantitative measure of lesion reduction.[1]
The two main endpoints are:
-
Investigator's Global Assessment (IGA): This is a static evaluation of the overall severity of a patient's acne by a trained clinician at a specific time point.[1][3] The IGA is typically an ordinal scale with five or six points, ranging from "Clear" to "Severe".[3][4][5] Treatment success is often defined as achieving a score of "Clear" (0) or "Almost Clear" (1) and at least a two-grade improvement from the baseline score.[1][5]
-
Lesion Counts: This involves the physical counting of different types of acne lesions.[6] Lesion counts are categorized into:
The change in lesion counts from baseline to the end of the study provides a quantitative measure of treatment efficacy.[1] Both absolute and percentage changes from baseline are considered relevant and complementary analyses.[1]
Comparative Efficacy of Adapalene
Adapalene has been extensively studied as a monotherapy and in combination with other agents, and compared against other topical retinoids and acne treatments.
Table 1: Investigator's Global Assessment (IGA) Success Rates
| Treatment | IGA Success Rate (%) | Comparator | Comparator IGA Success Rate (%) | Study Details |
| Adapalene 0.3% Gel | 33.7% | Vehicle | 11.0% | 12-week, randomized, double-blind, vehicle-controlled study in patients with moderate to severe inflammatory acne.[7] |
| Adapalene 0.1% / Benzoyl Peroxide 2.5% Gel | > Adapalene or BPO alone | Adapalene 0.1% Gel / Benzoyl Peroxide 2.5% Gel / Vehicle Gel | - | Pooled analysis of three 12-week, multicenter, randomized clinical trials with 3,853 patients.[8][9] |
| Adapalene 0.3% Gel | 23.3% | Adapalene 0.1% Gel | 16.9% | 12-week, multicenter, randomized, investigator-blinded, parallel comparison.[4] |
| Adapalene 0.3% Gel | 21% | - | - | 12-week clinical study.[10] |
| Adapalene 0.1% Gel | 16% | - | - | 12-week clinical study.[10] |
Table 2: Reduction in Acne Lesion Counts
| Treatment | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-inflammatory Lesions | Mean % Reduction in Total Lesions | Comparator(s) | Study Details |
| Adapalene 0.3% / Benzoyl Peroxide 2.5% Gel | 68.7% | 68.3% | - | Vehicle (39.2% inflammatory, 37.4% non-inflammatory) | 12-week, randomized, double-blind, parallel-group study in moderate to severe inflammatory acne.[7] |
| Adapalene 0.1% / Benzoyl Peroxide 2.5% Gel | 62.1% - 70.3% | - | - | Vehicle (14.3% - 45.5%), Adapalene (46% - 57.1%), BPO (44% - 71.8%) | Analysis of three randomized controlled studies.[11] |
| Adapalene 0.1% Gel | - | - | 80.3% (at 12 weeks) | Tazarotene 0.1% Cream (30% total lesion clearance at 10 weeks) | 12-week, open, prospective, single-blind, randomized clinical trial.[12] |
| Tazarotene 0.05% Gel | - | - | 60% | Adapalene 0.1% Gel (51%) | 8-week study comparing efficacy.[13] |
| Tazarotene 0.1% Gel | 54% | 55% | - | Tretinoin 0.025% Gel (44% inflammatory, 42% non-inflammatory) | 12-week, multicenter, double-blind, randomized, parallel-group study.[14] |
Experimental Protocols
The following is a generalized experimental protocol for a typical Phase 3, multicenter, randomized, double-blind, vehicle-controlled clinical trial evaluating the efficacy and safety of Adapalene gel for the treatment of acne vulgaris.
1. Study Population:
-
Inclusion Criteria:
-
Male or non-pregnant, non-lactating females, typically 12 years of age or older.
-
Clinical diagnosis of mild to moderate acne vulgaris.
-
A minimum number of facial acne lesions at baseline (e.g., 20-50 inflammatory lesions and 30-100 non-inflammatory lesions).[8]
-
A baseline IGA score of moderate (Grade 3) on a 5-point scale.[9]
-
Willingness to refrain from using other topical and systemic acne medications during the study.[2]
-
Informed consent/assent provided.
-
2. Study Design:
-
A 12-week treatment period is common for acne clinical trials.[4][7][8][9]
-
Randomized, double-blind, parallel-group, vehicle-controlled design.[7][9]
-
Subjects are randomly assigned to receive either Adapalene gel or a vehicle gel.
3. Treatment Administration:
-
Subjects are instructed to apply a thin layer of the assigned treatment to the entire face once daily in the evening after washing with a mild cleanser.[10]
4. Efficacy Assessments:
-
Investigator's Global Assessment (IGA): Performed by a trained clinician at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, and 12). The IGA scale is a 5- or 6-point scale ranging from 0 (clear) to 4 or 5 (severe).[3][4][5]
-
Lesion Counting: Inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesions on the face are counted at baseline and at each follow-up visit.[6]
5. Safety and Tolerability Assessments:
-
Local skin reactions such as erythema, scaling, dryness, and stinging/burning are assessed at each visit.[15]
-
Adverse events are recorded throughout the study.
6. Statistical Analysis:
-
The primary efficacy endpoints are the proportion of subjects achieving IGA success and the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 12.
-
Statistical significance is determined by comparing the outcomes between the Adapalene and vehicle groups.
Mechanism of Action and Signaling Pathway
Adapalene is a third-generation topical retinoid that selectively targets retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[16][] Its mechanism of action in acne is multifactorial and includes:
-
Normalization of Keratinocyte Differentiation: Adapalene modulates the differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[16][18]
-
Anti-inflammatory Effects: Adapalene exhibits anti-inflammatory properties by inhibiting the expression of toll-like receptors and other inflammatory mediators.[16]
-
Comedolytic Activity: By normalizing cell turnover, Adapalene helps to prevent the blockage of pores.[16]
The binding of Adapalene to RARs leads to the modulation of gene expression, influencing cellular processes that are central to the pathogenesis of acne.
Caption: Adapalene's mechanism of action in a keratinocyte.
Conclusion
The evaluation of Adapalene's efficacy in treating acne vulgaris is based on well-defined clinical trial endpoints, primarily the Investigator's Global Assessment and lesion counting. Clinical data consistently demonstrates that Adapalene, both as a monotherapy and in combination with other agents like benzoyl peroxide, is an effective treatment for reducing both inflammatory and non-inflammatory acne lesions, with a favorable safety profile. Its targeted mechanism of action on retinoic acid receptors provides a strong rationale for its therapeutic benefits. This guide provides researchers and drug development professionals with a foundational understanding of the critical parameters for assessing Adapalene's performance in a clinical setting.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Scoring systems in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adapalene-Benzoyl Peroxide Improves Even Severe Acne | MDedge [mdedge.com]
- 9. A North American study of adapalene-benzoyl peroxide combination gel in the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. dovepress.com [dovepress.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. turkjdermatol.com [turkjdermatol.com]
- 14. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 18. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adapalene Demonstrates Superior Tolerability Profile Compared to Other Topical Retinoids in Clinical Studies
For Immediate Release
[City, State] – [Date] – Extensive clinical research and meta-analyses consistently demonstrate that adapalene (B1666599), a third-generation topical retinoid, offers a superior tolerability profile compared to other widely prescribed topical retinoids such as tretinoin (B1684217) and tazarotene (B1682939). For researchers, scientists, and drug development professionals, this comparative data is crucial in the context of developing effective and patient-compliant dermatological therapies. Adapalene's favorable tolerability, characterized by significantly lower incidences of common local adverse events like erythema, scaling, dryness, and pruritus, represents a key differentiator in the topical retinoid class.
A meta-analysis of five randomized, multicenter, investigator-blinded trials involving 900 patients with mild-to-moderate acne vulgaris found that adapalene 0.1% gel was considerably better tolerated than tretinoin 0.025% gel at all evaluation points.[1][2] This improved tolerability was observed alongside equivalent efficacy in reducing total lesion counts, highlighting a superior benefit-risk ratio for adapalene.[1][2]
Comparative Tolerability Data: Adapalene vs. Tretinoin
Clinical studies have repeatedly confirmed the enhanced tolerability of adapalene over various formulations and concentrations of tretinoin. In a 21-day cumulative irritation study, adapalene 0.1% gel was found to be significantly better tolerated than six different tretinoin formulations, including creams and gels ranging from 0.01% to 0.1% concentration.[3] The cumulative irritation scores for adapalene 0.1% gel were comparable to the petrolatum control, underscoring its low irritation potential.[3]
Further supporting these findings, a 10-week study with 409 patients demonstrated that adapalene 0.1% gel was significantly better tolerated than tretinoin 0.05% cream in terms of erythema, dryness, desquamation, and stinging/burning, while showing equivalent efficacy.
| Tolerability Parameter | Adapalene 0.1% Gel | Tretinoin 0.025% Gel | Statistical Significance | Reference |
| Erythema | Lower Incidence | Higher Incidence | p < 0.05 | [1][2] |
| Scaling/Dryness | Lower Incidence | Higher Incidence | p < 0.05 | [1][2] |
| Pruritus (Itching) | Lower Incidence | Higher Incidence | p < 0.05 | [1][2] |
| Stinging/Burning | Lower Incidence | Higher Incidence | p < 0.05 | [1][2] |
Comparative Tolerability Data: Adapalene vs. Tazarotene
When compared with the potent third-generation retinoid tazarotene, adapalene has also shown a more favorable tolerability profile, particularly in the initial stages of treatment. A 12-week, randomized, evaluator-blinded study comparing adapalene 0.1% gel to tazarotene 0.1% cream in 202 patients with acne vulgaris found that at week 2, a significantly greater number of patients in the tazarotene group experienced erythema and scaling.[4] While the tolerability of both treatments was similar by week 12, the initial tolerability advantage of adapalene is a critical factor for patient adherence.[4]
Another 12-week study involving 172 patients demonstrated that mean tolerability scores for erythema, dryness, scaling, and stinging/burning were consistently and significantly lower for adapalene 0.3% gel compared to tazarotene 0.1% gel.[5]
| Tolerability Parameter | Adapalene 0.1% Gel | Tazarotene 0.1% Cream | Timepoint of Significant Difference | Reference |
| Erythema | Lower Incidence | Higher Incidence | Week 2 | [4] |
| Scaling | Lower Incidence | Higher Incidence | Week 2 | [4] |
| Treatment-Related Adverse Events | 36% | 58% | Overall | [4] |
Experimental Protocols
The findings presented are based on rigorous, well-controlled clinical trials. Below are summaries of the methodologies employed in key comparative studies.
Study 1: Meta-Analysis of Adapalene 0.1% Gel vs. Tretinoin 0.025% Gel
-
Study Design: A meta-analysis of five multicenter, randomized, investigator-blinded, parallel-group studies.[1][2]
-
Patient Population: 900 patients with mild-to-moderate acne vulgaris.[1][2]
-
Treatment Regimen: Patients applied either adapalene 0.1% gel or tretinoin 0.025% gel once daily for 12 weeks.[1][2]
-
Tolerability Assessment: Local tolerability was assessed at baseline and at weeks 1, 2, 4, 8, and 12. Investigators graded erythema, scaling, dryness, and stinging/burning on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[1][2]
Study 2: Comparative Irritation Potential of Adapalene and Tretinoin Formulations
-
Study Design: Two controlled, randomized, observer-blinded, intraindividual comparison studies.[3]
-
Patient Population: 55 healthy human subjects.[3]
-
Treatment Regimen: In two separate 21-day studies, adapalene 0.1% gel was compared to various tretinoin formulations (creams and gels, 0.01% to 0.1%) and a petrolatum control. The products were applied under occlusive patches.[3]
-
Tolerability Assessment: Cumulative irritation scores were calculated based on daily grading of erythema, edema, and papules.[3]
Study 3: Adapalene 0.1% Gel vs. Tazarotene 0.1% Cream
-
Study Design: A 12-week, randomized, evaluator-blinded, parallel-group study.[4]
-
Patient Population: 202 subjects aged 12 to 35 years with acne vulgaris.[4]
-
Treatment Regimen: Patients applied either adapalene 0.1% gel or tazarotene 0.1% cream once daily in the evening.[4]
-
Tolerability Assessment: Local cutaneous tolerability (erythema, scaling, dryness, and burning/stinging) was assessed by the investigator at baseline and at weeks 2, 4, 8, and 12 using a 4-point scale.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow of a comparative clinical trial for topical retinoid tolerability and a simplified representation of retinoid signaling.
Caption: Workflow of a Randomized Controlled Trial for Topical Retinoid Tolerability.
References
- 1. A comparison of the efficacy and tolerability of adapalene 0·1% gel versus tretinoin 0·025% gel in patients with acne vulgaris: a meta‐analysis of five randomized trials | Semantic Scholar [semanticscholar.org]
- 2. A comparison of the efficacy and tolerability of adapalene 0.1% gel versus tretinoin 0.025% gel in patients with acne vulgaris: a meta-analysis of five randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerability of adapalene 0.3% gel compared to tazarotene 0.1% gel in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Adapalene and Benzoyl Peroxide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Adapalene and benzoyl peroxide (BPO) has emerged as a highly effective topical treatment for acne vulgaris. This guide provides an objective comparison of the in vitro and ex vivo performance of this combination therapy against its individual components, supported by experimental data. The synergistic action of these two compounds targets multiple pathogenic factors of acne, leading to enhanced efficacy.
Enhanced Antimicrobial and Anti-inflammatory Activity
In vitro and ex vivo studies have demonstrated that the combination of Adapalene and benzoyl peroxide exhibits superior efficacy in reducing both the bacterial load of Cutibacterium acnes (C. acnes) and key inflammatory markers compared to either agent alone.
Antimicrobial Effects on Cutibacterium acnes
A study evaluating the effectiveness of a 0.1% Adapalene and 2.5% benzoyl peroxide combination gel on facial skin colonization of C. acnes showed a significant reduction in both total and antibiotic-resistant bacterial populations. This highlights the potent antimicrobial synergy of the combination.
| Treatment Group | Mean Log Reduction in Total C. acnes Counts (CFU/cm²) |
| Adapalene 0.1% / Benzoyl Peroxide 2.5% Gel (Week 2) | 1.1[1] |
| Adapalene 0.1% / Benzoyl Peroxide 2.5% Gel (Week 4) | 1.6[1] |
Anti-inflammatory and Cellular Effects
An ex vivo study on inflammatory acne lesions demonstrated that the combination of Adapalene and BPO was significantly more effective at reducing biomarkers associated with inflammation, proliferation, and differentiation than either Adapalene or BPO monotherapy.[2] This synergistic effect contributes to the combination's potent comedolytic and anti-inflammatory properties.[2]
| Biomarker | Effect of Adapalene + Benzoyl Peroxide Combination |
| Proliferation | |
| Ki-67 | Significantly decreased expression[2] |
| Adhesion/Differentiation | |
| Integrin α₂ | Significantly decreased expression[2] |
| Integrin α₆ | Significantly decreased expression[2] |
| Innate Immunity | |
| Toll-like Receptor 2 (TLR-2) | Significantly decreased expression[2] |
| β-defensin 4 | Significantly decreased expression[2] |
| Interleukin-8 (IL-8) | Significantly decreased expression[2] |
Mechanism of Synergistic Action
The enhanced efficacy of the Adapalene and benzoyl peroxide combination stems from their complementary mechanisms of action, which target different aspects of acne pathogenesis.
Figure 1: Signaling pathway of Adapalene and Benzoyl Peroxide synergy.
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide.
C. acnes Viability Assay (Colony-Forming Unit Reduction)
This protocol outlines a method to assess the antimicrobial activity of the combination therapy on C. acnes populations on the skin.
Figure 2: Workflow for C. acnes viability assessment.
Methodology:
-
Subject Recruitment: Healthy adult volunteers with high facial C. acnes populations (>10⁴ CFU/cm²) are recruited for the study.
-
Treatment Application: A fixed-dose combination gel of Adapalene and benzoyl peroxide is applied once daily to a designated area on the forehead.
-
Sample Collection: Skin surface samples are collected from the treatment area at baseline (before treatment) and at specified time points (e.g., week 2 and week 4) using a detergent scrub technique with swabs.
-
Bacterial Culture: The collected samples are serially diluted and plated on a suitable medium, such as Brucella agar supplemented with yeast extract, dextrose, and cysteine.
-
Incubation: Plates are incubated under anaerobic conditions to facilitate the growth of C. acnes.
-
Quantification: The number of C. acnes colonies is counted, and the results are expressed as colony-forming units per square centimeter (CFU/cm²). The log reduction from baseline is then calculated to determine the antimicrobial efficacy.
Ex Vivo Immunohistochemical Analysis of Skin Biopsies
This protocol describes the methodology for assessing changes in protein expression in skin tissue after treatment.
Methodology:
-
Tissue Collection: Punch biopsies are obtained from inflammatory acne lesions before and after a treatment period with Adapalene, benzoyl peroxide, or the combination.
-
Tissue Processing: The biopsy samples are fixed in formalin and embedded in paraffin.
-
Immunohistochemistry: Thin sections of the paraffin-embedded tissue are cut and mounted on slides. The sections are then deparaffinized and rehydrated. Antigen retrieval is performed to unmask the target protein epitopes.
-
Antibody Staining: The tissue sections are incubated with primary antibodies specific for the biomarkers of interest (e.g., Ki-67, TLR-2, IL-8). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Analysis: The slides are examined under a microscope, and the intensity and distribution of the staining are semi-quantitatively or quantitatively assessed to determine the change in protein expression.
Conclusion
The in vitro and ex vivo data strongly support the synergistic effects of combining Adapalene and benzoyl peroxide for the treatment of acne. This combination demonstrates superior antimicrobial and anti-inflammatory properties compared to the individual monotherapies. The complementary mechanisms of action, with Adapalene normalizing keratinization and reducing inflammation via retinoid acid receptors, and benzoyl peroxide providing a potent bactericidal effect, result in a multifaceted approach to acne treatment. These findings provide a solid rationale for the clinical use of Adapalene and benzoyl peroxide combination therapy for enhanced efficacy in managing acne vulgaris.
References
Benchmarking Adapalene's performance against novel retinoid compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Adapalene, a well-established third-generation retinoid, against novel retinoid compounds, with a focus on Trifarotene (B1683032) and Seletinoid G. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of the evolving landscape of retinoid therapeutics.
Executive Summary
Adapalene has long been a cornerstone in the topical treatment of acne vulgaris, valued for its efficacy and favorable tolerability profile. However, the development of novel retinoids, such as the fourth-generation Trifarotene and Seletinoid G, warrants a comparative assessment of their performance. These newer compounds exhibit distinct receptor selectivity profiles, which may translate to improved therapeutic outcomes and reduced side effects. This guide delves into a quantitative comparison of their receptor binding affinities, an analysis of their impact on gene expression, and a review of their comedolytic and anti-inflammatory properties. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of Adapalene, Trifarotene, and Seletinoid G based on available experimental data.
| Compound | Retinoic Acid Receptor (RAR) Subtype Selectivity |
| Adapalene | RARβ and RARγ agonist |
| Trifarotene | Highly selective RARγ agonist[1][2][3] |
| Seletinoid G | RARγ selective[4] |
| Compound | Receptor Binding Affinity |
| Adapalene | AC50 for RARβ: 2.2 nMAC50 for RARγ: 9.3 nM |
| Trifarotene | EC50 for RARγ: 7.7 nM[5] |
| Seletinoid G | Ki for RARγ: 77 nM[4] |
AC50: The concentration of an agonist that gives 50% of the maximal response. EC50: The concentration of a drug that gives a half-maximal response. Ki: The inhibition constant for a ligand.
| Compound | Key Gene Expression Modulation |
| Adapalene | Modulates genes involved in cellular differentiation, proliferation, and inflammation.[6] |
| Trifarotene | Modulates a unique set of 67 genes primarily involved in cellular migration, inflammation, and extracellular matrix reorganization.[1][7][8] |
| Seletinoid G | Affects the expression of extracellular matrix proteins and connective tissue-degrading enzymes. |
| Compound | Comedolytic and Anti-inflammatory Effects |
| Adapalene | Possesses both comedolytic and anti-inflammatory properties.[9][10] |
| Trifarotene | Exhibits a pronounced comedolytic effect and substantial anti-inflammatory activity.[1][11][12] |
| Seletinoid G | Demonstrates effects on extracellular matrix proteins, suggesting a role in tissue remodeling. |
Experimental Protocols
Retinoic Acid Receptor (RAR) Binding Assay (Radioligand Competition Assay)
This protocol outlines a method to determine the binding affinity of test compounds to specific RAR subtypes.
a. Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radioligand (e.g., [3H]-all-trans retinoic acid)
-
Test compounds (Adapalene, Trifarotene, Seletinoid G)
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT)
-
96-well microplates
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol describes how to quantify the changes in the expression of target genes in response to treatment with retinoid compounds.
a. Materials:
-
Human keratinocytes or other relevant skin cell lines
-
Retinoid compounds (Adapalene, Trifarotene)
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for target genes and a housekeeping gene
b. Procedure:
-
Culture human keratinocytes and treat them with the retinoid compounds at various concentrations for a specified period.
-
Isolate total RNA from the treated cells using an RNA extraction kit.[14][15]
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[15][16]
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a housekeeping gene for normalization.[8][16]
-
Analyze the qPCR data to determine the relative fold change in gene expression for each target gene in the treated samples compared to the untreated controls.
In Vitro Anti-inflammatory Assay (e.g., Inhibition of Pro-inflammatory Cytokine Production)
This protocol provides a method to assess the anti-inflammatory effects of retinoid compounds.
a. Materials:
-
Human keratinocytes or immune cells (e.g., peripheral blood mononuclear cells)
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Retinoid compounds (Adapalene, Trifarotene)
-
Cell culture medium and reagents
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
b. Procedure:
-
Culture the cells and pre-treat them with different concentrations of the retinoid compounds.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS).
-
Incubate the cells for a specific duration to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine production by the retinoid compounds compared to the stimulated, untreated control.
Mandatory Visualization
Caption: Retinoid Signaling Pathway.
Caption: RAR Binding Assay Workflow.
References
- 1. Trifarotene – A brief review in dermatology - Cosmoderma [cosmoderma.org]
- 2. Trifarotene – The latest retinoid - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trifarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Transcriptomics Analysis Indicates Trifarotene Reverses Acne-Related Gene Expression Changes [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
- 9. medcomhk.com [medcomhk.com]
- 10. ijced.org [ijced.org]
- 11. Trifarotene: a new chapter in the treatment of acne. An overview of the data on efficacy and safety profile of a fourth-generation retinoid - Snarskaya - Russian Journal of Skin and Venereal Diseases [rjsvd.com]
- 12. Trifarotene 0.005% Cream in the Treatment of Facial and Truncal Acne Vulgaris in Patients with Skin of Color: a Case Series | springermedizin.de [springermedizin.de]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Adapalene Sodium Salt in a Laboratory Setting
The proper disposal of Adapalene sodium salt is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a research chemical and active pharmaceutical ingredient, its disposal must be handled with care, adhering to federal, state, and local regulations. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][3][4]
-
Spill Management: In the event of a spill, collect the material using appropriate methods to avoid dust formation and place it in a sealed container for disposal.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[7]
-
Drug Enforcement Administration (DEA): The DEA has regulations pertaining to the disposal of controlled substances, which may be relevant depending on the specific research context.[5][6]
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[5][8]
It is the responsibility of the waste generator to determine if the waste is hazardous and to manage its disposal in accordance with all applicable regulations.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous under RCRA. The SDS for Adapalene indicates that it is suspected of damaging fertility or the unborn child, which may classify it as toxic.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste stream.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste this compound, including pure substance, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, compatible, and clearly labeled waste container.[9]
-
The container should be in good condition, securely closed, and stored in a designated waste accumulation area.[9]
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[1]
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2]
-
Provide the waste manifest with accurate information about the waste composition.
-
-
Prohibited Disposal Methods:
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Adapalene sodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Adapalene sodium salt in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, pharmacologically active retinoid compound. While specific occupational exposure limits have not been established, it should be handled with care to avoid inhalation, skin contact, and eye contact.[1][2][3][4] It is classified as a skin and eye irritant and is suspected of causing reproductive harm.[1][2]
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for potent compounds) | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes.[1] |
| Body Protection | Fully fastened laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Required when handling outside of a ventilated enclosure | An N95 or higher-rated respirator should be used to prevent inhalation of airborne particles. |
Safe Handling and Operational Workflow
All handling of this compound powder should be conducted in a designated area, within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][3]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
Objective: To safely and accurately weigh a specific amount of this compound powder and prepare a stock solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance within a ventilated enclosure
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the ventilated balance enclosure is operational.
-
Don all required PPE as specified in the table above.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Record the final weight.
-
-
Dissolution:
-
Carefully add the weighed this compound to the volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the spatula, weighing vessel, and any other contaminated surfaces with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | [1][2][3][4] |
Note: As no official OEL has been established, this compound should be handled as a potent compound with low exposure limits assumed.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, weighing paper, pipette tips, and any unused powder.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes stock solutions and any solvent used for decontamination.
-
Collect in a separate, clearly labeled, and sealed hazardous waste container for liquid chemical waste.
-
-
Disposal Procedure:
-
All waste containers must be disposed of through the institution's official hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
